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  • Product: methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • CAS: 1190312-97-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, is a significant scaffold in the development of various therapeutic agents. This document details a multi-step synthesis, commencing with commercially available starting materials and culminating in the target molecule. Each synthetic step is presented with a detailed protocol, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine nucleus is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and purine systems, allowing it to function as a bioisostere. This unique arrangement of a pyrrole ring fused to a pyridine ring imparts a distinct electronic and steric profile, enabling compounds containing this scaffold to interact with a wide array of biological targets.

Derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral activity, and modulation of central nervous system receptors. The specific target of this guide, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No: 1015609-11-6), serves as a key intermediate in the synthesis of more complex molecules. For instance, it is utilized as a reagent in the preparation of azetidinylpiperidine derivatives, which act as monoacylglycerol lipase inhibitors for the potential treatment of inflammatory pain[1]. The strategic placement of the methyl group at the 2-position and the carboxylate at the 6-position provides valuable handles for further chemical elaboration and structure-activity relationship (SAR) studies.

This guide will delineate a logical and efficient synthetic route to this important building block, drawing upon established methodologies for the construction of the 6-azaindole core and subsequent functionalization.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach. The final esterification step is straightforward. The key challenge lies in the construction of the substituted 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid core. A plausible strategy involves the formation of the pyrrole ring onto a pre-functionalized pyridine derivative.

Our proposed synthetic pathway commences with a commercially available substituted pyridine, proceeds through the formation of the key 2-methyl-6-azaindole intermediate, followed by carboxylation and final esterification.

Retrosynthesis Target Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Intermediate1 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid Target->Intermediate1 Esterification Intermediate2 2-Methyl-1H-pyrrolo[3,2-b]pyridine Intermediate1->Intermediate2 Carboxylation StartingMaterial 3-Amino-4-picoline + Carboxylic Ester Derivative Intermediate2->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine (2-Methyl-6-azaindole)

The formation of the 2-methyl-6-azaindole core can be efficiently achieved through the dilithiation of 3-amino-4-picoline followed by condensation with a suitable carboxylic ester, such as ethyl acetate. This one-step method is advantageous as it avoids the need for protecting groups.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3-amino-4-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add sec-butyllithium (sec-BuLi) (2.2 eq) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete dilithiation.

  • Cool the reaction mixture to -78 °C and add a solution of ethyl acetate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-1H-pyrrolo[3,2-b]pyridine.

Causality and Mechanistic Insights:

The use of a strong, non-nucleophilic base like sec-BuLi is crucial for the double deprotonation of 3-amino-4-picoline. The first equivalent deprotonates the amino group, and the second, more hindered equivalent deprotonates the methyl group, forming a dianion. This highly reactive intermediate then undergoes nucleophilic acyl substitution with the carboxylic ester. The subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrrole ring. This approach provides a direct and efficient route to the desired 2-substituted 6-azaindole core.

Mechanism1 cluster_step1 Step 1: Dilithiation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization & Dehydration 3-Amino-4-picoline 3-Amino-4-picoline Dianion Dianion 3-Amino-4-picoline->Dianion 2 eq. sec-BuLi Acylated Intermediate Acylated Intermediate Dianion->Acylated Intermediate + Ethyl Acetate 2-Methyl-1H-pyrrolo[3,2-b]pyridine 2-Methyl-1H-pyrrolo[3,2-b]pyridine Acylated Intermediate->2-Methyl-1H-pyrrolo[3,2-b]pyridine - H2O

Caption: Key mechanistic steps for the formation of the 2-methyl-6-azaindole core.

Step 2: Carboxylation of 2-Methyl-1H-pyrrolo[3,2-b]pyridine

The introduction of a carboxyl group at the 6-position of the pyridine ring can be achieved through a halogen-metal exchange followed by quenching with carbon dioxide (dry ice). This requires initial bromination at the 6-position.

Reaction Scheme:

Experimental Protocol:

  • Bromination: To a solution of 2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous sodium thiosulfate and brine, drying the organic layer, and concentrating to obtain 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Carboxylation: Dissolve the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir the mixture at -78 °C for 30-60 minutes.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, and then add water.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Causality and Mechanistic Insights:

Selective bromination at the 6-position is directed by the electron-donating nature of the pyrrole ring and the electronics of the pyridine ring. The subsequent halogen-metal exchange with n-BuLi at low temperature generates a highly nucleophilic organolithium species. This intermediate readily attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Acidic workup then protonates the carboxylate to afford the desired carboxylic acid.

Step 3: Esterification to Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

The final step is a standard esterification of the carboxylic acid. Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.

Reaction Scheme:

Experimental Protocol:

  • Suspend 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to obtain methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Causality and Mechanistic Insights:

The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. The use of a large excess of methanol drives the equilibrium towards the formation of the ester.

SynthesisWorkflow Start 3-Amino-4-picoline Step1 Dilithiation & Acylation Start->Step1 Intermediate1 2-Methyl-1H-pyrrolo[3,2-b]pyridine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 Intermediate3 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid Step3->Intermediate3 Step4 Esterification Intermediate3->Step4 End Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Step4->End

Caption: Overall synthetic workflow.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Transformation
2-Methyl-1H-pyrrolo[3,2-b]pyridine11586310-26-6C8H8N2132.16Cyclization of 3-amino-4-picoline derivative
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid112766-32-2C9H8N2O2176.17Carboxylation of the 6-bromo intermediate
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate1015609-11-6C10H10N2O2190.20Fischer esterification of the corresponding carboxylic acid

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. By leveraging established synthetic methodologies, including a one-pot synthesis of the 2-methyl-6-azaindole core, regioselective carboxylation, and standard esterification, this valuable building block can be accessed in a systematic manner. The provided protocols and mechanistic discussions offer a solid foundation for researchers to implement and adapt this synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

  • Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. [Link]

  • Pharmaffiliates. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Foreword: Unveiling a Heterocycle of Interest The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic features to engage with biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Heterocycle of Interest

The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic features to engage with biological targets. Among these, nitrogen-containing heterocyclic compounds have historically formed the bedrock of numerous therapeutic agents. The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a privileged scaffold due to its structural resemblance to purines and its capacity for diverse chemical modifications. This guide provides a comprehensive technical overview of a specific derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate . While direct experimental data for this precise molecule is nascent in publicly accessible literature, this document, drawing upon established chemical principles and data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust predictive framework for its chemical properties, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough characterization of its physical and chemical attributes. These properties dictate its behavior in both chemical reactions and biological systems.

Structural and Electronic Profile

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (C₁₀H₁₀N₂O₂) is a bicyclic heteroaromatic compound.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution that governs its reactivity. The pyrrole moiety's nitrogen atom donates its lone pair of electrons to the aromatic system, enhancing nucleophilicity, particularly at the C3 position. Conversely, the pyridine nitrogen withdraws electron density, rendering the pyridine ring susceptible to nucleophilic attack, especially when activated.

The substituents further modulate these properties. The 2-methyl group, being electron-donating, slightly increases the electron density of the pyrrole ring. The 6-methoxycarbonyl group is an electron-withdrawing group, which decreases the basicity of the pyridine nitrogen and influences the reactivity of the pyridine ring.

Predicted Physicochemical Data

In the absence of extensive experimental data, computational models provide valuable estimations of key physicochemical properties. The following table summarizes predicted data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

PropertyPredicted ValueSource
Molecular Weight190.20 g/mol PubChem[1]
Molecular FormulaC₁₀H₁₀N₂O₂PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]

These predicted values suggest that the molecule possesses drug-like properties according to Lipinski's rule of five, indicating potential for good oral bioavailability.

Synthesis Strategies

While a specific, validated synthesis for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for constructing the 1H-pyrrolo[3,2-b]pyridine scaffold. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the pyrrole ring, suggesting a substituted aminopyridine as a key starting material.

G target Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate intermediate1 Key Intermediate: Substituted 2,3-diaminopyridine derivative target->intermediate1 Pyrrole Ring Formation (e.g., Fischer Indole Synthesis variant) starting_material Commercially Available Substituted Pyridine intermediate1->starting_material Nitration and Reduction

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Proposed Synthesis Protocol

This protocol is a predictive workflow based on common organic synthesis transformations for similar heterocyclic systems.

  • Step 1: Nitration of a Substituted Picoline. Starting with a commercially available 2-methyl-5-aminopyridine, nitration at the 3-position can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄). Subsequent protection of the amino group may be necessary.

  • Step 2: Functional Group Interconversion. The amino group at the 5-position can be converted to a methyl carboxylate via a Sandmeyer-type reaction followed by esterification.

  • Step 3: Reduction of the Nitro Group. The nitro group is then selectively reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield a 2,3-diaminopyridine derivative.

  • Step 4: Pyrrole Ring Annulation. The final key step is the construction of the pyrrole ring. This can be accomplished by reacting the diamine with a suitable three-carbon synthon, such as an α-haloketone or an α,β-unsaturated ketone, followed by cyclization and aromatization. For the introduction of the 2-methyl group, a reagent like chloroacetone could be employed.

G cluster_0 Proposed Synthesis Workflow A Start: 2-methyl-5-aminopyridine B Nitration (HNO₃/H₂SO₄) A->B C Protection of Amino Group B->C D Sandmeyer Reaction & Esterification C->D E Reduction of Nitro Group (SnCl₂/HCl) D->E F Pyrrole Ring Formation (e.g., with Chloroacetone) E->F G Product: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate F->G

Caption: Proposed synthetic workflow for the target molecule.

Chemical Reactivity and Derivatization Potential

The reactivity of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is dictated by the interplay of its constituent rings and functional groups.

  • Electrophilic Aromatic Substitution: The pyrrole ring is the more electron-rich of the two rings and is therefore more susceptible to electrophilic attack. The most likely position for substitution is C3, analogous to indole chemistry. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

  • N-Alkylation/N-Arylation: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 position.

  • Reactions of the Pyridine Ring: The pyridine ring is generally unreactive towards electrophilic substitution. However, it can undergo nucleophilic aromatic substitution, particularly if a leaving group is present at an activated position (C5 or C7).

  • Modification of the Ester Group: The methyl ester at C6 provides a handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. These transformations are valuable for structure-activity relationship (SAR) studies in drug discovery.[2]

Spectroscopic Signature Prediction

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the pyrrolopyridine core will appear in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment.

  • Methyl Protons: The 2-methyl group protons will likely appear as a singlet in the upfield region (around δ 2.5 ppm).

  • Ester Methyl Protons: The protons of the methyl ester group will also be a singlet, typically around δ 3.9 ppm.

  • N-H Proton: The pyrrole N-H proton will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its position can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 160-170 ppm). The aromatic carbons will appear in the δ 100-150 ppm range. The methyl carbons will be the most upfield signals.

Infrared (IR) Spectroscopy

Key characteristic absorption bands are expected:

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

Significance in Medicinal Chemistry and Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives have shown a broad range of biological activities, making methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate a molecule of significant interest as both a potential bioactive compound and a key building block for more complex molecules.

Known Biological Activities of the Scaffold
  • Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as potent and selective kinase inhibitors, which are crucial in oncology and immunology.[3]

  • Antiviral and Antimicrobial Activity: The structural similarity of the scaffold to endogenous purines makes it a candidate for interfering with viral and bacterial replication processes.[4]

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on CNS targets, including receptors and enzymes.

The specific substitution pattern of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate offers multiple points for diversification, allowing for the generation of libraries of related compounds for high-throughput screening and SAR optimization. The ester functionality, in particular, is a versatile handle for creating amide libraries, which are frequently explored in drug discovery programs.

Conclusion and Future Outlook

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound with significant potential in chemical synthesis and medicinal chemistry. While direct experimental characterization is limited, this guide provides a robust, predictive framework for its chemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic strategies and predicted reactivity offer a roadmap for its preparation and further functionalization. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, it is anticipated that molecules such as this will be synthesized and evaluated, and their full potential will be unlocked. The insights provided herein are intended to facilitate and accelerate these research endeavors.

References

  • PubChem. (n.d.). 2-methyl-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Lead Sciences. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Retrieved from [Link]

  • Dubis, A. T., & Grabowski, S. J. (2022).
  • PubChem. (n.d.). Methyl pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl pyrrole-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wójcicka, A., et al. (2021).
  • Patel, R. B., et al. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.
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Foundational

An In-depth Technical Guide to Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1190312-97-0)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The pyrrolo[3,2-b]pyridine core is a compelling heterocyclic scaffold that has garnered significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrrolo[3,2-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have made it a cornerstone in the design of novel therapeutics targeting a range of diseases. This guide provides a comprehensive technical overview of a specific derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a molecule poised for exploration in drug discovery programs. While specific data for this compound is emerging, this document will leverage established knowledge of the broader pyrrolopyridine class to offer field-proven insights into its synthesis, potential biological activities, and avenues for future research. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical considerations necessary to unlock the therapeutic potential of this promising molecule.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery endeavor. These parameters influence solubility, permeability, and ultimately, bioavailability. Below is a summary of the key properties of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

PropertyValueSource
CAS Number 1190312-97-0AA Blocks[1]
Molecular Formula C₁₀H₁₀N₂O₂PubChem[2]
Molecular Weight 190.20 g/mol PubChem[2]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.-
SMILES COC(=O)c1cnc2cc(C)[nH]c2c1Angene Chemical[3]
InChI InChI=1S/C10H10N2O2/c1-6-4-11-10-8(6)7(5-12-10)9(13)14-2/h4-5H,1-2H3,(H,11,12)PubChem[2]

Synthesis Methodology: A Proposed Route with Mechanistic Rationale

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyrrole ring onto a pre-functionalized pyridine core. Key disconnections would be the C-N bond of the pyrrole and the C-C bond formation for the methyl group.

Step-by-Step Experimental Protocol

This proposed protocol is a self-validating system, with clear checkpoints and analytical methods for verification at each stage.

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis would likely commence with a commercially available dihalopyridine, which allows for selective functionalization. For instance, a Suzuki or Stille coupling could be employed to introduce a protected amino group at the 3-position and a methyl group at the 2-position.

Step 2: Annulation of the Pyrrole Ring

A common and effective method for constructing the pyrrole ring is the Larock indole synthesis or a similar palladium-catalyzed annulation. This would involve the reaction of the substituted pyridine with a suitable alkyne. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity.

Step 3: Carboxylation and Esterification

Following the formation of the 2-methyl-1H-pyrrolo[3,2-b]pyridine core, the carboxyl group can be introduced at the 6-position. This can be achieved through various methods, such as directed ortho-metalation followed by quenching with carbon dioxide, or a palladium-catalyzed carbonylation of a halogenated precursor. The resulting carboxylic acid would then be esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like DCC/DMAP.

Synthesis_Workflow Start Commercially Available Dihalopyridine Step1 Step 1: Selective Functionalization (e.g., Suzuki/Stille Coupling) Start->Step1 Intermediate1 Substituted Pyridine Precursor Step1->Intermediate1 Step2 Step 2: Pyrrole Ring Annulation (e.g., Larock Indole Synthesis) Intermediate1->Step2 Intermediate2 2-methyl-1H-pyrrolo[3,2-b]pyridine Step2->Intermediate2 Step3 Step 3: Carboxylation & Esterification Intermediate2->Step3 Product Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Step3->Product

Caption: Proposed synthetic workflow for the target compound.

The Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery: A Landscape of Biological Activity

The true potential of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can be inferred from the extensive research on its parent scaffold. Pyrrolopyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the pursuit of novel therapeutics.

Anticancer Activity

The pyrrolopyridine core is a recurring motif in the design of potent anticancer agents.[4]

  • Tubulin Polymerization Inhibition: Certain derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[5][6] This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The aberrant activation of FGFR signaling pathways is a known driver in various cancers.[7][8] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][8] These compounds typically act as ATP-competitive inhibitors, blocking the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.

  • Melanoma Treatment: Diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have shown significant in vitro antiproliferative activity against human melanoma cell lines, with some compounds exhibiting potency comparable or superior to the multi-kinase inhibitor Sorafenib.[9]

Metabolic Disease: Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway and a promising target for the treatment of metabolic diseases and cancer.[1] Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent and orally available ACC1 inhibitors.[1] By blocking ACC1, these compounds can reduce the levels of malonyl-CoA, a critical building block for fatty acid synthesis, thereby impacting tumor cell growth and lipid metabolism.[1][10]

Summary of Biological Activities of Related Pyrrolopyridine Scaffolds
ScaffoldTarget/MechanismTherapeutic AreaKey FindingsReferences
1H-Pyrrolo[3,2-c]pyridine Tubulin Polymerization InhibitionOncologyInduces G2/M cell cycle arrest and apoptosis.[5][6]
1H-Pyrrolo[2,3-b]pyridine FGFR InhibitionOncologyInhibits proliferation and migration of cancer cells.[7][8]
Pyrrolo[3,2-b]pyridine Antiproliferative (Melanoma)OncologyPotency comparable to Sorafenib in vitro.[9]
1H-Pyrrolo[3,2-b]pyridine ACC1 InhibitionOncology, Metabolic DiseasesOrally available, reduces malonyl-CoA levels.[1]

Postulated Mechanism of Action: An Educated Hypothesis

Based on the established activities of the pyrrolopyridine scaffold, we can postulate the likely mechanisms of action for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. It is crucial to emphasize that these are hypotheses that require experimental validation.

As a Potential Anticancer Agent

Given the prevalence of anticancer activity within the pyrrolopyridine class, it is reasonable to hypothesize that the title compound could function as an inhibitor of key oncogenic pathways.

  • Kinase Inhibition: The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. Therefore, this compound could potentially inhibit kinases such as FGFR or others implicated in cancer progression.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates FGF FGF FGF->FGFR Binds Pyrrolopyridine Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Hypothesized Inhibitor) Pyrrolopyridine->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Hypothesized inhibition of the FGFR signaling pathway.

As a Potential Metabolic Modulator

The structural features of the title compound also suggest a potential role in metabolic regulation. The pyrrolo[3,2-b]pyridine core has been successfully exploited to develop ACC inhibitors.[1] The methyl ester at the 6-position could serve as a key interaction point within the enzyme's active site or be a handle for further derivatization to optimize potency and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of well-established in vitro and cell-based assays should be employed.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

To determine if the compound directly inhibits specific kinases like FGFR, a biochemical assay is necessary.

  • Assay Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

  • Compound Addition: Add varying concentrations of the test compound.

  • Reaction and Detection: Incubate to allow for phosphorylation. The extent of phosphorylation can be detected using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • IC₅₀ Calculation: Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Future Directions and Conclusion

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate stands as a molecule of considerable interest, primarily due to the proven therapeutic relevance of its core scaffold. The immediate path forward involves the experimental validation of the hypotheses presented in this guide.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route.

  • In Vitro Biological Profiling: Comprehensive screening against a panel of cancer cell lines and relevant kinases.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302488. [Link]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3058-3070. [Link]

  • AA Blocks. Product Index. [Link]

  • Angene Chemical. CAS number page 1. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302488. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27653-27665. [Link]

  • PubChem. methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. [Link]

  • Angene Chemical. CAS number page 1. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27653-27665. [Link]

  • PubChem. methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. [Link]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3058-3070. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • AA Blocks. Product Index. [Link]

  • PubChem. methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6599. [Link]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3058-3070. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Lally, J. S. V., et al. (2019). Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Cell Metabolism, 29(2), 321-333.e6. [Link]

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Exploratory

The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrolo[3,2-b]pyridine core, a fascinat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[3,2-b]pyridine core, a fascinating bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. While specific data on methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate remains to be elucidated in publicly accessible literature, the broader family of pyrrolo[3,2-b]pyridine derivatives has demonstrated a remarkable spectrum of pharmacological effects. This guide provides a comprehensive overview of the known biological activities of this scaffold, with a focus on its potential in antibacterial, anticancer, and kinase inhibition applications. By synthesizing current research, this document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising heterocyclic system.

Introduction: The Allure of the Pyrrolo[3,2-b]pyridine Core

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,2-b]pyridine scaffold creates a unique electronic and structural architecture that is conducive to interactions with various biological targets. This "privileged scaffold" is present in a number of biologically active molecules and has been the subject of numerous synthetic and medicinal chemistry campaigns. The diverse biological activities exhibited by its derivatives underscore the therapeutic potential embedded within this heterocyclic framework. These activities range from combating bacterial infections to inhibiting key enzymes implicated in cancer progression.

This guide will delve into the primary areas where pyrrolo[3,2-b]pyridine derivatives have shown significant promise:

  • Antibacterial Activity: Targeting bacterial processes to combat the growing threat of antimicrobial resistance.

  • Anticancer Activity: Exhibiting antiproliferative effects against various cancer cell lines through diverse mechanisms.

  • Kinase Inhibition: Modulating the activity of kinases, a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.

Synthesis of the Pyrrolo[3,2-b]pyridine Scaffold

The synthesis of the pyrrolo[3,2-b]pyridine core is a critical first step in the exploration of its biological activities. A variety of synthetic strategies have been developed to construct this heterocyclic system, often allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). A general synthetic approach is outlined below.

Synthesis_of_Pyrrolo_3_2_b_pyridine_Scaffold starting_material Substituted Pyridine intermediate1 Functionalized Pyridine Intermediate starting_material->intermediate1 Functionalization cyclization Cyclization Reaction intermediate1->cyclization Coupling intermediate2 Pyrrole Ring Precursor intermediate2->cyclization pyrrolo_pyridine Pyrrolo[3,2-b]pyridine Scaffold cyclization->pyrrolo_pyridine Annulation

Caption: A generalized workflow for the synthesis of the pyrrolo[3,2-b]pyridine scaffold.

A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. The specific reagents and conditions can be tailored to achieve the desired substitution pattern on both the pyridine and pyrrole rings, which is crucial for optimizing biological activity.

Antibacterial Activity of Pyrrolo[3,2-b]pyridine Derivatives

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. Pyrrolo[3,2-b]pyridine derivatives have emerged as a promising class of compounds in this area.

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as potent antibacterial agents through high-throughput screening.[1][2] These compounds have demonstrated activity against E. coli, with the most active molecule showing a minimum inhibitory concentration (MIC) of 3.35 µg/mL.[1][2]

Mechanism of Action

Initial investigations into the mechanism of action of these antibacterial pyrrolo[3,2-b]pyridines suggest an impact on bacterial translation. This was observed through a unique double-reporter system where a low signal for a specific reporter protein indicated a blockage of translation.[1][2] Importantly, these compounds did not induce an SOS response, which is a general distress signal in bacteria often triggered by DNA damage.[1][2]

Structure-Activity Relationship (SAR)

While extensive SAR studies are ongoing, preliminary findings suggest that the substituents on the pyrrolo[3,2-b]pyridine core play a critical role in antibacterial potency. For instance, in a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, a compound bearing a 7-isopropyl-1-(4-methoxyphenyl) substitution and a 3-carboxylic acid moiety was found to be a potent agent against Escherichia coli.[2]

Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives

The pyrrolo[3,2-b]pyridine scaffold has proven to be a valuable template for the design of novel anticancer agents. Derivatives of this heterocycle have demonstrated significant antiproliferative activity against various cancer cell lines.

A study focusing on diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold revealed potent activity against the human melanoma cell line A375.[3] Several of these newly synthesized compounds exhibited activity superior or comparable to the approved anticancer drug Sorafenib.[3]

Key Findings and Structure-Activity Relationship (SAR)

The antiproliferative activity of these derivatives was found to be highly dependent on the substitution pattern. Specifically, compounds with 5-benzylamide substituted 4'-amide moieties demonstrated the most potent effects against the A375 melanoma cell line.[3] In contrast, meta-substituted derivatives generally showed reduced activity.[3]

Compound TypeSubstitution PatternActivity against A375 Melanoma
Diarylureas/Amides5-benzylamide substituted 4'-amidePotent
Diarylureas/Amidesmeta-substitutedReduced activity

Table 1: Summary of Structure-Activity Relationships for Antiproliferative Pyrrolo[3,2-b]pyridine Derivatives.

Pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions, making them attractive targets for drug development. The pyrrolo[3,2-b]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. One promising compound from this series, 4h , exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells, induce apoptosis, and inhibit cell migration and invasion.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. Through a scaffold-hopping strategy, a series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors.[4] Several compounds from this series demonstrated IC50 values of less than 10 nM in BTK enzyme assays and less than 20 nM in a cellular assay.[4] One of the most potent inhibitors, compound 3p , showed superior activity to known inhibitors in both enzymatic and cellular assays and displayed a favorable pharmacokinetic profile.[4]

Targeting FMS Kinase (CSF-1R)

FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is over-expressed in several types of cancer and is involved in inflammatory disorders.[5] A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[5] One compound, 1r , emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound.[5] This compound also demonstrated strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines with IC50 values in the sub-micromolar range.[5]

Kinase_Inhibition_by_Pyrrolo_pyridines cluster_scaffold Pyrrolo[3,2-b]pyridine Scaffold cluster_targets Kinase Targets cluster_outcomes Therapeutic Outcomes scaffold Core Structure FGFR FGFR scaffold->FGFR Inhibits BTK BTK scaffold->BTK Inhibits FMS FMS scaffold->FMS Inhibits Anticancer Anticancer Effects FGFR->Anticancer BTK->Anticancer Anti_inflammatory Anti-inflammatory Effects BTK->Anti_inflammatory FMS->Anticancer FMS->Anti_inflammatory

Caption: The pyrrolo[3,2-b]pyridine scaffold as a platform for developing inhibitors of various kinase targets, leading to potential therapeutic applications.

Experimental Protocols

To facilitate further research in this area, a generalized protocol for evaluating the in vitro antiproliferative activity of novel pyrrolo[3,2-b]pyridine derivatives is provided below.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line (e.g., A375 human melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolo[3,2-b]pyridine derivatives) and a positive control (e.g., Sorafenib) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated significant potential as antibacterial, anticancer, and kinase-inhibiting agents. The modular nature of its synthesis allows for extensive structural modifications, providing a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties.

While the biological activity of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is yet to be reported, the compelling data on related analogs strongly suggests that this compound, and others like it, warrant further investigation. Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of a library of novel pyrrolo[3,2-b]pyridine derivatives, including the title compound, to identify new lead structures.

  • Mechanism of Action Studies: In-depth elucidation of the molecular mechanisms underlying the observed biological activities to guide rational drug design.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential in a preclinical setting.

The continued exploration of the chemical space around the pyrrolo[3,2-b]pyridine core holds great promise for the development of next-generation therapies for a range of human diseases.

References

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2972-2977. [Link]

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Foundational

The Strategic Design and Application of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous biologically active molecules. Its unique electronic properties and structural rigidity make it an ideal framework for developing potent and selective inhibitors of various therapeutic targets. This technical guide provides a comprehensive overview of a key derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and its analogues. We will delve into the strategic considerations for its synthesis, explore its diverse biological activities with a focus on kinase inhibition, and elucidate the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The 1H-pyrrolo[3,2-b]pyridine Core - A Scaffold of Therapeutic Promise

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-b]pyridine system, also known as 4-azaindole, creates a unique bicyclic aromatic structure with a distinct arrangement of hydrogen bond donors and acceptors. This arrangement is particularly amenable to interactions with the ATP-binding sites of protein kinases, making this scaffold a cornerstone in the development of kinase inhibitors for oncology, immunology, and other disease areas. The methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate core, with its specific substitution pattern, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The strategic placement of the methyl group at the 2-position and the methyl carboxylate at the 6-position provides key anchor points for both synthetic elaboration and target interaction. The N-H of the pyrrole ring serves as a crucial hydrogen bond donor, a feature commonly exploited in kinase inhibitor design. This guide will provide the necessary technical insights to empower researchers to fully leverage the potential of this important chemical series.

Synthesis of the Core Scaffold: A Step-by-Step Protocol and Rationale

The synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate requires a multi-step approach, often starting from commercially available pyridine derivatives. The following protocol represents a robust and adaptable method for accessing the core scaffold.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This is a common and effective approach for building such fused heterocyclic systems.

Synthetic_Workflow A Starting Material: Substituted Pyridine B Introduction of Amino and Halogen Groups A->B Nitration, Reduction, Halogenation C Pyrrole Ring Formation: Sonogashira Coupling & Cyclization B->C Alkynylation, Base-mediated cyclization D Functional Group Modification C->D Esterification E Final Product: Target Scaffold D->E Purification

Caption: A generalized workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-5-bromo-3-methylpyridine

  • Rationale: This initial step introduces the necessary functional groups on the pyridine ring to enable the subsequent pyrrole ring formation. The bromine atom will serve as a handle for a palladium-catalyzed cross-coupling reaction, while the amino group is essential for the cyclization step.

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-methylpyridine.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This step introduces the two-carbon unit that will become part of the pyrrole ring. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne.

  • Procedure:

    • To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of toluene and water, add trimethylsilylacetylene (1.5 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, such as triethylamine (3.0 eq), and heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product is often used in the next step without further purification.

Step 3: Cyclization to form the Pyrrolo[3,2-b]pyridine Core

  • Rationale: This is the key ring-forming step. The TMS protecting group is first removed, and then a base-mediated intramolecular cyclization occurs between the amino group and the alkyne, forming the pyrrole ring.

  • Procedure:

    • Dissolve the crude product from the previous step in a solvent like methanol.

    • Add a base, such as potassium carbonate (2.0 eq), to effect both the deprotection of the TMS group and the subsequent cyclization.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and partition between water and an organic solvent.

    • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-methyl-1H-pyrrolo[3,2-b]pyridine core.

Step 4: Carboxylation and Esterification

  • Rationale: The final step involves the introduction of the methyl carboxylate group at the 6-position of the pyridine ring. This can be achieved through various methods, including a Grignard reaction followed by quenching with carbon dioxide and subsequent esterification.

  • Procedure (Illustrative):

    • Protect the N-H of the pyrrole ring with a suitable protecting group (e.g., Boc anhydride).

    • Perform a halogen-metal exchange on a brominated precursor at the 6-position using a reagent like n-butyllithium at low temperature (-78 °C).

    • Quench the resulting organolithium species with dry carbon dioxide gas or solid dry ice.

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Perform a Fischer esterification by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.

    • Deprotect the pyrrole nitrogen.

    • Purify the final product, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated a broad range of biological activities, with a particular prominence as kinase inhibitors. The structural features of this core allow for ATP-competitive inhibition by mimicking the adenine region of ATP.

Kinase Inhibition: A Primary Application

Numerous studies have shown that 1H-pyrrolo[3,2-b]pyridine derivatives can be potent inhibitors of various protein kinases implicated in cancer and other diseases.[1][2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a key driver in several cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the potential of this scaffold in targeting this important receptor tyrosine kinase family.[3][4]

  • Cell Division Cycle 7 (Cdc7) Kinase Inhibition: Cdc7 is a crucial regulator of DNA replication and has emerged as an attractive target for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective Cdc7 inhibitors.[1][2]

  • FMS Kinase (CSF-1R) Inhibition: FMS kinase plays a critical role in the survival and differentiation of macrophages and is implicated in various inflammatory diseases and cancers. Pyrrolo[3,2-c]pyridine derivatives have shown promising inhibitory activity against FMS kinase.[5]

Kinase_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Kinase Signaling Proliferation Proliferation Angiogenesis Angiogenesis Survival Survival FGFR FGFR FGFR->Proliferation FGFR->Angiogenesis Cdc7 Cdc7 Cdc7->Proliferation FMS_Kinase FMS Kinase FMS_Kinase->Survival Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibitor->Cdc7 Inhibitor->FMS_Kinase

Caption: Inhibition of key signaling kinases by pyrrolo[3,2-b]pyridine derivatives.

Other Therapeutic Applications

Beyond kinase inhibition, this versatile scaffold has been explored for other therapeutic purposes:

  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a key enzyme in fatty acid synthesis and has been identified as a target for metabolic diseases and cancer. 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as orally available ACC1 inhibitors.[6]

  • Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is involved in inflammatory pathways, and its inhibition is a therapeutic strategy for various inflammatory and neurological disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent PDE4B inhibitors.[7]

  • Anticancer Activity via Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and potent anticancer activity.[8][9]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

SAR_Diagram cluster_SAR Key Modification Points and Their Impact Core R1 R1 (Pyrrole N-H): - Crucial H-bond donor - Alkylation can modulate properties R2 R2 (Position 2): - Methyl group enhances potency - Larger groups may impact binding R3 R3 (Position 6 - Carboxylate): - Ester can be modified to amide - Influences solubility and cell permeability R4 Other Positions (e.g., 3, 5, 7): - Amenable to substitution - Can be used to enhance selectivity

Caption: Key positions for chemical modification on the 1H-pyrrolo[3,2-b]pyridine core.

The Importance of the Pyrrole N-H

The N-H of the pyrrole ring is a critical hydrogen bond donor that often interacts with the hinge region of the ATP-binding pocket of kinases. Alkylation or substitution at this position must be carefully considered, as it can disrupt this key interaction. However, in some cases, N-alkylation can improve cell permeability and other drug-like properties.[6]

The Role of the 2-Methyl Group

The methyl group at the 2-position often provides a beneficial hydrophobic interaction within the active site of the target protein. Its relatively small size allows it to fit into small pockets, and its presence can enhance binding affinity compared to the unsubstituted analogue.

Modifications at the 6-Position Carboxylate

The methyl carboxylate at the 6-position is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides. These modifications can significantly impact the compound's properties:

  • Solubility: Conversion to amides can modulate aqueous solubility.

  • Cell Permeability: The polarity of this group can be tuned to optimize cell membrane penetration.

  • Target Interactions: Amide derivatives can introduce new hydrogen bond donors and acceptors, potentially leading to additional interactions with the target protein and improved potency.

Quantitative SAR Data

The following table summarizes hypothetical IC₅₀ data for a series of analogues to illustrate the impact of substitutions on kinase inhibitory activity.

Compound IDR¹ (N1-position)R² (C6-position)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a (Core) H-COOCH₃150>1000
1b CH₃-COOCH₃250>1000
1c H-CONHCH₃50800
1d H-CONH(cyclopropyl)25650
1e H-COOH500>1000

Analysis of the data reveals:

  • N-methylation (1b vs 1a) is detrimental to activity against Kinase A, likely due to the loss of a key hydrogen bond.

  • Conversion of the ester to a small amide (1c and 1d vs 1a) significantly improves potency, suggesting an additional favorable interaction in the active site.

  • The carboxylic acid (1e) is less active, which could be due to its negative charge at physiological pH, leading to poor cell permeability or unfavorable interactions.

Conclusion and Future Directions

The methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold and its derivatives represent a highly promising class of compounds for drug discovery. Their synthetic accessibility and the rich SAR data available make them an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Future work in this area should focus on:

  • Improving Selectivity: Fine-tuning the substitution pattern to achieve greater selectivity for the desired target kinase over off-target kinases, thereby reducing potential side effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as oral bioavailability, metabolic stability, and half-life.

  • Exploring New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets beyond kinases.

By leveraging the insights provided in this guide, researchers can accelerate the development of the next generation of drugs based on this powerful and versatile chemical core.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Exploratory

The Spectroscopic Signature of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged scaffold in numerous biologically active molecules. The precise characterization of its derivatives is therefore of paramount importance. In the absence of extensive published experimental data for the title compound, this guide leverages high-quality predicted data and comparative analysis with structurally related, experimentally characterized analogs to provide a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The substituents, a methyl group at the 2-position and a methyl carboxylate group at the 6-position, significantly influence the electron distribution and, consequently, the spectroscopic properties of the molecule.

Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.19 g/mol

An integrated analytical approach is essential for unambiguous structure confirmation. High-resolution mass spectrometry (HRMS) provides the elemental composition, while ¹H and ¹³C NMR spectroscopy reveals the connectivity and chemical environment of each atom. Infrared spectroscopy complements this by identifying the key functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the local electronic environment of each nucleus. For the title compound, spectra would typically be acquired in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is expected to show distinct signals for the aromatic protons, the methyl groups, and the N-H proton of the pyrrole ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-N1 (Pyrrole N-H)~11.5 - 12.5broad singlet-The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
H-7 (Pyridine)~8.0 - 8.5doublet~8.0This proton is adjacent to the pyridine nitrogen and the electron-withdrawing carboxylate group, leading to a significant downfield shift. It will be coupled to H-5.
H-5 (Pyridine)~7.5 - 8.0doublet~8.0This proton is coupled to H-7 on the pyridine ring.
H-3 (Pyrrole)~6.5 - 7.0singlet-The proton on the pyrrole ring is expected to be a singlet due to the adjacent methyl group at position 2.
O-CH₃ (Ester)~3.8 - 4.0singlet-The methyl group of the ester is a characteristic singlet in this region.
C2-CH₃ (Pyrrole)~2.4 - 2.6singlet-The methyl group attached to the pyrrole ring will appear as a singlet.

Note: Predicted chemical shifts are based on the analysis of similar pyrrolopyridine structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Ester)~165 - 170The carbonyl carbon of the ester group is highly deshielded.
C-7a~145 - 150Bridgehead carbon of the fused ring system.
C-6~140 - 145Carbon bearing the carboxylate group in the pyridine ring.
C-2~135 - 140Carbon with the methyl substituent in the pyrrole ring.
C-4a~130 - 135Bridgehead carbon of the fused ring system.
C-7~120 - 125Aromatic carbon in the pyridine ring.
C-5~115 - 120Aromatic carbon in the pyridine ring.
C-3a~110 - 115Bridgehead carbon of the fused ring system.
C-3~100 - 105Aromatic carbon in the pyrrole ring.
O-CH₃ (Ester)~50 - 55Carbon of the ester methyl group.
C2-CH₃ (Pyrrole)~15 - 20Carbon of the methyl group on the pyrrole ring.

Note: These are predicted values and should be confirmed with experimental data or more advanced computational methods.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

Instrumental Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution and lineshape.

  • For ¹H NMR, acquire a standard 1D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled 1D spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • To aid in unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is invaluable for confirming the connectivity of the ring system and substituents.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (FT, Phasing) acquire_2d->process assign Assign Signals process->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, typically observing the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data
Adduct Predicted m/z
[M+H]⁺191.0815
[M+Na]⁺213.0634

Note: These values are calculated based on the elemental composition C₁₀H₁₀N₂O₂.

Fragmentation Analysis

Electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is expected to involve characteristic losses from the ester group and cleavages of the heterocyclic ring.

Plausible Fragmentation Pathways:

  • Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 159. This is a common fragmentation pathway for methyl esters.[1]

  • Loss of the methyl carboxylate radical (•COOCH₃): This would lead to a fragment corresponding to the pyrrolopyridine core at m/z 131.

  • Cleavage of the pyridine ring: Aromatic nitrogen heterocycles often undergo complex ring cleavages.[2]

Diagram of Predicted Fragmentation:

MS_Fragmentation M [M]⁺˙ m/z 190 frag1 [M - •OCH₃]⁺ m/z 159 M->frag1 - •OCH₃ frag2 [M - •COOCH₃]⁺ m/z 131 M->frag2 - •COOCH₃ frag3 Pyrrolopyridine Core Fragments M->frag3 Ring Cleavage M_H [M+H]⁺ m/z 191

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • If necessary, add a small amount of formic acid to the solution to promote the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

  • Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode over an appropriate mass range.

  • Optimize the source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectral Data

The IR spectrum of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is expected to show characteristic absorption bands for the N-H group, C-H bonds, the ester carbonyl group, and the aromatic rings.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (Pyrrole)3200 - 3400Medium, broadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic, CH₃)2850 - 3000MediumStretching
C=O (Ester)1715 - 1730Strong, sharpStretching
C=C and C=N (Aromatic)1500 - 1650Medium to strongRing stretching
C-O (Ester)1250 - 1310 and 1100 - 1130StrongAsymmetric and symmetric stretching

The position of the C=O stretch is particularly diagnostic for aromatic esters, typically appearing at a slightly lower wavenumber than saturated esters due to conjugation.[3]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Conclusion

The comprehensive spectroscopic analysis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, integrating predicted data with established principles of NMR, MS, and IR spectroscopy, provides a robust framework for its structural characterization. The detailed protocols and interpretation rationale presented in this guide are designed to support researchers in the unambiguous identification and further investigation of this and related heterocyclic compounds, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). European Journal of Medicinal Chemistry.
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  • Pyridine, 2-methyl-. (n.d.). NIST WebBook.
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  • Methyl 6-hydroxy-1h-pyrrolo[2,3-b]pyridine-2-carboxyl
  • 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. (n.d.). ChemicalBook.
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Foundational

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Introduction: The Prominence of the Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery The pyrrolo[3,2-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery

The pyrrolo[3,2-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its versatile biological activities. This bicyclic system, an isomer of azaindole, serves as a privileged structure in the design of targeted therapeutics, particularly in oncology and immunology.[1][2][3] Derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, various isomers of this scaffold have been successfully developed as kinase inhibitors, underscoring the potential of this chemical class to interact with ATP-binding sites of these crucial cellular enzymes.[4][5][6][7][8][9]

This technical guide delves into the probable mechanisms of action of a specific derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. While direct studies on this particular molecule are not extensively documented, a comprehensive analysis of structurally related compounds allows for the formulation of robust hypotheses regarding its biological targets and cellular effects. This document will provide researchers, scientists, and drug development professionals with a foundational understanding of its likely therapeutic pathways and the experimental methodologies required for their validation.

Hypothesized Mechanisms of Action: A Multi-faceted Approach

Based on the extensive literature on pyrrolopyridine derivatives, the primary hypothesized mechanism of action for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is the inhibition of protein kinases . A secondary, yet plausible, mechanism is the inhibition of Acetyl-CoA Carboxylase (ACC) .

Primary Hypothesis: Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus, a close structural relative, is a deaza-isostere of adenine, the core component of ATP.[8] This structural mimicry makes it an ideal scaffold for competitive inhibition of kinases at their ATP-binding sites.[8] Numerous studies have reinforced this, with various pyrrolopyridine isomers showing potent inhibitory activity against a range of kinases.

For instance, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors, a target implicated in cancer and inflammatory disorders.[4] Similarly, pyrrolo[2,3-b]pyridine derivatives have been designed as effective inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[7] Furthermore, other pyrrolopyridine-based compounds have demonstrated inhibitory action against a panel of cancer-relevant kinases including VEGFR, EGFR, Her2, and CDK2.[5]

Given this substantial body of evidence, it is highly probable that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate functions as a kinase inhibitor, potentially targeting one or more kinases involved in oncogenic signaling pathways.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Kinase Target Kinase (ATP-binding pocket) Receptor->Kinase Signal Transduction Compound Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Compound->Kinase Inhibition (ATP Competition) Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Transcription Gene Transcription Downstream->Transcription Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Secondary Hypothesis: Acetyl-CoA Carboxylase (ACC) Inhibition

Recent research has also identified 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[10] ACC1 is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to meet the demands of rapid proliferation. Oral administration of these compounds led to a significant reduction in malonyl-CoA levels in xenograft tumors, demonstrating target engagement in vivo.[10] The structural similarity between these reported ACC1 inhibitors and methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate suggests that ACC inhibition is a plausible alternative or additional mechanism of action.

Experimental Validation: A Step-by-Step Methodological Guide

To elucidate the precise mechanism of action, a systematic series of in vitro and cell-based assays is required. The following protocols provide a robust framework for investigating the hypothesized activities.

Experimental Protocol 1: In Vitro Kinase Inhibition Assays

Objective: To determine if methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate directly inhibits the activity of a panel of purified kinases.

Methodology:

  • Kinase Panel Selection: Select a diverse panel of kinases implicated in cancer, such as VEGFR, EGFR, PDGFR, c-Kit, and Src family kinases. Commercially available kinase profiling services are an efficient option.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Procedure: a. Prepare a dilution series of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (e.g., from 10 µM to 1 nM). b. In a 384-well plate, add the kinase, its specific substrate, and ATP. c. Add the test compound at various concentrations. Include a known inhibitor as a positive control (e.g., Sunitinib for VEGFR) and DMSO as a negative control. d. Incubate at room temperature for the recommended time (typically 60 minutes). e. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. g. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percentage of inhibition against the compound concentration. c. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

Causality and Validation: A low IC₅₀ value against a specific kinase provides direct evidence of enzymatic inhibition. This self-validating system confirms a direct interaction between the compound and the kinase, independent of cellular context.

Experimental Workflow: Kinase Inhibition Profiling

G start Start: Compound Synthesis & Purification dilution Prepare Serial Dilutions of Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate start->dilution plate Dispense into 384-well Plate: - Compound Dilutions - Positive Control (Known Inhibitor) - Negative Control (DMSO) dilution->plate assay_prep Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) assay_prep->plate incubation Incubate to Allow Kinase Reaction plate->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo->detection read Measure Luminescence with Plate Reader detection->read analysis Data Analysis: - Normalize Data - Plot Inhibition Curve - Calculate IC50 Value read->analysis end End: Identify Target Kinase(s) analysis->end

Sources

Exploratory

An In-Depth Technical Guide to Identifying Potential Kinase Targets of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases, which ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases, which are critical regulators of cellular processes and prominent drug targets. This technical guide provides a comprehensive framework for the identification and validation of potential protein kinase targets for the novel compound, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. We will delve into a multi-faceted approach that integrates computational prediction with robust experimental validation, offering field-proven insights and detailed methodologies. This guide is designed to empower researchers to systematically deorphanize this compound, elucidating its mechanism of action and paving the way for its potential therapeutic applications.

Introduction: The Therapeutic Potential of Pyrrolo[3,2-b]pyridine Derivatives

The pyrrolo[3,2-b]pyridine core is a heterocyclic motif that has garnered significant attention in drug discovery due to its structural resemblance to purines, the building blocks of ATP. This similarity allows derivatives to act as competitive inhibitors for the ATP-binding site of protein kinases.[1] Indeed, various substituted pyrrolopyridines have demonstrated potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and FMS kinase, implicating them in the treatment of cancers and inflammatory diseases.[2][3][4]

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a novel compound within this class. Its specific biological targets, particularly within the human kinome, remain to be elucidated. This guide outlines a systematic and rigorous workflow to identify its kinase targets, understand its selectivity profile, and validate its cellular activity.

Phase 1: In Silico Target Identification - A Computational First Pass

Before embarking on resource-intensive experimental screening, computational methods provide an efficient and cost-effective strategy to generate initial hypotheses about the potential kinase targets of our lead compound. These approaches leverage the vast amount of existing bioactivity data and protein structural information.

Rationale for a Computational Approach

Experimental screening of a small molecule against the entire human kinome can be time-consuming and expensive.[5] Computational techniques, such as machine learning and structure-based modeling, can rapidly narrow down the list of potential targets, allowing for more focused and efficient experimental validation.[5][6]

Recommended In Silico Methodologies

We will employ a two-pronged computational strategy to maximize the predictive power of our initial screen.

2.2.1. Machine Learning-Based Prediction:

Platforms like KinasePred utilize machine learning algorithms trained on large datasets of known kinase inhibitors to predict the kinase activity of new small molecules.[6][7][8] These tools can provide a probability score for the interaction of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate with a wide range of kinases.

2.2.2. Structure-Based Virtual Screening:

This approach involves docking the 3D structure of our compound into the ATP-binding pockets of a library of kinase crystal structures. This method can predict the binding affinity and pose of the small molecule within the active site, providing insights into the structural determinants of binding.[9]

Data Interpretation and Candidate Selection

The output of these computational methods will be a ranked list of potential kinase targets. A consensus approach, where kinases predicted by both machine learning and structure-based methods are prioritized, is recommended. The top-ranking candidates will then be moved forward for experimental validation.

Phase 2: Experimental Validation - From Prediction to Biological Reality

Experimental validation is a critical step to confirm the computationally predicted kinase targets and to quantitatively assess the compound's potency and selectivity. This phase will employ a tiered approach, starting with broad screening and progressing to more focused cellular assays.

Tier 1: Broad Kinase Profiling

The initial experimental validation will involve screening methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate against a large panel of purified kinases.

3.1.1. In Vitro Kinase Assays:

Biochemical assays are the gold standard for directly measuring the inhibitory activity of a compound against a purified kinase.[10][11] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are highly sensitive and provide reproducible, high-quality data.[10][12] Several commercial services, such as those offered by Reaction Biology and Eurofins Discovery, provide comprehensive kinase screening panels.[10][13]

Table 1: Representative In Vitro Kinase Assay Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A9550
Kinase B88120
Kinase C45>1000
Kinase D12>10000

3.1.2. Kinobeads/Chemical Proteomics:

This affinity chromatography-based method uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a significant portion of the kinome from a cell lysate.[14][15][16] By pre-incubating the lysate with our test compound, we can identify its targets through a competitive binding experiment, where the compound prevents the kinase from binding to the beads. This approach has the advantage of assessing target engagement in a more physiologically relevant context.[16][17]

Tier 2: Cellular Target Engagement

Once high-potency targets are identified from the in vitro screens, it is crucial to confirm that the compound can engage these targets within a cellular environment.

3.2.1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique for verifying target engagement in intact cells.[18][19][20] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21][22] By treating cells with our compound and then subjecting them to a heat gradient, we can detect target engagement by observing a shift in the thermal stability of the protein of interest via Western blotting or mass spectrometry.[21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Tier 3: Downstream Signaling and Functional Effects

The final step in target validation is to demonstrate that the engagement of the identified kinase(s) by our compound leads to a measurable downstream cellular effect.

3.3.1. Western Blotting for Phospho-Proteins:

If our compound inhibits a specific kinase, we would expect to see a decrease in the phosphorylation of its known downstream substrates. Western blotting using phospho-specific antibodies is a standard method to assess this.[23][24] It's crucial to include appropriate controls, such as a positive control (e.g., stimulation with a known activator of the pathway) and a negative control (e.g., a known inhibitor of the kinase).[25]

Experimental Protocol: Western Blotting for Phospho-Substrate

  • Cell Treatment: Treat cells with methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate at various concentrations and for different time points. Include positive and negative controls.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[26]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the substrate, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[26]

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Normalization: Re-probe the membrane with an antibody against the total protein to normalize for loading differences.

Visualizing the Workflow and Potential Pathways

Clear visualization of the experimental workflow and the potential signaling pathways involved is essential for understanding and communicating the research strategy.

Kinase Target Identification Workflow

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Outcome Computational Screening Computational Screening Machine Learning Machine Learning Computational Screening->Machine Learning Structure-Based Docking Structure-Based Docking Computational Screening->Structure-Based Docking Prioritized Kinase List Prioritized Kinase List Machine Learning->Prioritized Kinase List Structure-Based Docking->Prioritized Kinase List In Vitro Kinase Assays In Vitro Kinase Assays Prioritized Kinase List->In Vitro Kinase Assays Kinobeads Profiling Kinobeads Profiling Prioritized Kinase List->Kinobeads Profiling CETSA CETSA In Vitro Kinase Assays->CETSA Kinobeads Profiling->CETSA Western Blot (Phospho-protein) Western Blot (Phospho-protein) CETSA->Western Blot (Phospho-protein) Validated Kinase Targets Validated Kinase Targets Western Blot (Phospho-protein)->Validated Kinase Targets

Caption: A streamlined workflow for kinase target identification.

Hypothetical Signaling Pathway

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Compound Compound Kinase A Kinase A Compound->Kinase A Inhibition Substrate B Substrate B Kinase A->Substrate B P Transcription Factor C Transcription Factor C Substrate B->Transcription Factor C P Gene Expression Gene Expression Transcription Factor C->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation RTK->Kinase A P

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide has provided a comprehensive, multi-tiered strategy for the identification and validation of kinase targets for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. By integrating computational prediction with rigorous experimental validation, researchers can confidently identify the primary targets of this novel compound and elucidate its mechanism of action. Future studies should focus on optimizing the compound's potency and selectivity, evaluating its efficacy in disease-relevant cellular and animal models, and exploring its potential for clinical development. The systematic approach outlined herein will be instrumental in unlocking the therapeutic potential of this promising new chemical entity.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link][6]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link][7]

  • Predicting a small molecule-kinase interaction map: A machine learning approach. Journal of Cheminformatics. [Link][5]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. [Link][14]

  • Kinase Screening Assay Services. Reaction Biology. [Link][10]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link][18]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Scilit. [Link][8]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link][13]

  • A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. Journal of Chemical Information and Modeling. [Link][9]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link][15]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link][17]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link][27]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link][2]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link][19]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link][28]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link][21]

  • Kinase assays. BMG LABTECH. [Link][11]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link][16]

  • Kinase activity-tagged western blotting assay. BioTechniques. [Link][23]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][20]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link][22]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link][24]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link][29]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Semantic Scholar. [Link][30]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link][3]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. [Link][25]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link][1]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link][31]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link][32]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][33]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link][34]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link][4]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link][35]

  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC. [Link][36]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ScienceDirect. [Link][37]

Sources

Foundational

The Structure-Activity Relationship of 2-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 1H-pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry The 1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold also known as 4-azaindole, has garnered significant attention in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 1H-pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold also known as 4-azaindole, has garnered significant attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binding motif for a variety of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology, immunology, and neurodegenerative diseases. The strategic placement of a nitrogen atom in the pyridine ring, compared to its indole counterpart, modulates the scaffold's electronic properties and hydrogen bonding capabilities, offering a unique pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-methyl-1H-pyrrolo[3,2-b]pyridine analogs. By exploring the impact of substitutions at various positions on the core scaffold, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemotype. While comprehensive SAR studies on this specific scaffold are limited, this guide will synthesize available data and draw logical inferences from closely related pyrrolopyridine isomers to illuminate the path for future drug design endeavors.

The Core Scaffold: Understanding the 2-Methyl-1H-pyrrolo[3,2-b]pyridine Framework

The foundational structure for our discussion is the 2-methyl-1H-pyrrolo[3,2-b]pyridine core. The methyl group at the 2-position is a key feature, influencing the molecule's steric and electronic properties and providing a vector for further chemical modification.

Caption: The core chemical structure of 2-methyl-1H-pyrrolo[3,2-b]pyridine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-methyl-1H-pyrrolo[3,2-b]pyridine analogs is profoundly influenced by the nature and position of substituents on the bicyclic core. The following sections dissect the available SAR data for modifications at key positions. It is important to note that a significant portion of the detailed SAR data is derived from studies on isomeric pyrrolopyridine scaffolds, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine. This information is used to provide a predictive framework for the SAR of the 2-methyl-1H-pyrrolo[3,2-b]pyridine core, and this is explicitly stated where applicable.

Position 1 (N1): The Pyrrole Nitrogen

The nitrogen at position 1 is a critical interaction point, often serving as a hydrogen bond donor.

  • N-Methylation: A study on phosphodiesterase 4B (PDE4B) inhibitors revealed that an N-methylated pyrrolo[3,2-b]pyridine derivative was inactive.[1] This suggests that for certain targets, an unsubstituted N1-H may be crucial for hydrogen bonding with the protein backbone. This is a common observation in kinase inhibitors where the N1-H of the hinge-binder forms a key hydrogen bond with the kinase hinge region.

Position 2: The Methyl Anchor

The intrinsic 2-methyl group of this analog series can be considered a foundational element. While direct SAR studies on modifying this specific methyl group are scarce, its presence likely influences the orientation of the scaffold within a binding pocket and can be a site for further derivatization to explore deeper pockets of the target protein.

Position 4: The Pyridine Nitrogen and Adjacent Carbon

The nitrogen at position 4 is a key determinant of the scaffold's properties as a hinge-binder in kinases. Substitutions at the adjacent C5 position have been explored in the isomeric pyrrolo[2,3-b]pyridine series, providing valuable insights.

  • Substitutions at C5 (by analogy from 1H-pyrrolo[2,3-b]pyridine): In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be beneficial.[2] This modification is hypothesized to form a hydrogen bond with Glycine 485 in the FGFR1 binding site, significantly enhancing potency.[2] This highlights the potential for small, electron-withdrawing groups at this position to form additional interactions and improve activity.

Position 6: Exploration of the Pyridine Ring

Substitutions on the pyridine ring, particularly at the 6-position, have been shown to be critical for modulating the activity and selectivity of pyrrolopyridine derivatives.

  • Aryl and Heteroaryl Substitutions (in pyrrolo[3,2-c]pyridines): In a series of pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, a wide range of aryl and heteroaryl groups were tolerated at the analogous position.[3][4] The nature of these substituents significantly impacted potency and selectivity. For instance, certain substitutions led to compounds with potent anti-proliferative activity against various cancer cell lines.[3][4] This suggests that this position is a key vector for exploring interactions with the solvent-exposed regions of the binding site and for fine-tuning the physicochemical properties of the molecule.

Summary of Key SAR Insights
PositionModificationImpact on ActivityRationale / Causality
N1 MethylationDecreased/Abolished (PDE4B)[1]Loss of a critical hydrogen bond donor interaction with the target protein.
C2 Methyl (core)Foundational for this analog classInfluences steric and electronic properties; potential for further derivatization.
C5 Trifluoromethyl (analogous)Increased (FGFR)[2]Forms additional hydrogen bond interactions in the kinase binding pocket.[2]
C6 Aryl/Heteroaryl (analogous)Modulates potency and selectivity (FMS Kinase)[3][4]Interacts with the solvent-exposed region of the binding site; impacts physicochemical properties.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel 2-methyl-1H-pyrrolo[3,2-b]pyridine analogs hinges on robust synthetic methodologies and relevant biological assays.

General Synthetic Strategy

A common route to access the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A key intermediate, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, can be synthesized and subsequently elaborated.

Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Starting Material: Ethyl 4-azaindole-2-carboxylate.

  • Reaction: To a solution of ethyl 4-azaindole-2-carboxylate in methanol, add potassium carbonate (1.2 equivalents).

  • Conditions: Stir the suspension at 55°C for 1 hour.

  • Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the reaction in vacuo, dilute with water, and stir for 15 minutes.

  • Isolation: Collect the solid product by filtration and dry in a vacuum oven.

This methyl ester can then be used as a versatile intermediate for the introduction of various substituents at different positions of the pyrrolo[3,2-b]pyridine core through standard organic chemistry transformations such as hydrolysis, amidation, and cross-coupling reactions.

Biological Evaluation: Kinase Inhibition Assays

Given the prevalence of pyrrolopyridines as kinase inhibitors, a primary biological evaluation would involve assessing their inhibitory activity against a panel of relevant kinases.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a fluorescence-based or luminescence-based assay.

  • Materials:

    • Recombinant kinase enzyme.

    • Kinase substrate (e.g., a peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compounds (2-methyl-1H-pyrrolo[3,2-b]pyridine analogs).

    • Assay buffer.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that measures ATP consumption).

  • Procedure:

    • Dispense the test compounds at various concentrations into a multi-well plate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified period at a controlled temperature.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start dispense_compounds Dispense Test Compounds (Varying Concentrations) start->dispense_compounds add_reagents Add Kinase and Substrate dispense_compounds->add_reagents initiate_reaction Initiate with ATP add_reagents->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Signal stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end_point End analyze_data->end_point

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Target Landscape and Signaling Pathways

While specific targets for 2-methyl-1H-pyrrolo[3,2-b]pyridine analogs are not extensively documented, the broader class of pyrrolopyridines has been shown to inhibit a range of kinases involved in critical signaling pathways. A plausible target class for these analogs includes receptor tyrosine kinases (RTKs) and cytoplasmic tyrosine kinases.

Hypothetical Kinase Target Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a 2-methyl-1H-pyrrolo[3,2-b]pyridine analog acting as a kinase inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation DownstreamKinase1 Downstream Kinase 1 RTK->DownstreamKinase1 Phosphorylation Analog 2-Methyl-1H-pyrrolo[3,2-b]pyridine Analog (Inhibitor) Analog->RTK Inhibition DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

By inhibiting the kinase activity of the receptor, the 2-methyl-1H-pyrrolo[3,2-b]pyridine analog can block the downstream signaling cascade, thereby preventing cellular responses such as uncontrolled proliferation, which is a hallmark of cancer.

Conclusion and Future Directions

The 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While the available SAR data for this specific analog series is currently limited, by drawing logical inferences from closely related pyrrolopyridine isomers, a rational approach to drug design can be formulated. The key takeaways for researchers are:

  • The N1-H is likely a critical hydrogen bond donor. Protecting or substituting this position may be detrimental to activity against many kinase targets.

  • The pyridine ring offers multiple vectors for substitution. Positions C5 and C6 are prime locations for introducing moieties that can enhance potency, selectivity, and physicochemical properties.

  • Robust synthetic and screening protocols are essential. The development of efficient synthetic routes and relevant biological assays is crucial for systematically exploring the SAR of this scaffold.

Future research should focus on the systematic synthesis and evaluation of 2-methyl-1H-pyrrolo[3,2-b]pyridine analogs with diverse substitutions at positions 3, 5, and 6. Such studies will be invaluable in building a comprehensive SAR database for this scaffold, paving the way for the discovery of novel and potent drug candidates.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635–1645.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • Al-Ostoot, F. H., & El-Gazzar, A. R. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of the Iranian Chemical Society, 18(10), 2635-2645.
  • Wang, T., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available, specific solubility data for this molecule, this document focuses on the foundational principles governing its solubility, its predicted physicochemical properties, and a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility in various organic solvents. This guide is structured to empower researchers to generate reliable solubility data, enabling informed decisions in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility

Pyrrolopyridines are a class of heterocyclic compounds recognized for their versatile biological activities, making them privileged scaffolds in drug discovery.[1] Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is one such derivative, holding potential as a building block for novel therapeutic agents.[2] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, with solubility being paramount.

Poor solubility can severely hamper the drug development process, leading to:

  • Unreliable Bioassay Results: Compound precipitation in in vitro assays can lead to inaccurate structure-activity relationship (SAR) data.[3][4]

  • Limited Bioavailability: Insufficient solubility in gastrointestinal fluids can restrict a drug's absorption, reducing its oral bioavailability and therapeutic efficacy.[5]

  • Developmental Challenges: Formulating a poorly soluble compound into a viable drug product can significantly increase development timelines and costs.[5]

Therefore, an early and accurate assessment of a compound's solubility profile is not merely a routine measurement but a strategic necessity. This guide provides the theoretical framework and practical methodology to perform this crucial evaluation for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Compound Profile & Physicochemical Properties

While specific experimental data for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is scarce, we can infer its likely properties from its structure and data on similar pyrrolopyridine analogs.[6][7][8]

Table 1: Predicted Physicochemical Properties of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₁₀H₁₀N₂O₂Provides the basis for molecular weight calculation.
Molecular Weight ~190.20 g/mol Lower molecular weight generally favors higher solubility.
Structure See Figure 1The fused aromatic rings contribute to hydrophobicity, while the ester and nitrogen atoms provide sites for polar interactions.
Hydrogen Bond Donors 1 (from the pyrrole N-H)The N-H group can donate a hydrogen bond, favoring solubility in protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 4 (2x N atoms, 2x O atoms)Multiple sites can accept hydrogen bonds, enhancing solubility in solvents capable of hydrogen bonding.
Predicted LogP 1.5 - 2.5 (Estimated)A positive LogP suggests a preference for lipophilic (non-polar) environments over aqueous ones, indicating that solubility will likely be higher in organic solvents than in water.
pKa (Predicted) Basic pKa (Pyridine N): ~4-5The pyridine nitrogen is weakly basic. In acidic conditions, it can be protonated, which would dramatically increase aqueous solubility but is less relevant for solubility in most organic solvents.
Acidic pKa (Pyrrole N-H): ~16-18The pyrrole N-H is very weakly acidic and unlikely to be deprotonated under normal conditions.
Structural Analysis of Solubility Drivers

The structure of the molecule contains distinct regions that dictate its interaction with different solvents. Understanding these features is key to predicting and interpreting solubility data.

G Figure 1: Structural Features Influencing Solubility cluster_0 cluster_1 mol A Hydrophobic Core: Fused aromatic rings (Pyrrole + Pyridine) Favors solubility in non-polar solvents (e.g., Toluene). B Polar / H-Bonding Groups: - Pyrrole N-H (Donor) - Pyridine N (Acceptor) - Ester C=O, O-CH3 (Acceptors) C Favors solubility in polar aprotic (e.g., DMSO, Acetone) and polar protic solvents (e.g., Ethanol). G prep Step 1: Preparation Weigh excess solid compound into vials. Add precise volume of solvent. equil Step 2: Equilibration Seal vials. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensures saturation sep Step 3: Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. equil->sep Isolate saturated solution quant Step 4: Quantification Dilute supernatant. Analyze concentration via calibrated HPLC-UV. sep->quant Measure dissolved amount calc Step 5: Calculation Calculate solubility in mg/mL or mM using the calibration curve. quant->calc Convert signal to concentration

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Foundational

The Emerging Potential of the 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Scaffold: A Technical Guide for Researchers

Abstract The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, par...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, particularly as potent kinase inhibitors. This technical guide focuses on the largely unexplored potential of the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold as a research chemical. While specific experimental data for this exact molecule is not yet available in peer-reviewed literature, this document will provide a comprehensive overview based on the established chemistry and biological activities of closely related analogs. We will explore its synthetic feasibility, predicted physicochemical properties, and potential as a modulator of key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of innovative therapeutics.

Introduction: The Promise of the Pyrrolo[3,2-b]pyridine Core

Heterocyclic compounds form the bedrock of modern pharmacology, with the pyrrolopyridine isomers being particularly noteworthy for their versatile biological activities.[1] The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture, making it a privileged scaffold for interacting with various biological targets.[2] Among the different isomers, the 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, has gained considerable attention.[3]

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for a multitude of therapeutic applications, including as inhibitors of:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling involved in inflammatory and autoimmune diseases.[4]

  • Pim Kinases: Serine/threonine kinases implicated in cell growth, survival, and cancer progression.[5]

  • Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, representing a target for metabolic diseases and cancer.[6]

  • Phosphodiesterase 4 (PDE4): An enzyme involved in the inflammatory cascade.[7]

  • Receptor Tyrosine Kinases (e.g., Mer and Axl): Implicated in cancer cell survival and chemoresistance.[8][9]

The specific molecule of interest, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate , remains a novel entity in the chemical space with no publicly available experimental data at the time of this writing. However, the commercial availability of its parent compound, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6), provides a strong foundation for its exploration as a research chemical.[10] This guide will, therefore, extrapolate from the known properties and reactivities of its close analogs to provide a roadmap for its synthesis, characterization, and potential biological evaluation.

Synthetic Strategy and Characterization

While a specific synthetic route for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has not been published, established methodologies for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines can be adapted. A plausible retrosynthetic analysis suggests that the target molecule could be constructed from a suitably substituted pyridine precursor.

Hypothetical Synthetic Workflow:

Synthetic Workflow A Substituted Pyridine B Pyrrole Ring Formation A->B Multi-step sequence C Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate B->C Esterification/Functional Group Interconversion

Caption: A generalized synthetic workflow for the target compound.

A potential synthetic approach could involve the following key steps:

  • Construction of the Pyrrolo[3,2-b]pyridine Core: A common strategy involves the annulation of a pyrrole ring onto a pre-functionalized pyridine. For instance, a substituted aminopyridine could undergo a cyclization reaction to form the bicyclic system. The specific starting materials would need to be chosen to allow for the introduction of the methyl group at the 2-position and a precursor for the carboxylate at the 6-position.[11]

  • Introduction of the 2-Methyl Group: The methyl group at the 2-position could potentially be introduced via a cyclization reaction that utilizes a methyl-ketone containing precursor or through a direct C-H activation/methylation of the formed pyrrolopyridine ring, although the latter might present regioselectivity challenges.

  • Formation of the 6-Carboxylate Group: The carboxylate at the 6-position could be installed from a corresponding nitrile or bromo-substituted precursor via hydrolysis and subsequent esterification, or through a palladium-catalyzed carbonylation reaction.[12]

Characterization:

Upon successful synthesis, the structure of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the N-H bond of the pyrrole.

Physicochemical Properties (Predicted)

In the absence of experimental data, we can predict the physicochemical properties of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate based on its structure and comparison with similar molecules. These properties are crucial for its handling, formulation, and potential as a drug candidate.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H10N2O2Based on chemical structure
Molecular Weight 190.20 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar pyrrolopyridine carboxylates are solids[7][10]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility.The presence of the ester and the aromatic rings suggests this solubility profile.
Lipophilicity (LogP) Predicted to be moderately lipophilic.The methyl and ester groups contribute to lipophilicity, which is often a desirable trait for cell permeability.
Hydrogen Bond Donors 1 (the pyrrole N-H)Important for target binding interactions.[6]
Hydrogen Bond Acceptors 3 (the pyridine nitrogen and the two oxygen atoms of the ester)Important for target binding interactions.[6]

These are predicted properties and should be confirmed experimentally.

Potential Biological Activity and Mechanism of Action

The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[13] The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase ATP-binding site.

Hypothesized Kinase Binding Mode:

Kinase Binding cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Hinge Hinge Region DFG_motif DFG Motif P_loop P-loop Pyrrolopyridine Pyrrolo[3,2-b]pyridine Core Pyrrolopyridine->Hinge H-bond Methyl_2 2-Methyl Group Carboxylate_6 6-Carboxylate Methyl_2->P_loop Hydrophobic Interaction Carboxylate_6->DFG_motif Potential Interaction

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrrolo[3,2-b]pyridine Derivatives

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold The pyrrolo[3,2-b]pyridine, also known as 1,7-diazaindole or 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine, also known as 1,7-diazaindole or 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, modulating the physicochemical and pharmacokinetic properties of molecules. Derivatives of this scaffold exhibit a wide spectrum of biological activities, including roles as kinase inhibitors in oncology, and agents targeting inflammatory and infectious diseases.[3] The strategic placement of the nitrogen atom in the pyridine ring influences the molecule's hydrogen bonding capacity, metabolic stability, and overall pharmacological profile.

This guide provides an in-depth overview of the primary synthetic strategies for constructing the pyrrolo[3,2-b]pyridine core, with a focus on the underlying principles that govern the choice of reaction conditions. Detailed protocols for key transformations are provided to aid researchers in the practical application of these methodologies.

Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core

The synthesis of pyrrolo[3,2-b]pyridine derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. The main approaches include:

  • Classical Cyclization Methods: Primarily featuring the Fischer indole synthesis and its aza-variants.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Building the pyrrole ring onto a pre-existing pyridine core.

  • Modern Synthetic Methodologies: Including cycloaddition and multi-component reactions for rapid access to complex derivatives.

The Aza-Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing indole rings, and its application to pyridine-based hydrazines (aza-Fischer indole synthesis) provides a direct route to the pyrrolo[3,2-b]pyridine core.[4][5] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed in situ from a 2-pyridylhydrazine and a suitable ketone or aldehyde.[6]

Mechanistic Rationale

The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone precursor makes the aza-Fischer indole synthesis more challenging than its carbocyclic counterpart. This deactivation often necessitates harsh reaction conditions, such as high temperatures and strong acids, to drive the reaction forward.[6]

The generally accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: A 2-pyridylhydrazine reacts with a ketone or aldehyde to form a 2-pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its corresponding enehydrazine isomer. The basicity of the pyridine nitrogen can make this step challenging.[7]

  • [8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the enehydrazine undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate.[4]

  • Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates ammonia to yield the aromatic pyrrolo[3,2-b]pyridine core.

Aza-Fischer Indole Synthesis Mechanism cluster_main Aza-Fischer Indole Synthesis Start 2-Pyridylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone H+ cat. Enehydrazine Tautomerization (Enehydrazine formation) Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H+ Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product Pyrrolo[3,2-b]pyridine Cyclization->Product

Caption: Key steps in the Aza-Fischer Indole Synthesis.

Protocol 1: Synthesis of 2,3-Disubstituted Pyrrolo[3,2-b]pyridines via Aza-Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of 2,3-disubstituted pyrrolo[3,2-b]pyridines using polyphosphoric acid (PPA) as the catalyst and solvent.

Materials:

  • Appropriate 2-pyridylhydrazine (1.0 eq)

  • Desired ketone (1.0-1.2 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol (for hydrazone formation)

  • Acetic acid (catalyst for hydrazone formation)

  • Ice, saturated sodium bicarbonate solution, ethyl acetate, brine.

Procedure:

Part A: Hydrazone Formation

  • To a solution of the 2-pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC (typically 1-4 hours).

  • Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

Part B: Cyclization

  • Preheat polyphosphoric acid (PPA) to approximately 100 °C in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Carefully add the dried hydrazone from Part A to the hot PPA in portions, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture to the desired temperature (typically 140-180 °C) and maintain for the required time (30 minutes to 3 hours), monitoring by TLC.

  • Allow the mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[3,2-b]pyridine derivative.

Transition-Metal-Catalyzed Synthesis

The construction of the pyrrolo[3,2-b]pyridine scaffold via transition-metal-catalyzed cross-coupling reactions is a highly versatile and widely employed strategy.[9][10] This approach typically involves the formation of C-C and C-N bonds on a pre-functionalized pyridine ring. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of this methodology.[11][12]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, particularly for the introduction of aryl or vinyl substituents at the C2 or C3 positions of the pyrrolo[3,2-b]pyridine core.[11][13] The reaction typically involves the coupling of a halo-substituted pyrrolo[3,2-b]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[14]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For electron-deficient heterocyclic substrates like pyridines, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts like XPhos Pd G2 or G3 are often effective.[13]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The solvent system is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, which is crucial for the solubility of the base and the stability of the catalytic species.[11][12]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R'-B(OR)2 + Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (R-R') R-X R-X R'-B(OR)2 R'-B(OR)2 Product\nR-R' Product R-R' Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[13][15]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-pyrrolo[3,2-b]pyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halo-pyrrolo[3,2-b]pyridine with an arylboronic acid.

Materials:

  • 2-Halo-pyrrolo[3,2-b]pyridine (e.g., 2-bromo or 2-iodo derivative, 1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1)

  • Ethyl acetate, water, brine.

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial), add the 2-halo-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-pyrrolo[3,2-b]pyridine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, enabling the introduction of a wide range of amino groups onto the pyrrolo[3,2-b]pyridine scaffold.[12][16] This reaction is particularly useful for synthesizing derivatives with amino substituents at positions that are not readily accessible through other methods.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands such as BINAP, Josiphos, or those from the Buchwald group are often necessary to promote the catalytic cycle effectively.[17][18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are among the most commonly used bases for this transformation.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura and Buchwald-Hartwig Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Substrates Halo-pyrrolopyridine + Boronic acid/esterHalo-pyrrolopyridine + Amine
Catalyst (Pd) Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, XPhos Pd G2Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, XPhos, SPhosBINAP, Josiphos, Buchwald ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane, THF (anhydrous)
Temperature 80-120 °C80-120 °C

Modern Synthetic Approaches

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the pyrrolo[3,2-b]pyridine skeleton. These include cycloaddition reactions, multi-component reactions, and direct C-H functionalization.[19][20][21]

Cycloaddition Reactions

[3+2] Cycloaddition reactions offer a convergent approach to the pyrrole ring of the pyrrolo[3,2-b]pyridine system.[22][23] For instance, the reaction of an in situ generated azomethine ylide with a suitable dipolarophile can lead to the formation of the pyrrolidine ring, which can then be aromatized.

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step.[24][25][26] These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate diverse libraries of compounds.

Direct C-H Functionalization

Direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving the overall efficiency of the synthesis.[19][27] While still a developing area for pyridines due to their electronic properties, methods are being developed for the direct arylation or amination of the pyridine ring, which can then be elaborated to form the fused pyrrole ring.[28][29]

Conclusion

The synthesis of pyrrolo[3,2-b]pyridine derivatives is a rich and evolving field, driven by the significant therapeutic potential of this scaffold. While classical methods like the aza-Fischer indole synthesis remain valuable, modern transition-metal-catalyzed cross-coupling reactions have become the workhorse for the flexible and efficient construction of a wide array of derivatives. The choice of synthetic strategy is dictated by the desired substitution pattern, with careful optimization of catalysts, ligands, and reaction conditions being paramount for success. As new synthetic methodologies continue to emerge, the accessibility of novel and diverse pyrrolo[3,2-b]pyridine derivatives for drug discovery and development will undoubtedly expand.

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  • Ortiz-Bustos, D., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]

  • The Organic Chemistry Tutor. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Scilit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. [Link]

  • Kumar, A., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • The Buchwald Research Group. (n.d.). Publications. [Link]

  • Liu, X., et al. (2023). The Asymmetric Buchwald-Hartwig Amination Reaction. PubMed. [Link]

  • Di Santo, R., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

  • The Hartwig Group. (n.d.). Publications. [Link]

Sources

Application

Application & Protocol: Utilizing Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate for Kinase Inhibitor Screening

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The 1H-pyrrolo[3,2-b]pyridine (also known as 5-azaindole) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This document provides a comprehensive guide for utilizing methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate , a representative of this class, in kinase inhibitor screening campaigns. We present the scientific rationale for investigating this scaffold, detailed protocols for both biochemical and cell-based screening assays, and a framework for data interpretation and hit validation. The methodologies are designed to be self-validating, providing researchers with a robust pathway from initial screening to confirmed cellular activity.

Introduction: The Rationale for Screening the Pyrrolo[3,2-b]pyridine Scaffold

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, effectively acting as molecular switches in signal transduction pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, leading to intense efforts to develop small-molecule inhibitors.[1]

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer of the compound of interest, has proven to be a highly successful core structure for potent kinase inhibitors. Derivatives have been developed as inhibitors for targets including Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK).[2][3][4] These successes establish a strong rationale for exploring the therapeutic potential of related isomers, such as the 1H-pyrrolo[3,2-b]pyridine scaffold.

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate represents an ideal candidate for a kinase screening campaign. Its structure (Figure 1) contains key features—a heterocyclic aromatic system capable of forming hydrogen bonds and a methyl ester group that can be further modified—that make it a promising starting point for fragment-based or high-throughput screening. This guide outlines the workflow for systematically evaluating its potential as a kinase inhibitor.

Compound Profile: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
IUPAC Name methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Structure Chemical Structure (Illustrative Structure)
Rationale for Screening Belongs to the 5-azaindole class, a scaffold related to known kinase inhibitors. Possesses functional groups suitable for interaction with ATP-binding pockets and for future medicinal chemistry optimization.

Overall Screening Workflow

A robust kinase inhibitor screening campaign follows a multi-stage process designed to identify potent and cell-active compounds while systematically eliminating false positives. The workflow begins with a broad biochemical screen to identify direct inhibitors of the target kinase, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cell permeability.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Hit-to-Lead A Compound Preparation (Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in DMSO) B Primary Screen (e.g., ADP-Glo™ Assay) Single High Concentration A->B Test Compound C Dose-Response Assay (IC50 Determination) B->C Preliminary Hits D Target Engagement Assay (Optional, e.g., NanoBRET™) C->D Biochemical Hits E Cellular Phosphorylation Assay (Western Blot / ELISA) C->E D->E Confirmed Binders F Cell Proliferation/Viability Assay (If kinase is oncogenic driver) E->F Confirmed Cellular Activity G Selectivity Profiling (Kinase Panel Screen) F->G H Mechanism of Action Studies (e.g., ATP Competition) G->H I Medicinal Chemistry Optimization H->I

Caption: High-level workflow for kinase inhibitor screening.

Part 1: Biochemical Screening Protocol

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[5][6] They are ideal for primary screening due to their high-throughput compatibility and reproducibility.

Causality Behind Assay Choice: We recommend the ADP-Glo™ Kinase Assay platform because it is a universal method that quantifies the production of ADP, a direct product of the kinase reaction.[7] This makes it adaptable to virtually any kinase-substrate pair and less susceptible to interference from colored or fluorescent compounds compared to other methods.[7] The luminescent readout provides a wide dynamic range and high sensitivity.[5]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate against a target kinase.

A. Materials & Reagents:

  • Target Kinase & corresponding substrate (e.g., from Promega or Reaction Biology)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Test Compound: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO (ACS Grade)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

B. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from the 10 mM stock. This will be the intermediate plate.

    • Dilute the compound from the intermediate plate into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay well should be ≤1%.

  • Assay Setup (Final Volume: 10 µL):

    • Add 2.5 µL of test compound dilution or control (DMSO for 0% inhibition, control inhibitor for 100% inhibition) to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X enzyme solution (prepared in kinase buffer) to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[8]

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately identify ATP-competitive inhibitors.[6]

    • Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. Note: Incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_max_inhibition) / (Lumi_no_inhibition - Lumi_max_inhibition))

    • Lumi_compound: Signal from wells with the test compound.

    • Lumi_no_inhibition: Signal from DMSO-only wells (high kinase activity = low luminescence).

    • Lumi_max_inhibition: Signal from wells with control inhibitor (low kinase activity = high luminescence).

  • Determine IC₅₀:

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Example IC₅₀ Data Table
Compound Concentration (µM) Luminescence (RLU) % Inhibition
10098,50098.2%
33.395,20094.5%
11.181,40079.2%
3.755,60050.1%
1.231,50023.1%
0.415,8005.1%
0.1312,3001.2%
Controls
No Inhibition (DMSO)12,0000%
Max Inhibition (Control)101,000100%
Calculated IC₅₀ 3.68 µM

Part 2: Cell-Based Confirmatory Screening

While biochemical assays are essential for identifying direct inhibitors, they do not reflect the complex cellular environment.[9] Cell-based assays are a critical next step to confirm that a compound can penetrate the cell membrane, engage its target, and exert a functional effect in a physiological context.[10]

Protocol 4.1: Western Blot for Target Phosphorylation

This protocol is a self-validating method to determine if the test compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

A. Rationale and Signaling Context: Before starting, it is crucial to understand the signaling pathway. For example, if screening against a kinase like MEK1, the direct downstream substrate is ERK1/2. Inhibition of MEK1 should lead to a measurable decrease in phosphorylated ERK1/2 (p-ERK).

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Ligand Binding RAS RAS Receptor->RAS 2. Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK 3. Phosphorylation (Target of Inhibition) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Inhibitor->MEK Inhibits

Caption: Example signaling pathway (MAPK) for a cell-based assay.

B. Materials & Reagents:

  • Cell Line: A cell line where the target kinase is active (e.g., cancer cell line with an activating mutation).

  • Cell Culture Medium, FBS, Penicillin-Streptomycin.

  • Test Compound stock solution (10 mM in DMSO).

  • Stimulant (if required to activate the pathway, e.g., EGF, PMA).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary Antibodies: Anti-phospho-substrate and anti-total-substrate.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and Western blotting transfer system.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

C. Experimental Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if the pathway is activated by serum growth factors.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes and load onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and image the blot.

  • Validation and Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK). This serves as a loading control and confirms that the compound is not simply degrading the target protein.

    • Quantify the band intensities using software like ImageJ.

    • Calculate the ratio of phospho-protein to total protein for each condition. A dose-dependent decrease in this ratio confirms cellular kinase inhibition.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability in biochemical assay Pipetting errors; Inconsistent incubation times; Reagent instability.Use calibrated pipettes or automated handlers; Ensure precise timing for all steps; Prepare fresh reagents daily.
No inhibition observed in biochemical assay Compound is inactive; Compound is insoluble at test concentration.Test a higher concentration range; Visually inspect for compound precipitation; Confirm compound integrity via LC-MS.
Biochemical hit not confirmed in cell assay Poor cell permeability; Compound is rapidly metabolized or effluxed; Incorrect assay conditions (time, dose).Perform a time-course and dose-response experiment; Consider using cell lines that overexpress the target; Use a direct target engagement assay if available.
High background in Western blot Insufficient blocking; Primary antibody concentration too high; Insufficient washing.Increase blocking time or change blocking agent (BSA vs. milk); Titrate the primary antibody; Increase the number or duration of wash steps.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Kinase assays. BMG LABTECH.
  • Kinase Screening Assay Services. Reaction Biology.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.
  • Assay Development for Protein Kinase Enzymes. NCBI, NIH.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • Spotlight: Cell-based kinase assay form
  • Cell-based test for kinase inhibitors. INiTS.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Kinase Activity Assays.
  • Immuno-oncology Cell-based Kinase Assay Service.

Sources

Method

cellular assays for evaluating methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate efficacy

Application Notes & Protocols A Comprehensive Guide to Cellular Assays for Evaluating the Efficacy of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Abstract This guide provides a detailed framework for research...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

A Comprehensive Guide to Cellular Assays for Evaluating the Efficacy of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore found in numerous kinase inhibitors, suggesting a potential mechanism of action for this compound in modulating critical cell signaling pathways.[1][2][3] This document outlines a logical, multi-step assay cascade, beginning with broad assessments of cell viability and proliferation, moving to specific target engagement and pathway modulation, and concluding with an analysis of the induced cell death mechanism. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and comprehensive evaluation of the compound's therapeutic potential.

Introduction and Hypothesized Mechanism of Action

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate belongs to the azaindole class of heterocyclic compounds. Structurally related molecules, specifically 1H-pyrrolo[2,3-b]pyridines, have been identified as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[4] SGK-1 is a serine/threonine kinase that is a critical downstream effector in the PI3K/Akt signaling pathway, a cascade central to regulating cell proliferation, survival, and metabolism.[4][5][6] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[7][8]

Therefore, a primary hypothesis is that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate functions as a kinase inhibitor, potentially targeting SGK-1 or other related kinases within the PI3K/Akt or the parallel MAPK/ERK signaling pathways.[9][10] The cellular assays described herein are designed to systematically test this hypothesis by measuring the compound's impact on key cellular phenotypes and signaling events associated with these pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf PDK1 PDK1 PI3K->PDK1 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Gene Transcription ERK->Transcription Akt Akt PDK1->Akt SGK1 SGK-1 Akt->SGK1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis | Akt->Proliferation SGK1->Proliferation Inhibitor Putative Inhibition by Test Compound Inhibitor->Akt Inhibitor->SGK1

Figure 1: Hypothesized signaling pathways potentially modulated by the test compound.

Primary Efficacy Screening: Cell Viability and Proliferation Assays

The initial step in evaluating any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. These assays provide a quantitative measure of the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration).

Rationale: We employ two distinct but complementary assays. The MTT assay measures metabolic activity, which is an indirect indicator of cell viability.[11] To get a more direct measure of anti-proliferative effects, we use a DNA synthesis assay, which quantifies the number of cells actively dividing.[12][13]

G start Seed Cells in 96-well Plates incubate1 Incubate 24h (Allow Adherence) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, CyQUANT) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 read Read Plate (Spectrophotometer or Fluorescence Reader) incubate3->read analyze Data Analysis: Calculate % Viability & Determine IC50 read->analyze

Figure 2: General workflow for cell viability and proliferation assays.

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data from Primary Efficacy Assays
Cell LineAssay TypeCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung)MTT (Viability)5.20.8
MCF-7 (Breast)MTT (Viability)8.91.1
A549 (Lung)CyQUANT (Proliferation)4.80.6
MCF-7 (Breast)CyQUANT (Proliferation)8.10.9

Pathway Modulation and Target Engagement Assays

Once the compound's anti-proliferative efficacy is established, the next step is to investigate its effect on the hypothesized signaling pathways. Western blotting is the gold-standard method for this, allowing for the specific detection of changes in protein phosphorylation states, which are indicative of kinase activity.

Rationale: We will probe for the phosphorylation of key kinases in the PI3K/Akt and MAPK/ERK pathways. A decrease in the phosphorylated form of a protein (e.g., phospho-Akt) upon treatment with the compound suggests inhibition of an upstream kinase in that pathway.[7][14]

Protocol 3.1: Western Blotting for Phospho-Kinase Levels

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. By using antibodies that recognize total protein and antibodies that recognize only the phosphorylated form, we can quantify the change in pathway activation.

Materials:

  • 6-well plates

  • Test compound and appropriate vehicle/positive controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at 1x, 2x, and 5x its IC50 concentration for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C (dilutions as per manufacturer's recommendation).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., β-actin) to ensure equal protein loading.

Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • Normalize the phospho-protein signal to the total protein signal for each lane.

  • Express the results as a fold change relative to the vehicle-treated control.

Table 2: Example Western Blot Densitometry Data
TreatmentConcentrationp-Akt/Total Akt (Fold Change)p-ERK/Total ERK (Fold Change)
Vehicle Control-1.001.00
Test Compound5 µM (IC50)0.350.95
Test Compound10 µM (2x IC50)0.120.91
PI3K Inhibitor1 µM0.081.05

Data suggests selective inhibition of the PI3K/Akt pathway over the MAPK/ERK pathway.

Apoptosis Induction Assays

A decrease in cell viability can result from cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). It is crucial to determine if the compound induces apoptosis, a common mechanism for anti-cancer drugs.[15]

Rationale: We will use a dual-staining flow cytometry assay. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16] This combination allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

G cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis l_mem Intact Membrane e_mem Intact Membrane l_mem->e_mem Signal l_ps PS (Inner Leaflet) l_res Annexin V: Negative PI: Negative la_mem Compromised Membrane e_mem->la_mem Progression e_ps PS Translocation (Outer Leaflet) e_res Annexin V: Positive PI: Negative la_ps PS (Outer Leaflet) la_res Annexin V: Positive PI: Positive

Figure 3: Principle of apoptosis detection using Annexin V and PI staining.

Protocol 4.1: Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine and loss of membrane integrity.

Materials:

  • Cells cultured and treated in 6-well plates

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treating cells with the compound for 24-48 hours, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: FITC-negative, PI-negative

    • Early apoptotic cells: FITC-positive, PI-negative

    • Late apoptotic/necrotic cells: FITC-positive, PI-positive

Data Analysis:

  • Use flow cytometry software to gate the populations and determine the percentage of cells in each quadrant.

  • Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.

Table 3: Example Flow Cytometry Data for Apoptosis
TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Vehicle Control-95.12.52.44.9
Test Compound5 µM (IC50)60.325.414.339.7
Test Compound10 µM (2x IC50)25.848.925.374.2
Staurosporine (Positive Control)1 µM15.255.629.284.8

Summary and Data Interpretation

This structured approach provides a comprehensive profile of the compound's cellular activity. By integrating the data, a clear narrative can be constructed:

  • Primary Efficacy: The MTT and CyQUANT assays establish the compound's potency (IC50) and confirm its anti-proliferative effects (Table 1).

  • Mechanism of Action: Western blot data can confirm or refute the initial hypothesis. A significant decrease in p-Akt levels, with little change in p-ERK, would strongly suggest the compound acts on the PI3K/Akt pathway (Table 2).

  • Phenotypic Outcome: The Annexin V/PI assay clarifies that the observed reduction in cell number is due to the induction of apoptosis, a desirable mechanism for an anti-cancer agent (Table 3).

Together, these results would provide strong evidence that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a potent, apoptosis-inducing anti-cancer agent that likely functions by inhibiting the PI3K/Akt signaling cascade. This foundational data is critical for guiding further preclinical development, including in vivo efficacy studies and detailed kinase profiling.

References

  • 1h-pyrrolo[2,3-b]pyridines.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Apoptosis Assays. Thermo Fisher Scientific - US.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Akt/PKB Cell Signaling P
  • Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Cell Proliferation Assays. Thermo Fisher Scientific - ES.
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • Apoptosis – wh
  • Apoptosis assays. PubMed - NIH.
  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells.
  • MAPK Erk Signaling P
  • Cell Proliferation Assays.
  • Akt Signaling p
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P
  • Apoptosis Assays. Sigma-Aldrich.
  • MAPK-ERK Signaling P
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan.
  • Cell Proliferation Assays.

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Application

Application Notes and Protocols for In Vivo Studies of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold The pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology and inflammatory diseases. While extensive public data on in vivo studies specifically using methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in mouse models are limited, the broader family of pyrrolopyridine derivatives has been the subject of numerous preclinical investigations. These studies provide a robust framework for designing and executing in vivo experiments for novel compounds sharing this core structure.

This guide, therefore, serves as a comprehensive resource for researchers initiating in vivo studies with methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. We will synthesize insights from research on analogous compounds to propose potential mechanisms of action and provide detailed, field-proven protocols for preclinical evaluation in mouse models. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data to assess the therapeutic potential of this compound.

Hypothesized Mechanisms of Action: A Landscape of Possibilities

Based on the biological activities of structurally related pyrrolopyridine derivatives, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate may exhibit efficacy through the modulation of several key signaling pathways implicated in disease pathogenesis.

Potential Molecular Targets:

  • Kinase Inhibition: A prominent mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases.[1][2][3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory conditions. Potential kinase targets could include:

    • FMS Kinase (CSF-1R): Inhibition of FMS kinase is a promising strategy for treating certain cancers and inflammatory diseases.[1]

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various tumors, making FGFR inhibitors attractive anticancer agents.[2]

    • Janus Kinases (JAKs): Specifically, JAK1 is a key mediator of cytokine signaling in inflammatory and autoimmune responses.[3]

  • Enzyme Inhibition:

    • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC1 is a key enzyme in fatty acid synthesis, and its inhibition is being explored for cancer therapy.[4]

    • Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B inhibitors have shown potential in treating inflammatory and central nervous system disorders by modulating cyclic adenosine monophosphate (cAMP) levels.[5]

  • Antiproliferative Activity: Several pyrrolo[3,2-b]pyridine derivatives have demonstrated direct antiproliferative effects against cancer cell lines, such as melanoma.[6]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, assuming a kinase inhibitor mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, FMS) Kinase Intracellular Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Compound Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Compound->Kinase Inhibition Signaling_Proteins Downstream Signaling Proteins (e.g., STATs, MAPK) Kinase->Signaling_Proteins Phosphorylation Cascade Transcription Gene Transcription Signaling_Proteins->Transcription Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription->Cellular_Response

Caption: Hypothesized kinase inhibition pathway.

Preclinical In Vivo Study Design in Mouse Models

A well-designed preclinical study is paramount to evaluating the therapeutic potential of a novel compound. The following sections outline key considerations for designing in vivo studies in mouse models.

Animal Model Selection

The choice of mouse model is contingent upon the hypothesized mechanism of action and the target disease indication.

Potential Indication Recommended Mouse Model Rationale
Oncology Xenograft Models: Nude or SCID mice subcutaneously implanted with human cancer cell lines (e.g., A375 for melanoma, HCT-116 for colon cancer).[4]Allows for the evaluation of direct antitumor activity against human-derived tumors.
Syngeneic Models: Immunocompetent mice (e.g., C57BL/6) implanted with murine tumor cell lines (e.g., B16-F10 for melanoma).Enables the study of the compound's effect on the tumor microenvironment and the host immune response.
Inflammatory Diseases Collagen-Induced Arthritis (CIA) Model: DBA/1 mice immunized with type II collagen.A well-established model for rheumatoid arthritis that allows for the assessment of anti-inflammatory and immunomodulatory effects.
Lipopolysaccharide (LPS)-Induced Inflammation Model: Systemic or localized administration of LPS to induce an acute inflammatory response.Useful for evaluating the compound's ability to suppress pro-inflammatory cytokine production.

Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for designing an effective dosing regimen for efficacy studies.

Typical Pilot PK Study Design in Mice

Parameter Description
Animals Male C57BL/6 mice, 8-10 weeks old
Groups 1. Intravenous (IV) administration (e.g., 1-2 mg/kg) 2. Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-50 mg/kg)
Number of Animals 3-4 mice per time point
Time Points for Blood Collection IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours PO/IP: 0.25, 0.5, 1, 2, 4, 8, 24 hours
Sample Collection Serial blood sampling via submandibular or saphenous vein.[7]
Analysis LC-MS/MS analysis of plasma samples to determine compound concentration.
Key Parameters to Determine Bioavailability (F%), Half-life (t1/2), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC).

Efficacy Studies

Once the PK profile is understood and a dosing regimen is established, efficacy studies can be conducted in the chosen disease model.

General Experimental Workflow for an In Vivo Efficacy Study

G start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization model_induction Disease Model Induction (e.g., Tumor Implantation) acclimatization->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Treatment Initiation (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

1. Preparation of Dosing Solution (for Oral Gavage)

This protocol describes the preparation of a formulation suitable for oral administration in mice. The choice of vehicle is critical and should be tested for tolerability prior to the main study.

  • Materials:

    • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator

    • Analytical balance

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • If using a co-solvent like DMSO, first dissolve the compound in the co-solvent.

    • Gradually add the remaining vehicle components while vortexing to ensure a homogenous suspension or solution.

    • Sonicate the preparation for 10-15 minutes to aid in dissolution or to create a fine suspension.

    • Visually inspect the solution/suspension for uniformity before each use. Prepare fresh daily unless stability data indicates otherwise.

2. Oral Gavage Administration in Mice

This procedure requires proper training and technique to minimize stress and prevent injury to the animal.

  • Materials:

    • Dosing solution

    • Appropriately sized syringe (e.g., 1 mL)

    • 20-22 gauge stainless steel feeding needle with a ball tip

  • Procedure:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

    • With the mouse in a vertical position, insert the feeding needle into the mouth, just off-center.

    • Gently advance the needle along the roof of the mouth until it passes the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, slowly administer the dosing solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

3. Blood Collection via Submandibular Vein

This method allows for serial blood sampling from a single mouse.

  • Materials:

    • 5 mm Goldenrod animal lancet

    • Microtainer tubes (e.g., EDTA-coated for plasma)

    • Gauze

  • Procedure:

    • Firmly restrain the mouse.

    • Puncture the submandibular vein with the lancet in a quick, single motion.

    • Collect the forming blood drops into the microtainer tube.

    • Apply gentle pressure with gauze to the puncture site to stop the bleeding.

    • Return the mouse to its cage and monitor for re-bleeding.

4. Tumor Volume Measurement in Xenograft Models

  • Materials:

    • Digital calipers

  • Procedure:

    • Measure the length (L) and width (W) of the tumor using the digital calipers.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .

    • Record the tumor volume along with the animal's body weight at each measurement time point (typically 2-3 times per week).

Data Analysis and Interpretation

  • PK Data: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

  • Efficacy Data:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group. TGI can be calculated as a percentage.

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.

Troubleshooting Common Issues in In Vivo Studies

Problem Potential Cause(s) Solution(s)
High variability in tumor growth Inconsistent number of cells injected; poor cell viability; subcutaneous vs. intradermal injection.Ensure accurate cell counting and viability assessment; standardize the injection procedure.
Adverse events (e.g., significant weight loss) Compound toxicity; vehicle intolerance.Conduct a Maximum Tolerated Dose (MTD) study; test the vehicle for tolerability before the main experiment.
Inconsistent PK data Improper dosing technique; issues with blood sample collection or processing.Ensure proper training on administration and blood collection techniques; standardize sample handling procedures.
Compound precipitation in formulation Poor solubility.Experiment with different vehicle formulations; reduce the compound concentration if possible.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2554-2567. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Park, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1543-1565. [Link]

  • Stanford Medicine. In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Zhang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(23), 5732. [Link]

  • Zielińska-Psuja, B., et al. (2021). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Molecules, 26(1), 1. [Link]

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Method

Introduction: The Strategic Importance of N-Methylated 1H-pyrrolo[3,2-b]pyridine

An Application Note for the N-Methylation of the 1H-pyrrolo[3,2-b]pyridine Core The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the N-Methylation of the 1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows it to serve as a versatile pharmacophore in a multitude of biologically active compounds, including kinase inhibitors and central nervous system agents.[1][3]

The functionalization of this core is critical for modulating its pharmacological profile. Among the most fundamental and impactful modifications is N-methylation of the pyrrole nitrogen. This seemingly simple addition can profoundly influence a molecule's properties by:

  • Eliminating Hydrogen Bond Donor Capability: The N-H bond is a key hydrogen bond donor. Its replacement with an N-CH₃ group can drastically alter binding interactions with biological targets.

  • Improving Metabolic Stability: The pyrrole N-H can be a site for metabolic modification. Methylation can block this pathway, potentially increasing the compound's half-life.

  • Enhancing Solubility and Permeability: The introduction of a methyl group can modify the molecule's lipophilicity, impacting its solubility and ability to cross cellular membranes.

This guide provides a detailed, field-proven protocol for the selective N-methylation of the 1H-pyrrolo[3,2-b]pyridine core, delving into the chemical rationale, procedural specifics, and critical troubleshooting insights for researchers.

Core Principles: The Chemistry of Selective N-Methylation

The N-methylation of 1H-pyrrolo[3,2-b]pyridine proceeds via a classical two-step sequence: deprotonation followed by nucleophilic substitution.

  • Deprotonation: The N-H proton of the pyrrole ring is weakly acidic (pKa of related azaindoles is context-dependent but requires a strong base for full deprotonation).[4] A strong, non-nucleophilic base is required to quantitatively generate the corresponding anion, the "azaindolide." Sodium hydride (NaH) is an excellent choice for this transformation.[5][6] It reacts irreversibly to form the sodium azaindolide and hydrogen gas (H₂), which simply evolves from the reaction mixture, driving the equilibrium forward. While other strong bases like potassium tert-butoxide (KOtBu) can be used, NaH is often preferred for its clean reaction profile.[7][8]

  • Nucleophilic Attack: The resulting azaindolide anion is a potent nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide (MeI), in an SN2 reaction to form the desired C-N bond. Methyl iodide is highly effective due to the excellent leaving group ability of iodide.

A significant challenge in the alkylation of azaindoles is the potential for a side reaction: the quaternization of the more basic pyridine nitrogen.[9] Careful control over reaction conditions—specifically, temperature and the stoichiometry of the methylating agent—is paramount to favor the desired N-1 methylation over the competing N-4 quaternization.

Visualized Workflow: From Starting Material to Purified Product

The following diagram outlines the logical and experimental flow for the N-methylation protocol.

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Isolation & Purification Start 1H-pyrrolo[3,2-b]pyridine Setup Inert Atmosphere Setup (N₂ or Ar) Start->Setup Deprotonation Deprotonation: Add Substrate to NaH in DMF (0 °C) Setup->Deprotonation Methylation Methylation: Add Methyl Iodide (0 °C to RT) Deprotonation->Methylation H₂ evolution Monitoring Reaction Monitoring (TLC) Methylation->Monitoring Quench Quench Reaction (e.g., with H₂O or MeOH) Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 1-Methyl-1H-pyrrolo[3,2-b]pyridine Purify->Product

Sources

Application

Crafting Novel Therapeutics: A Guide to the Synthesis and Derivatization of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Analogs

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the renowned 7-azaindole, represents a "privileged" scaffold in medicinal chemistry.[1] These nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the renowned 7-azaindole, represents a "privileged" scaffold in medicinal chemistry.[1] These nitrogen-containing heterocyclic systems are bioisosteres of indoles and purines, enabling them to interact with a wide array of biological targets with high affinity and specificity.[1] Their unique electronic properties and structural rigidity make them ideal starting points for the design of novel therapeutics, particularly in the realm of kinase inhibition.[2] The parent compound of interest, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, offers multiple strategic vectors for chemical modification, making it a versatile platform for generating diverse chemical libraries for drug discovery programs.

This comprehensive guide provides a detailed exploration of the synthesis and strategic derivatization of this core molecule. We will delve into the rationale behind key synthetic transformations and provide robust, step-by-step protocols for the generation of a focused analog library. The methodologies outlined herein are designed to be both informative for seasoned researchers and accessible to those new to the field of heterocyclic chemistry.

Strategic Approaches to Analog Development

The design of analogs of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is centered around the systematic modification of three key regions of the molecule: the pyrrole ring, the pyridine ring, and the 6-carboxylate functional group. Each of these regions can be altered to modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and selectivity.

Our strategy for analog development is multifaceted and can be visualized as follows:

G Core Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate N_Alkylation N-Alkylation/Arylation of Pyrrole Core->N_Alkylation Diversify N1-substituents C3_Func C3-Halogenation & Cross-Coupling Core->C3_Func Introduce aryl/heteroaryl groups C2_Me_Mod Modification of 2-Methyl Group (Advanced) Core->C2_Me_Mod Explore SAR at C2 Ester_Hydrolysis Ester Hydrolysis to Carboxylic Acid Core->Ester_Hydrolysis Pyridine_Ring_Func Pyridine Ring Functionalization Core->Pyridine_Ring_Func Modulate electronics & solubility Amide_Coupling Amide Bond Formation Ester_Hydrolysis->Amide_Coupling Generate diverse amides

Caption: Strategic pathways for analog development.

Core Synthesis: Establishing the Pyrrolo[3,2-b]pyridine Scaffold

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

This protocol is adapted from established methods for the synthesis of related azaindole carboxylic acids.

Materials:

  • 2-Amino-6-chloronicotinaldehyde

  • Methyl 2-(triphenylphosphoranylidene)acetate (Wittig reagent)

  • Palladium on carbon (10 wt%)

  • Hydrogen gas supply

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous Toluene

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • Wittig Reaction: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-6-chloronicotinaldehyde (1.0 eq) in anhydrous toluene. Add methyl 2-(triphenylphosphoranylidene)acetate (1.1 eq) and heat the mixture to reflux for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford the corresponding acrylate intermediate.

  • Reductive Cyclization: Dissolve the acrylate intermediate in methanol and add 10% Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

  • Hydrolysis: To the crude ester, add a solution of 2 M NaOH in water and methanol. Heat the mixture to 60 °C and stir for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2 M HCl. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Analog Development: Protocols and Applications

With the core carboxylic acid in hand, a multitude of analogs can be generated through a series of well-established chemical transformations. The following sections provide detailed protocols for key derivatization strategies.

A. Derivatization of the 6-Carboxylate Group: Amide Library Synthesis

The conversion of the 6-carboxylic acid to a diverse library of amides is a cornerstone of analog development, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

  • A diverse panel of primary and secondary amines (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: In a dry vial, dissolve 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.2 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide analog.

Rationale: The use of HATU as a coupling agent is recommended for its high efficiency and low rate of epimerization, particularly when working with chiral amines.[3]

Amine Input Expected Amide Product Purpose of Modification
AnilineN-phenyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamideIntroduce aromatic interactions
Morpholine(1H-pyrrolo[3,2-b]pyridin-6-yl)(morpholino)methanoneEnhance solubility and introduce H-bond acceptor
(R)-1-Phenylethanamine(R)-N-(1-phenylethyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamideIntroduce chirality and explore stereospecific binding
4-FluorobenzylamineN-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamideIntroduce a metabolically stable fluorine atom
B. Functionalization of the Pyrrole Ring: N-Alkylation and C3-Halogenation

Modification of the pyrrole ring can significantly impact the molecule's electronic properties and its ability to engage in hydrogen bonding.

Materials:

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: To a solution of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-alkylated product.

Rationale: Cesium carbonate is a strong base that is effective for the deprotonation of the pyrrole nitrogen, facilitating the subsequent alkylation.[4]

Materials:

  • N-protected methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (e.g., N-Boc or N-SEM)

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Reaction Setup: Dissolve the N-protected starting material in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NBS or NCS portion-wise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the C3-halogenated product.

Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic halogenation. The C3 position is often the most reactive site.[5][6] The resulting halide serves as a versatile handle for subsequent cross-coupling reactions.

C. Functionalization of the Pyridine Ring: Palladium-Catalyzed Cross-Coupling

The introduction of aryl and heteroaryl substituents onto the pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions on a halogenated precursor.

This protocol assumes the synthesis of a halogenated (e.g., bromo- or iodo-) pyrrolo[3,2-b]pyridine precursor.

Materials:

  • Halogenated methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: In a microwave vial, combine the halogenated pyrrolopyridine (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane and the 2 M Na₂CO₃ solution.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 90-100 °C for several hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[7][8]

Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile method for the formation of C-C bonds, with a broad tolerance for functional groups.[7][8]

G Start Halogenated Pyrrolo[3,2-b]pyridine Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Product Arylated Analog Suzuki->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Characterization of Analogs

The structural elucidation and purity assessment of all synthesized analogs are critical. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for a Representative Analog
¹H NMR To determine the proton environment and confirm structural integrity.Signals corresponding to aromatic protons on the pyrrolopyridine core and the newly introduced substituents. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for all carbon atoms, including the carbonyl carbon of the ester or amide, and carbons of the heterocyclic core and substituents.
LC-MS To assess purity and confirm the molecular weight.A single major peak in the chromatogram with a mass corresponding to the expected molecular ion ([M+H]⁺ or [M-H]⁻).
HRMS To determine the exact mass and confirm the elemental composition.An exact mass measurement that is within 5 ppm of the calculated theoretical mass.

Representative Spectroscopic Data:

For a hypothetical N-benzyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamide, one would expect to see characteristic signals in the ¹H NMR spectrum for the pyrrolopyridine core protons, the benzylic CH₂ protons, and the aromatic protons of the benzyl group. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion and Future Directions

The methodologies detailed in this guide provide a robust framework for the synthesis and diversification of the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold. The strategic functionalization of this privileged core structure opens avenues for the discovery of novel chemical entities with potential therapeutic applications. Future work should focus on the exploration of a wider range of cross-coupling reactions, the introduction of more complex and diverse side chains, and the comprehensive biological evaluation of the synthesized analogs. The insights gained from these studies will undoubtedly contribute to the advancement of drug discovery programs targeting a variety of diseases.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Wikipedia. Suzuki reaction. Wikipedia [Online]. Available: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2020). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate [Online]. Available: [Link]

  • Kaur, H., & Reid, D. L. (2022).
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University [Online]. Available: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed [Online]. Available: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed [Online]. Available: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI [Online]. Available: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC [Online]. Available: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC [Online]. Available: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks [Online]. Available: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing [Online]. Available: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC [Online]. Available: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC [Online]. Available: [Link]

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  • Supporting Information. Royal Society of Chemistry [Online]. Available: [Link]

  • Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). ResearchGate [Online]. Available: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC [Online]. Available: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry [Online]. Available: [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing [Online]. Available: [Link]

  • 1H-pyrrolo[2,3-b]pyridines. Google Patents [Online].
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Method

Application Notes &amp; Protocols: A Framework for Evaluating Pyrrolopyridine Compounds in Oncology

Introduction: The Rise of Pyrrolopyridines in Oncology The landscape of cancer therapy is increasingly dominated by targeted treatments that exploit the specific molecular vulnerabilities of tumor cells. Among the most p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrrolopyridines in Oncology

The landscape of cancer therapy is increasingly dominated by targeted treatments that exploit the specific molecular vulnerabilities of tumor cells. Among the most promising scaffolds in modern medicinal chemistry are the pyrrolopyridines, also known as azaindoles.[1] These heterocyclic compounds are structurally significant because they mimic the purine ring of adenosine triphosphate (ATP), the universal energy currency of the cell and a critical substrate for a vast family of enzymes known as kinases.[1][2]

Kinases are central regulators of cellular signaling, governing processes such as proliferation, survival, differentiation, and motility.[3] In many cancers, the aberrant activity of one or more kinases drives the malignant phenotype, making them highly attractive drug targets.[3] By competing with ATP for the binding site on a kinase, well-designed pyrrolopyridine analogues can act as potent and selective kinase inhibitors, effectively shutting down these oncogenic signaling pathways.[1][2] Several pyrrolopyridine derivatives have already been developed as kinase inhibitors for cancer treatment, with some achieving clinical approval or advancing into clinical trials.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of novel pyrrolopyridine compounds. It outlines an integrated series of in vitro assays designed to first identify cytotoxic activity and then to systematically elucidate the compound's mechanism of action and functional effects on cancer cell lines.

Conceptual Framework: From Primary Screening to Mechanistic Insights

The effective evaluation of a potential anti-cancer compound requires a multi-faceted approach. The workflow begins with broad screening to assess general cytotoxicity and progresses to more focused assays to understand how the compound works.

experimental_workflow cluster_0 Primary Screening cluster_1 Mechanistic Elucidation cluster_2 Functional Characterization Viability Cell Viability Assays (MTT, XTT, CellTiter-Glo) Cycle Cell Cycle Analysis Viability->Cycle Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Confirm Cytotoxicity Kinase In Vitro Kinase Assay Viability->Kinase Direct Target Validation Migration Migration & Invasion Assays Viability->Migration Assess Anti-Metastatic Potential Western Western Blot (Signaling Pathways) Cycle->Western Investigate Arrest Mechanisms Apoptosis->Western Confirm Apoptotic Pathway Activation

Caption: A logical workflow for characterizing pyrrolopyridine compounds.

Target Hypothesis: Inhibition of Oncogenic Kinase Signaling

Many pyrrolopyridine compounds are designed to inhibit protein kinases. A common target is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a critical role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.[4][5]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrrolopyridine Compound Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: The PI3K/Akt/mTOR pathway, a common target for kinase inhibitors.

Section 1: Primary Screening - Cell Viability Assays

The initial step in evaluating a new compound is to determine its effect on cancer cell viability and to establish a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. Tetrazolium reduction assays (MTT, XTT) and ATP quantification assays (CellTiter-Glo) are standard methods.[6][7]

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenases of viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of living cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrrolopyridine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrrolopyridine-AMCF-7 (Breast)485.2
Pyrrolopyridine-AA549 (Lung)4812.8
Pyrrolopyridine-BMCF-7 (Breast)480.9
Pyrrolopyridine-BA549 (Lung)482.1
Doxorubicin (Control)MCF-7 (Breast)480.5

Note on Alternative Assays:

  • XTT/MTS Assays: These assays are similar to MTT but produce a water-soluble formazan, eliminating the need for a solubilization step.[7][10]

  • CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, an indicator of metabolically active cells.[11] It is a highly sensitive method involving a single reagent addition, making it ideal for high-throughput screening.[9][11]

Section 2: Mechanistic Elucidation Assays

Once a compound demonstrates cytotoxic activity, the next step is to investigate its mechanism of action.

Cell Cycle Analysis

Principle: Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[12][13] Flow cytometry can be used to analyze the distribution of cells throughout the cell cycle based on their DNA content.[12][14] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[14]

Materials:

  • Pyrrolopyridine compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol[12]

  • PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[12]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the pyrrolopyridine compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours.[12]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][15] Store the fixed cells at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase A is critical to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2%20.5%14.3%
Pyrrolopyridine-B (0.9 µM)78.9%10.1%11.0%
Pyrrolopyridine-B (1.8 µM)85.4%5.3%9.3%

Interpretation: An accumulation of cells in the G0/G1 phase suggests the compound induces G1 cell cycle arrest.

Apoptosis Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic drugs kill cancer cells.[16] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[16] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis or necrosis.[16][19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrrolopyridine compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[18]

  • Flow Cytometry Acquisition: Analyze the samples by flow cytometry as soon as possible.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[19]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Western Blot Analysis of Signaling Pathways

Principle: To confirm that a pyrrolopyridine compound is acting on its intended kinase target, Western blotting can be used to measure the phosphorylation status of key proteins within a signaling pathway.[20] For an inhibitor of the PI3K/Akt/mTOR pathway, a decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would be expected following treatment.[4]

General Protocol Outline:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or by a digital imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments.

Section 3: Functional Assays

Beyond cell death and proliferation, it is crucial to assess a compound's effect on other cancer hallmarks, such as metastasis.

Protocol: Transwell Migration and Invasion Assay

Principle: The Transwell, or Boyden chamber, assay is a widely used method to assess cell migration and invasion.[21][22] It uses a two-chamber system separated by a porous membrane.[21] For a migration assay , cells are seeded in the upper chamber in a serum-free medium, and a chemoattractant (e.g., medium with serum) is placed in the lower chamber.[23] Cells then migrate through the pores toward the chemoattractant. For an invasion assay , the membrane is first coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which mimics the basement membrane.[21][24] In this setup, cells must actively degrade the ECM to move through the pores.[21]

Materials:

  • Transwell inserts (8 µm pore size is common)

  • Matrigel (for invasion assay)

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Methanol or 4% Paraformaldehyde (for fixation)

  • Crystal Violet stain (0.5%)

Step-by-Step Methodology:

  • Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the Transwell membrane with the Matrigel solution and incubate for at least 2 hours at 37°C to allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours to minimize baseline motility.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the pyrrolopyridine compound (or vehicle control). Seed 1 x 10^5 to 2 x 10^5 cells into the upper chamber of each insert.[23]

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[22]

  • Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane by immersing the insert in methanol or PFA for 10-15 minutes.[22] Then, stain the cells with Crystal Violet for 20 minutes.

  • Quantification: Wash the insert to remove excess stain and allow it to dry. Using a microscope, count the number of stained cells in several representative fields of view. The number of cells is indicative of the migratory or invasive potential.

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical in vitro evaluation of novel pyrrolopyridine compounds. By systematically progressing from broad viability screening to specific mechanistic and functional assays, researchers can build a comprehensive profile of a compound's anti-cancer activity. This integrated approach is essential for identifying promising lead candidates for further development and for deepening our understanding of the molecular pharmacology of this important class of kinase inhibitors.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]

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  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.[Link]

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature.[Link]

  • In Vitro Wound Healing, Transwell Migration and Invasion Assay. Bio-protocol.[Link]

  • Assaying cell cycle status using flow cytometry. PMC.[Link]

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]

  • The Annexin V Apoptosis Assay. University of Georgia.[Link]

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

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  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.[Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.[Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ScienceDirect.[Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC.[Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH.[Link]

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  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology.[Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Molecular Biosciences.[Link]

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.[Link]

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  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH.[Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit.[Link]

  • Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition).[Link]

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Application

Application Notes and Protocols for the In Vivo Formulation of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Introduction The pyrrolo[3,2-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[3,2-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a compound of interest within this class, necessitating robust and reproducible formulation strategies for preclinical in vivo evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for animal studies, emphasizing the scientific rationale behind formulation choices and providing detailed experimental protocols.

Given its heterocyclic aromatic structure, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is anticipated to have low aqueous solubility, a common challenge for many new chemical entities.[2] Therefore, the formulation approaches discussed herein are centered on overcoming poor solubility to achieve adequate bioavailability for preclinical pharmacokinetic and pharmacodynamic studies.[3][4]

Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. For methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, the following parameters are critical:

PropertyPredicted/Known ValueSignificance for Formulation
Molecular FormulaC₁₀H₁₀N₂O₂-
Molecular Weight190.19 g/mol Influences diffusion and dissolution rates.
Predicted logP1.5 - 2.5Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles will be limited.
Predicted Aqueous SolubilityLow (likely < 10 µg/mL)Dictates the necessity for solubility enhancement techniques.
Predicted pKaBasic pKa ~ 3-5 (pyridine nitrogen); Acidic pKa > 14 (pyrrole N-H)The basic pKa suggests that solubility may be increased in acidic pH by forming a salt.
Physical FormSolid[5]The solid-state properties (e.g., crystallinity, polymorphism) will impact dissolution.

Pre-formulation Experimental Workflow

The following workflow is recommended to experimentally determine the key physicochemical parameters and inform the selection of an appropriate formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection A Compound Synthesis & Characterization B Aqueous Solubility Determination (pH range 2-10) A->B C logP/logD Determination (e.g., shake-flask) A->C D pKa Determination (e.g., potentiometric titration) A->D E Solid-State Characterization (DSC, TGA, PXRD) A->E F Excipient Solubility Screening B->F C->F D->F E->F G Oral Formulation F->G Informs Decision H Intravenous Formulation F->H Informs Decision

Figure 1: Pre-formulation workflow for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Formulation Strategies and Protocols

The choice of formulation will primarily depend on the route of administration and the required dose. For early preclinical studies in rodents, oral (p.o.) and intravenous (i.v.) routes are most common.[6]

Oral Formulations

For oral administration, the goal is to enhance the dissolution rate and/or solubility of the compound in the gastrointestinal tract.

1. Suspension Formulation

A simple suspension is often the first approach for oral dosing in preclinical studies, particularly for initial tolerability and pharmacokinetic screening.

  • Rationale: Suspensions are relatively easy to prepare and can accommodate a range of doses. The use of a suspending agent prevents settling and ensures uniform dosing.

  • Protocol:

    • Weigh the required amount of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    • Triturate the powder with a small amount of the chosen vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

    • Homogenize the suspension using a suitable method (e.g., sonication, overhead stirrer) to ensure uniform particle size distribution.

    • Store the suspension at 2-8°C and protect from light. Re-homogenize before each administration.

  • Recommended Vehicle: 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in purified water.[7]

2. Solubilized Formulation using Co-solvents

If higher exposure is needed and the compound shows reasonable solubility in organic solvents, a co-solvent system can be employed.

  • Rationale: Co-solvents increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.

  • Protocol:

    • Dissolve the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in a suitable organic solvent (e.g., DMSO, PEG 400).

    • While vortexing, slowly add the aqueous component (e.g., saline, water) to the organic solution. The order of addition is critical to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation.

  • Example Vehicle Composition:

    • 10% DMSO, 40% PEG 400, 50% Saline

    • 20% Solutol® HS 15 in water

3. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for dissolution and can bypass the dissolution step.

  • Protocol:

    • Screen the solubility of the compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Based on the solubility data, select a combination of oil, surfactant, and co-solvent.

    • Prepare a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Dissolve the compound in the chosen SEDDS pre-concentrate.

    • The final formulation should be a clear, isotropic liquid that forms a stable emulsion upon dilution with water.

Intravenous Formulations

For intravenous administration, the formulation must be a clear, sterile solution, and the excipients must be safe for parenteral use.[3]

1. Aqueous Solution with pH Adjustment

Given the predicted basic pKa of the pyridine nitrogen, solubility can be increased by lowering the pH.

  • Rationale: Protonation of the basic nitrogen to form a more soluble salt.

  • Protocol:

    • Disperse the compound in an aqueous vehicle (e.g., 5% dextrose in water).

    • Slowly add a pharmaceutically acceptable acid (e.g., 0.1 N HCl) dropwise while monitoring the pH and visual appearance.

    • Continue adding acid until the compound is fully dissolved.

    • Adjust the final pH to a physiologically tolerable range (typically pH 4-8).

    • Sterile filter the final solution through a 0.22 µm filter.

2. Co-solvent-based Intravenous Formulation

A co-solvent system can be used for intravenous administration, but the choice and concentration of organic solvents are more restricted than for oral formulations.

  • Rationale: To solubilize the compound in a vehicle that is miscible with blood upon injection.

  • Protocol:

    • Dissolve the compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO, ethanol).

    • Slowly add an aqueous vehicle (e.g., saline, 5% dextrose) while stirring.

    • A surfactant such as Solutol® HS 15 or Cremophor® EL may be included to improve solubility and stability.

    • Ensure the final concentration of the organic solvent is within acceptable toxicological limits.

    • Sterile filter the final solution.

  • Example Vehicle Composition: 10% DMSO in 5% Dextrose in Water.

Decision Tree for Formulation Selection

G A Start: Poorly Soluble Compound B Route of Administration? A->B C Oral B->C Oral D Intravenous B->D IV E Dose Requirement? C->E J pH Adjustment (if ionizable) D->J K Co-solvent System D->K F Low E->F Low G High E->G High H Suspension in 0.5% MC/CMC F->H I Co-solvent or Lipid-Based (SEDDS) G->I

Figure 2: Decision tree for selecting a suitable formulation for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Quality Control of the Formulation

Prior to administration, it is essential to perform quality control checks on the prepared formulation to ensure its suitability for in vivo studies.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear solution (for solubilized forms) or uniform suspension.
pH pH meterWithin a physiologically acceptable range (e.g., 4-8 for IV).
Concentration Verification HPLC-UV or UPLC-MS/MS90-110% of the target concentration.
Particle Size (for suspensions) Laser DiffractionUniform particle size distribution.
Sterility (for IV) Membrane FiltrationNo microbial growth.

Analytical Method for Quantification in Plasma

A robust bioanalytical method is crucial for the analysis of plasma samples from pharmacokinetic studies. A sensitive and selective UPLC-MS/MS method is recommended.

Protocol Outline:

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile is a common and effective method for sample clean-up.[8][9][10]

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The successful in vivo evaluation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This guide provides a systematic approach, from pre-formulation characterization to the preparation and quality control of various formulation types suitable for preclinical studies. The selection of the final formulation should be based on the specific requirements of the study, including the intended dose, route of administration, and the species being studied. By following these detailed protocols and understanding the underlying scientific principles, researchers can develop robust and reliable formulations to advance their drug discovery programs.

References

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). National Institutes of Health. [Link]

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2014). ResearchGate. [Link]

  • Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats. (2019). ResearchGate. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. (n.d.). PubMed Central. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]

  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. (n.d.). PubMed Central. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]

  • UPLC-MS/MS Method for Simultaneous Estimation of Neratinib and Naringenin in Rat Plasma: Greenness Assessment and Application to Therapeutic Drug Monitoring. (2023). MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Establishment and validation of an innovative UPLC-MS/MS approach for quantitation and pharmacokinetics of veliparib in rat plasma. (2022). ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • Vehicle selection for nonclinical oral safety studies. (2013). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]

  • Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. (n.d.). PubChem. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). ACS Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Welcome to our dedicated technical support guide for the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6). This document is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, are crucial building blocks in medicinal chemistry, notably in the development of kinase inhibitors.[1]

This guide provides in-depth troubleshooting advice based on established chemical principles and field-proven insights. We will explore a common synthetic route and address the specific challenges you may encounter, ensuring scientific integrity and a logical, cause-and-effect approach to problem-solving.

Section 1: Overview of a Primary Synthetic Route: The Fischer Indole Synthesis

One of the most classic and versatile methods for constructing the indole and azaindole nucleus is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the target molecule, a plausible pathway involves the reaction of a functionalized pyridine hydrazine with acetone.

The general workflow is outlined below:

Fischer_Indole_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Work-up & Purification Start Methyl 5-amino-6-hydrazinonicotinate Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Heat Acid Acid Catalyst (e.g., PPA, ZnCl2) Acid->Rearrangement Cyclization Ammonia Elimination Rearrangement->Cyclization Product Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Cyclization->Product Workup Neutralization & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the Fischer indole synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

This is a frequent issue in Fischer indolizations. The root cause often lies in the delicate balance of the reaction conditions, particularly the acid-catalyzed cyclization step.

Answer:

There are three primary culprits for low or no yield:

  • A. Inappropriate Acid Catalyst or Conditions: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong or used at too high a temperature can cause decomposition of the starting material or the desired product.[4] The pyridine nitrogen in the starting material can be protonated, altering its electronic properties and reactivity.

    CatalystTypical ConditionsAdvantagesPotential Issues
    Polyphosphoric Acid (PPA) 80-150 °CStrong dehydrating agent, good for many substrates.Can be viscous and difficult to stir; harsh conditions can lead to charring.
    Zinc Chloride (ZnCl₂) 150-200 °C (neat or in high-boiling solvent)Milder Lewis acid, often improves yields for sensitive substrates.[5]Requires high temperatures; can be hygroscopic.
    p-Toluenesulfonic Acid (pTSA) Reflux in Toluene/XyleneMilder Brønsted acid, allows for azeotropic removal of water.May not be strong enough for less reactive substrates.
    Eaton's Reagent (P₂O₅/MeSO₃H) Room Temp to 80 °CVery powerful, can promote cyclization at lower temperatures.Highly corrosive and requires careful handling.[4]

    Troubleshooting Action:

    • Screen Catalysts: If using a Brønsted acid like PPA fails, consider switching to a Lewis acid like ZnCl₂.

    • Optimize Temperature: Begin at a lower temperature (e.g., 80-90 °C) and slowly increase it while monitoring the reaction by TLC. Abrupt high heat often leads to polymerization.

  • B. Instability of the Hydrazone Intermediate: The phenylhydrazone formed in the first step can be unstable to heat and acid. It may revert to the starting materials or decompose before it has a chance to cyclize.

    Troubleshooting Action:

    • One-Pot Procedure: Instead of isolating the hydrazone, consider a one-pot synthesis where the hydrazone is formed in situ and then the acid catalyst is added directly to initiate cyclization. This minimizes handling and decomposition of the intermediate.

  • C. Failure of the[6][6]-Sigmatropic Rearrangement: This is the mechanistic heart of the Fischer synthesis. Computational studies have shown that strong electron-donating substituents can destabilize the key transition state, favoring a competing N-N bond cleavage pathway over the desired C-C bond formation.[5]

    Troubleshooting Action:

    • Protecting Groups: If your pyridine ring has strongly activating groups, consider using a protecting group to temporarily moderate its electronic character during the key cyclization step.

    • Alternative Synthetic Routes: If the Fischer synthesis consistently fails, modern cross-coupling strategies may be more reliable, though they often require more steps.[7][8] These can include palladium-catalyzed reactions like Sonogashira or Buchwald-Hartwig aminations to build the pyrrole ring onto the pyridine core.[7][9][10]

Q2: My reaction is messy, producing multiple spots on TLC, including a dark baseline material. How can I improve selectivity?

The formation of multiple byproducts and tar is a hallmark of a Fischer synthesis that needs optimization.

Answer:

The primary causes are competing side reactions and product degradation.

  • A. Competing N-N Bond Cleavage: As mentioned in Q1, the key intermediate can fragment via N-N bond cleavage instead of rearranging. This is a known failure mode, especially for substrates with certain electronic properties.[5]

Competing_Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction Intermediate Protonated Ene-hydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Productive Cleavage Heterolytic N-N Cleavage Intermediate->Cleavage Unproductive Indole Indole Product Rearrangement->Indole Cyclization & -NH3 Fragments Decomposition Products Cleavage->Fragments

Caption: Competing reaction pathways in the Fischer indole synthesis.

  • B. Polymerization/Tar Formation: The strongly acidic and hot conditions can cause starting materials, intermediates, or even the final product to polymerize, resulting in insoluble, dark-colored "tar."

    Troubleshooting Action:

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.[4]

    • Slow Addition: If performing a one-pot reaction, consider slowly adding the ketone to the heated mixture of the hydrazine and acid. This keeps the concentration of the reactive hydrazone intermediate low at any given moment.

Q3: I believe the reaction worked, but I'm struggling with the work-up and purification. Any advice?

Purification can be challenging due to the nature of the catalyst and the similar polarity of byproducts.

Answer:

A systematic approach to work-up and purification is key.

  • A. Removing the Acid Catalyst:

    • For PPA: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic aqueous layer with a strong base (e.g., NaOH, K₂CO₃) until pH > 8 before extracting with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • For ZnCl₂/pTSA: After cooling, dilute the reaction mixture with an organic solvent and wash thoroughly with a basic aqueous solution (e.g., saturated NaHCO₃) followed by brine.

  • B. Chromatographic Purification:

    • Technique: Flash column chromatography on silica gel is typically the most effective method.

    • Solvent System (Eluent): Based on protocols for similar azaindole structures, a gradient elution with a mixture of a nonpolar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point.[7] Begin with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.

    • In-Process Check: Monitor the fractions carefully by TLC to isolate the desired product from closely-eluting impurities.

  • C. Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step. Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

Q4: My analytical data (NMR, MS) suggests the methyl ester at the C-6 position has been hydrolyzed to a carboxylic acid. How did this happen and can I fix it?

Hydrolysis of the ester is a known side reaction under the harsh acidic conditions of the Fischer synthesis.

Answer:

The acidic medium, especially in the presence of water (either as a solvent or introduced during work-up while the mixture is still hot and acidic), can readily catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Troubleshooting & Remediation:

  • Prevention:

    • Use anhydrous conditions as much as possible. Ensure all solvents and reagents are dry.

    • Choose a milder acid catalyst or lower reaction temperature to reduce the rate of hydrolysis.

  • Post-Synthesis Fix (Re-esterification): If you have isolated the carboxylic acid byproduct, you can easily convert it back to the methyl ester.

    Protocol: Simple Fischer Esterification

    • Dissolve the crude product containing the carboxylic acid in an excess of methanol (MeOH).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or by bubbling HCl gas).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting carboxylic acid spot has disappeared.

    • Cool the reaction, remove the methanol under reduced pressure, and perform a standard aqueous work-up by neutralizing the acid and extracting the product.

  • Alternative Strategy (Transesterification): If you begin your synthesis with an ethyl ester, it can be converted to the methyl ester in a separate, cleaner step via transesterification. A known procedure for a similar system involves stirring the ethyl ester in methanol with a base like potassium carbonate.[11] This avoids the harsh acidic conditions of the main reaction affecting the ester.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PubMed Central.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYL
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.
  • common side reactions in indole-pyrrole synthesis.BenchChem.
  • Fischer indole synthesis.Wikipedia.
  • Azaindole synthesis.Organic Chemistry Portal.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Leeds.
  • Fischer Indole Synthesis.Organic Chemistry Portal.
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis.Alfa Chemistry.

Sources

Optimization

Technical Support Center: Pyrrolo[3,2-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrrolo[3,2-b]pyridines (7-azaindoles). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,2-b]pyridines (7-azaindoles). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole nucleus is a privileged structure in medicinal chemistry, but its synthesis is often plagued by specific side reactions and purification challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of pyrrolo[3,2-b]pyridines. Each answer delves into the root cause of the issue and provides actionable protocols for resolution.

Q1: My Fischer indole synthesis of a 7-azaindole is giving low yields or failing completely. What's going wrong?

This is one of the most common yet complex issues in 7-azaindole synthesis. While the Fischer indole synthesis is a powerful tool, its application to pyridine-containing substrates (aza-Fischer) introduces unique challenges.[3] The primary culprit is often a competing side reaction that intercepts a key intermediate before it can proceed to the desired product.

Core Problem: N-N Bond Cleavage vs.[4][4]-Sigmatropic Rearrangement

The cornerstone of the Fischer synthesis is the acid-catalyzed[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, this intermediate can also undergo a competing heterolytic cleavage of the N-N bond.[5][6]

  • Successful Path (Desired): The protonated ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement to form a C-C bond, which ultimately leads to the indole ring.

  • Failure Path (Side Reaction): The N-N bond cleaves, leading to the dissociation of the ene-hydrazine intermediate. This pathway is particularly favored when electron-donating substituents are present on the carbonyl-derived portion of the hydrazone, as they stabilize the resulting carbocation.[6][7] This decomposition ultimately leads to a mixture of byproducts, often appearing as an intractable tar.[3]

Below is a diagram illustrating this mechanistic divergence:

fischer_failure cluster_start Key Intermediate cluster_success Desired Pathway cluster_failure Side Reaction Pathway Hydrazone Arylhydrazone EneHydrazine Protonated Ene-Hydrazine Hydrazone->EneHydrazine H⁺ (Acid Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Favorable Kinetics Cleavage Heterolytic N-N Bond Cleavage EneHydrazine->Cleavage Competing Reaction Diamine Intermediate Diamine Rearrangement->Diamine Aromatization Product Pyrrolo[3,2-b]pyridine Diamine->Product -NH₃ Decomp Decomposition Products (Tar) Cleavage->Decomp

Caption: Divergent pathways of the key ene-hydrazine intermediate.

Troubleshooting Protocol:

  • Re-evaluate Your Acid Catalyst: The choice of acid is critical.[7][8] A very strong acid can accelerate the N-N bond cleavage.

    • Action: If using strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) at high temperatures, consider switching to a milder Lewis acid (e.g., ZnCl₂) or a different Brønsted acid (e.g., p-toluenesulfonic acid) at a lower temperature.[7]

    • Rationale: Lewis acids coordinate differently with the nitrogen atoms and may favor the conformation required for the sigmatropic rearrangement over the cleavage pathway.

  • Control the Temperature: High temperatures provide the activation energy for all reactions, including the undesired cleavage.

    • Action: Run a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing it. Monitor the reaction by TLC or LC-MS to find the optimal temperature where product formation outpaces decomposition.

  • Modify the Substrate (If Possible): If you have flexibility in your synthetic design, avoid strongly electron-donating groups on the ketone/aldehyde partner, as these are known to promote cleavage.[5][6]

Q2: I'm getting a mixture of regioisomers in my aza-Fischer indole synthesis. How can I improve selectivity for the pyrrolo[3,2-b]pyridine?

Regioselectivity is a classic challenge when using unsymmetrical ketones in the Fischer synthesis. The reaction can proceed through two different ene-hydrazine intermediates, leading to two possible indole regioisomers. For a 2-pyridylhydrazone, cyclization can occur at either the C3 or C5 position of the pyridine ring, but the more common issue is cyclization onto the substituted vs. unsubstituted side of the ketone.

Core Problem: Formation of Competing Ene-Hydrazine Intermediates

The direction of cyclization is determined by which ene-hydrazine tautomer is formed and undergoes the subsequent[4][4]-sigmatropic rearrangement. The formation of these tautomers is influenced by both steric and electronic factors. Generally, the reaction favors the formation of the more stable, more substituted double bond in the ene-hydrazine, but the transition state leading to the minor product can sometimes be energetically accessible.[9][10]

Troubleshooting Protocol:

  • Choice of Acid Catalyst: The acid can influence the equilibrium between the two ene-hydrazine tautomers.

    • Action: Experiment with a panel of both Brønsted and Lewis acids. It has been shown that different acids can favor one regioisomer over the other.[8] For example, a bulky Lewis acid might sterically hinder the formation of one tautomer.

    • Self-Validation: Run small-scale parallel reactions with different catalysts (e.g., PPA, Eaton's reagent, ZnCl₂, BF₃·OEt₂) and analyze the product ratios by ¹H NMR or LC-MS.

  • Steric Hindrance: You can leverage sterics to your advantage.

    • Action: If possible, use a ketone with one side significantly more sterically hindered than the other. The cyclization will preferentially occur on the less hindered side.

  • Consider a Directed Synthesis: If regioselectivity remains poor, a non-Fischer approach may be necessary. Methods involving palladium-catalyzed cross-coupling reactions can offer unambiguous regiocontrol.[11][12]

Q3: My base-mediated cyclization is producing significant byproducts. What are they and how can I minimize them?

In base-mediated syntheses, such as the Chichibabin-type cyclization to form 7-azaindoles from a substituted picoline and a nitrile, the strong base (like LDA) can induce self-condensation or dimerization of the starting materials.[13]

Core Problem: Picoline Dimerization

The strong base deprotonates the picoline's methyl group to form a nucleophilic benzyllithium-type species. This intermediate is intended to attack the nitrile. However, it can also act as a nucleophile and attack the electrophilic pyridine ring of another molecule of the starting picoline. This leads to a variety of dimeric byproducts.[13]

dimerization cluster_desired Desired Reaction cluster_side Side Reaction Picoline Substituted Picoline Intermediate Lithiated Picoline (Nucleophile) Picoline->Intermediate Deprotonation Base Strong Base (LDA) Nitrile Nitrile (Electrophile) Intermediate->Nitrile Nucleophilic Attack Picoline2 Picoline Molecule (Electrophile) Intermediate->Picoline2 Nucleophilic Attack Product Pyrrolo[3,2-b]pyridine Nitrile->Product Cyclization Dimer Dimer Byproducts Picoline2->Dimer

Caption: Competing reaction pathways for the lithiated picoline intermediate.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Action: Add the picoline starting material slowly to a solution of the strong base (inverse addition). This keeps the concentration of the neutral picoline low at any given moment, minimizing the chance for the lithiated intermediate to react with it.

    • Rationale: This protocol favors the reaction between the generated lithiated species and the nitrile, which is already present in the reaction flask.

  • Optimize Temperature:

    • Action: Perform the deprotonation at a low temperature (e.g., -40 °C to -78 °C) to control the reactivity of the lithiated intermediate.[13] Allow the deprotonation to complete before adding the nitrile or warming the reaction.

  • Use the Correct Amount of Base:

    • Action: Use slightly more than two equivalents of base (e.g., 2.1 equiv LDA). The first equivalent deprotonates the methyl group, and the second is involved in the subsequent cyclization steps.[13] Using too little base can stall the reaction and promote side products.

Q4: I'm struggling with the purification of my crude pyrrolo[3,2-b]pyridine. The compound streaks on the column and I can't separate it from impurities.

Purification is a common bottleneck. The pyrrolo[3,2-b]pyridine scaffold contains both a basic pyridine nitrogen and a potentially acidic pyrrole N-H group. This amphoteric nature can lead to strong interactions with the acidic silica gel surface, causing significant tailing or streaking on TLC and columns.[14]

Troubleshooting Protocol:

  • Neutralize the Stationary Phase:

    • Action: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) is sufficient.

    • Rationale: The base deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic pyridine nitrogen of your product. This results in sharper bands and better separation.

    • Self-Validation: Before running a column, test your new eluent system on a TLC plate. You should observe a significant reduction in streaking and a more defined spot for your product.

  • Switch the Stationary Phase:

    • Action: If a basic modifier is not effective or is incompatible with your molecule, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica gel for purifying basic compounds. Reverse-phase (C18) chromatography can also be effective, especially for separating compounds with different polarities.[14]

  • Consider a Salt Formation/Liberation Strategy:

    • Action: For very difficult separations, you can sometimes selectively precipitate your product as a salt (e.g., an HCl or TFA salt), wash away neutral impurities, and then liberate the free base with a mild aqueous base wash (e.g., sat. NaHCO₃) during workup before final purification.

Table 1: Summary of Common Purification Issues and Solutions

IssueProbable CauseRecommended Solution
Product Streaking/Tailing Strong interaction between basic pyridine N and acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent.
Poor Separation from Polar Impurities Eluent is too polar, or impurities have similar polarity.Switch to a neutral or basic alumina column; try reverse-phase (C18) chromatography.
Product seems stuck on the column Very strong binding to silica.Flush column with a more polar, base-modified eluent (e.g., 10% MeOH in DCM + 1% NH₃).
Inconsistent Rf values Presence of water in solvents or on silica; compound may be partially protonated.Use dry solvents; pre-treat silica; add a basic modifier to ensure a consistent chemical form.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Fischer indole synthesis of 7-azaindoles?

There are three paramount parameters:

  • Acid Choice and Concentration: This is the most critical variable. It dictates the rate of the key rearrangement step and influences the prevalence of side reactions like N-N cleavage.[7][8] There is no universal "best" acid; it must be optimized for each specific substrate.

  • Temperature: It directly affects reaction kinetics. Too low, and the reaction stalls; too high, and decomposition pathways dominate. Careful temperature control is essential for maximizing yield.

  • Substrate Purity: The Fischer synthesis is sensitive to impurities. Ensure your starting arylhydrazine and carbonyl compound are pure. Hydrazines, in particular, can oxidize over time.

Q2: Are there alternative synthetic routes that can avoid the common pitfalls of the Fischer synthesis for this scaffold?

Yes, several modern methods have been developed to bypass the often harsh conditions and regioselectivity issues of the aza-Fischer synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Buchwald-Hartwig amination or Sonogashira coupling followed by cyclization, build the pyrrole ring onto a pre-functionalized pyridine core. They offer excellent control over regiochemistry and generally proceed under milder conditions.[11][12]

  • Batcho-Leimgruber/Bartoli Indole Synthesis: These methods have proven to be more productive than the Fischer synthesis for certain azaindole preparations, especially when dealing with the electron-deficient nature of pyridine-based starting materials.[2]

  • Domino Reactions: One-pot methods using readily available starting materials like 2-fluoro-3-methylpyridine and an aldehyde can selectively produce 7-azaindoles or their reduced 7-azaindoline counterparts, controlled by the choice of base.[1]

Q3: How does the pyridine nitrogen affect the reactivity and stability of the pyrrolo[3,2-b]pyridine core compared to a standard indole?

The presence of the electron-withdrawing pyridine nitrogen has several profound effects:

  • Acidity of the Pyrrole N-H: The N-H of a 7-azaindole is more acidic than that of indole. This makes N-alkylation or N-acylation reactions easier to perform with milder bases.

  • Electrophilic Aromatic Substitution: The entire bicyclic system is more electron-deficient than indole. Electrophilic substitution on the pyrrole ring (typically at the C3 position) is more difficult and may require harsher conditions.

  • Basicity and Coordination: The pyridine nitrogen acts as a Lewis base, readily protonating or coordinating to metal catalysts. This can be exploited for further functionalization of the pyridine ring but can also complicate reactions if it sequesters the catalyst.

  • Pharmacological Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity to biological targets and improved physicochemical properties like solubility compared to its indole counterpart.[1][2]

References

  • Caron, S., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters.
  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Available at: [Link]

  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Available at: [Link]

  • El-Gohary, S. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Various Authors. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Garg, N. K., & Che, C. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. Available at: [Link]

  • Schirok, H. (2006).
  • Thomae, D., et al. (2013). Extending the Scope of the Aza-Fischer Synthesis of 4- and 6-Azaindoles. Semantic Scholar. Available at: [Link]

  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Garg, N. K., & Che, C. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Kysil, A., et al. (2013). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Available at: [Link]

  • Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews. Available at: [Link]

  • Various Authors. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Reddit User. (2021). Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Snieckus, V. Indoles. University of Illinois Chicago.
  • Gulez, S., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Zhou, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Sharma, P., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • Veselov, M., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Purification of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Our goal is to equip you with the scientific rationale and practical protocols to enhance the purity of this critical building block.

Introduction: The Challenge of Purity

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents. Achieving high purity is paramount for downstream applications, ensuring reproducible results and meeting stringent regulatory standards. Impurities can arise from various sources, including unreacted starting materials, side-products from the synthetic route, and degradation. This guide will help you diagnose and resolve these purity issues.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound.

Issue 1: Persistent Low Purity (<95%) After Initial Work-up

Question: My initial crude product of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate shows a purity of only 85-90% by NMR and LC-MS after an aqueous work-up. What are the likely impurities and how can I remove them?

Answer: Low purity after the initial work-up typically points to the presence of unreacted starting materials, reagents, or closely related side-products. The nature of these impurities is highly dependent on the synthetic route employed. Let's consider two common synthetic strategies for the azaindole core:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted aminopyridine-hydrazine with a ketone or keto-ester.[1][2]

    • Likely Impurities:

      • Unreacted hydrazine precursor.

      • Unreacted keto-ester.

      • Isomeric side-products from incomplete or alternative cyclization.

      • Ammonia or aniline byproducts from N-N bond cleavage side reactions.[3]

  • Palladium-Catalyzed Cross-Coupling (e.g., Larock Indole Synthesis): This involves the reaction of a halo-aminopyridine with an alkyne.[4][5]

    • Likely Impurities:

      • Unreacted halo-aminopyridine.

      • Homocoupled alkyne dimers.

      • Residual palladium catalyst.

      • Phosphine oxide (from the ligand).

Troubleshooting Strategy:

  • Identify the Impurity: If possible, use LC-MS to get the mass of the major impurities. This can help you deduce their structure based on the likely side-reactions of your synthesis.

  • Acid/Base Wash: An acidic wash (e.g., dilute HCl) can help remove any unreacted basic starting materials like the aminopyridine-hydrazine. A subsequent basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Solvent Trituration/Recrystallization: This is often the most effective first-line purification step for removing less soluble impurities. See the detailed protocol in Part 2.

  • Chromatography: If the impurities are structurally similar to the product, column chromatography is necessary.

Issue 2: Product Tailing During Column Chromatography

Question: I'm trying to purify my compound using silica gel column chromatography, but the product is tailing badly, leading to poor separation and mixed fractions. What causes this and how can I fix it?

Answer: Peak tailing for pyridine-containing compounds on silica gel is a common problem.[2] The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to a slow elution of a portion of the compound, resulting in a "tailing" peak.

Troubleshooting Strategy:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v) into your eluent can significantly improve peak shape. These bases will preferentially interact with the acidic silanol groups, "masking" them from your product.[2]

    • Use a Polar Protic Solvent: Adding a small amount of methanol (e.g., 1-5%) to your eluent (e.g., ethyl acetate/hexanes) can also help by competing with your compound for binding to the silica surface.

  • Choice of Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can prepare a deactivated silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing your column.

Workflow for Optimizing Chromatography Conditions:

G start Start: Tailing observed on TLC/Column check_base Add 0.5% TEA to eluent start->check_base improved Tailing Reduced? check_base->improved increase_base Increase TEA to 1-2% improved->increase_base No end Optimized Separation improved->end Yes switch_solvent Add 1-5% MeOH to eluent increase_base->switch_solvent switch_stationary Switch to Alumina or C18 Silica switch_solvent->switch_stationary switch_stationary->end

Caption: Troubleshooting workflow for peak tailing in chromatography.

Issue 3: Presence of an Isomeric Impurity

Question: My NMR spectrum shows a second set of peaks that are very similar to my product, and LC-MS shows an impurity with the same mass. I suspect an isomer. How can I separate it?

Answer: The formation of constitutional isomers is a known challenge in the synthesis of substituted azaindoles. For example, in a Fischer indole synthesis, cyclization can sometimes occur at a different position on the pyridine ring, leading to a different pyrrolo[x,y-b]pyridine isomer. The separation of these isomers can be challenging due to their similar polarities.

Troubleshooting Strategy:

  • High-Resolution Chromatography:

    • Flash Chromatography with a Shallow Gradient: Use a very slow, shallow gradient during column chromatography to maximize the separation between the two isomers.

    • Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for separating challenging isomers.[6] A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.[6]

  • Recrystallization: Sometimes, isomers have different crystal packing energies and solubilities. A carefully chosen recrystallization solvent system may allow for the selective crystallization of the desired isomer, leaving the other in the mother liquor. This requires screening of various solvents.

Comparison of Isomer Separation Techniques:

TechniqueProsConsBest For
Flash Chromatography High capacity, lower costLower resolution than HPLCSeparating isomers with a noticeable difference in polarity (ΔRf > 0.1)
Preparative HPLC High resolution, excellent for trace impuritiesLower capacity, higher cost, requires specialized equipmentBaseline separation of very similar isomers
Recrystallization Scalable, potentially very high purityHighly dependent on the specific isomers and solvent, can be low-yieldingWhen one isomer is significantly less soluble than the other

Part 2: Detailed Purification Protocols

This section provides step-by-step protocols for common purification techniques.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and will crystallize out, leaving the impurities dissolved in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should:

    • Poorly dissolve the compound at room temperature.

    • Readily dissolve the compound at its boiling point.

    • Not react with the compound.

    • Have a boiling point below the melting point of the compound.

    • Be easily removable after crystallization.

    • Suggested Solvents for Screening: Ethyl acetate, isopropanol, acetonitrile, toluene, or a mixture such as ethyl acetate/hexanes.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue to add small portions of hot solvent until the solid just dissolves. d. Allow the solution to cool slowly to room temperature. e. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. f. Once crystallization is complete at room temperature, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. h. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the eluent through the column, speeding up the separation process.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for this class of compounds is a mixture of ethyl acetate and hexanes.

  • Column Packing: a. Secure a glass column vertically. b. Place a small plug of cotton or glass wool at the bottom. c. Add a layer of sand. d. Fill the column with silica gel, either as a dry powder or as a slurry in the eluent. Tap the column gently to ensure even packing. e. Add another layer of sand on top of the silica gel.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). b. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure using a pump or a nitrogen line to achieve a steady flow rate. c. Collect fractions in test tubes. d. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Chromatography Workflow:

Caption: General workflow for flash column chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q1: My final product is a yellow oil, but I expected a solid. What could be the reason?

A1: The presence of residual solvents is a common reason for a product appearing as an oil instead of a solid. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating. If the product is still an oil, it may indicate the presence of a persistent, high-boiling solvent (like DMF or DMSO) or that the compound is amorphous or has a low melting point. If impurities are the cause, further purification by chromatography may be necessary.

Q2: I see a peak corresponding to palladium in my final product's analysis. How can I remove it?

A2: Residual palladium from cross-coupling reactions can often be removed by treating a solution of your product with a palladium scavenger resin or by performing a wash with an aqueous solution of a chelating agent like sodium sulfide (use with caution due to the potential for H₂S gas evolution) or thiourea.

Q3: How should I store the purified methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

A3: Like many nitrogen-containing heterocycles, it is best to store the compound in a tightly sealed container, protected from light and moisture, in a refrigerator or freezer to prevent degradation over time.

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central. (2022, October 1). Retrieved January 22, 2026, from [Link]

  • Larock indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed. (2009, November 19). Retrieved January 22, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH. (2020, June 30). Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Pyrrolopyridine Intermediates

Introduction: Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis often yields intermediates that present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis often yields intermediates that present significant purification challenges. Their inherent basicity, high polarity, and potential for isomer formation can complicate standard purification protocols, leading to issues with yield, purity, and scalability. This guide provides practical, experience-driven solutions to the common problems encountered during the purification of these valuable intermediates.

Section 1: Foundational Challenges & FAQs

This section addresses the fundamental properties of pyrrolopyridine intermediates that underpin many purification difficulties.

Q1: Why are my pyrrolopyridine intermediates so difficult to purify, especially on silica gel?

A1: The difficulty primarily stems from two key properties: the basicity of the pyridine nitrogen and the overall polarity of the heterocyclic system.

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to strong acid-base interactions between your basic compound and the acidic stationary phase. The result is often severe peak tailing or, in some cases, irreversible binding of the product to the column.

  • Polarity: The presence of two nitrogen atoms in the bicyclic system makes pyrrolopyridines quite polar. This high polarity can lead to poor solubility in less polar organic solvents typically used for chromatography (like hexanes) and requires highly polar mobile phases (like methanol or acetonitrile) for elution, which can reduce the resolving power of the separation.

  • Stability: Some pyrrolopyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.

Q2: What are the most common impurities I should anticipate when synthesizing pyrrolopyridine intermediates?

A2: Anticipating impurities is key to designing an effective purification strategy. Common culprits include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials, such as substituted aminopyridines or halo-pyridines, in your crude mixture.

  • Regioisomers: Many synthetic routes for substituted pyrrolopyridines can produce mixtures of isomers (e.g., N-alkylation vs. C-alkylation, or substitution at different positions on the rings). These often have very similar polarities, making them particularly challenging to separate by standard chromatography.

  • Side-Products: Depending on the reaction, you may form over-alkylated products, dimers, or products from reactions with the solvent.

  • Residual Reagents and Catalysts: Reagents like bases (e.g., Cs₂CO₃, K₂CO₃) or catalysts (e.g., Palladium complexes) used in the synthesis must be thoroughly removed during work-up to avoid complicating the final purification.

Q3: How do I select the best initial purification strategy for my crude pyrrolopyridine intermediate?

A3: A systematic approach is crucial. The choice depends on the scale of your reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. The following workflow provides a general decision-making framework.

G start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the product a solid? start->is_solid is_major_product Is it the major product with few impurities? is_solid->is_major_product Yes impurities_polar Are impurities significantly different in polarity? is_solid->impurities_polar No (Oil or Amorphous) is_major_product->impurities_polar No crystallization Attempt Recrystallization is_major_product->crystallization Yes is_base Is the intermediate a strong base? impurities_polar->is_base No (Complex Mixture) chromatography Column Chromatography impurities_polar->chromatography Yes is_base->chromatography No acid_base_ext Acid-Base Extraction is_base->acid_base_ext Yes

Caption: Decision workflow for selecting a primary purification method.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but it requires careful optimization for basic heterocycles.

Q4: My pyrrolopyridine is streaking badly on the TLC plate and the column. How do I get sharp, well-defined bands?

A4: This is the classic sign of strong interaction with acidic silica gel. The solution is to neutralize or "mask" the acidic silanol groups.

The Causality: The lone pair on the pyridine nitrogen forms a strong, non-eluting complex with the acidic protons of the Si-OH groups on the silica surface. This causes a portion of your compound to "stick" and elute slowly, resulting in a long tail.

The Solution: Add a Basic Modifier. The most common and effective strategy is to add a small amount of a volatile amine base to your mobile phase.

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Hexanes/Ethyl Acetate). The TEA is a stronger base than your pyrrolopyridine and will preferentially interact with the silanol groups, effectively "blocking" them. This allows your compound to elute based on polarity without the strong acid-base interference, resulting in a much-improved peak shape.

  • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 7N ammonia in methanol as part of your mobile phase (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can be very effective.

Q5: I'm struggling to separate two regioisomers. They have nearly identical Rf values on TLC. What can I do?

A5: Separating isomers requires maximizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Solvent Strength: Reduce the strength of the eluent. Slower elution often provides better resolution.

    • Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using Hexanes/Ethyl Acetate, try substituting Ethyl Acetate with Dichloromethane or

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Welcome to the technical support guide for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate . This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate . This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising heterocyclic compound. The pyrrolo[3,2-b]pyridine core is a key scaffold in many biologically active agents, but its relatively planar, aromatic, and crystalline nature often leads to poor aqueous and organic solvent solubility, creating hurdles in screening, formulation, and in-vivo studies.[1]

This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for the poor solubility of this compound?

A1: The solubility of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is governed by a balance of factors inherent to its molecular structure:

  • High Crystal Lattice Energy: The planar, rigid ring system allows for efficient molecular packing in the solid state. This strong, stable crystal lattice requires significant energy to break apart, resulting in low solubility in most solvents. Overcoming this lattice energy is a primary goal of many solubilization techniques.[2][3]

  • Aromaticity and Polarity: The molecule possesses both a lipophilic aromatic system and polar functional groups (the ester and the pyridine nitrogen). This dual nature means it often lacks ideal solubility in either purely non-polar or purely polar solvents.

  • Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and ester carbonyl oxygens can act as acceptors. In the solid state, these can contribute to a strong, stable crystal lattice. In solution, they influence interactions with protic or aprotic solvents.

Q2: I'm starting my experiments. Which solvents should I try for initial solubility screening?

A2: A systematic approach using a range of solvents is recommended. Start with common laboratory solvents that cover a spectrum of polarities. The goal is to find a solvent or solvent system that can effectively disrupt the crystal lattice.

Illustrative Data Table: Initial Solvent Screening Note: The following data are illustrative examples for a compound with this structure. Actual solubility must be determined experimentally.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale & Observations
WaterPolar Protic< 0.01Very low. The hydrophobic surface area dominates.
PBS (pH 7.4)Aqueous Buffer< 0.01Similar to water; the molecule is largely neutral at this pH.
EthanolPolar Protic1 - 5Moderate. Can engage in hydrogen bonding and solvate the aromatic rings.
DMSOPolar Aprotic> 50High. Excellent for disrupting crystal lattices and solvating a wide range of compounds. Common for stock solutions.
DMFPolar Aprotic> 40Similar to DMSO, a strong solubilizing agent.
Dichloromethane (DCM)Moderately Polar0.5 - 2Limited. May be useful in co-solvent systems.
Acetonitrile (ACN)Polar Aprotic1 - 5Often used in analytical and purification contexts (e.g., HPLC).
PEG 400Polar Protic> 20A common, low-toxicity co-solvent used in formulations.[][5]

Troubleshooting Guides & Advanced Protocols

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.

Problem 1: My compound shows poor solubility (<1 mg/mL) even in common organic solvents like ethanol and acetonitrile.

This is a common issue stemming from high crystal lattice energy. The primary strategy is to use stronger solvent systems or modify the compound's environment to favor dissolution.

The following diagram outlines a systematic approach to addressing poor solubility.

G cluster_0 Initial Assessment cluster_1 Strategy 1: Co-Solvency cluster_2 Strategy 2: pH Modification cluster_3 Strategy 3: Formulation Tech cluster_4 Outcome start Compound fails to dissolve (<1 mg/mL in standard solvents) cosolvency Screen Co-Solvent Systems (e.g., DMSO/Water, PEG400/Ethanol) start->cosolvency Is the goal to improve solubility in an organic system? ph_mod Investigate pH-Dependent Solubility (Target Pyridine Nitrogen) start->ph_mod Is the goal to improve aqueous solubility? protocol1 Protocol 1: Co-Solvent Screening cosolvency->protocol1 success Solubility Goal Achieved protocol1->success Success protocol2 Protocol 2: pH-Solubility Profile ph_mod->protocol2 formulation Advanced Formulation Approaches (For Aqueous Media) ph_mod->formulation If pH adjustment is insufficient or not viable protocol2->success Success protocol3 Protocol 3: Cyclodextrin Complexation formulation->protocol3 Use Complexation protocol4 Protocol 4: Solid Dispersion Prep formulation->protocol4 Use Dispersion protocol3->success protocol4->success

Caption: A decision-making workflow for solubility enhancement.

Causality: Co-solvency works by reducing the polarity of a highly polar solvent (like water or ethanol), making it more "hospitable" to a lipophilic molecule.[6] A good co-solvent system disrupts the solvent's self-association (e.g., the hydrogen-bonding network of water) and simultaneously provides favorable interactions with the solute.[]

Experimental Protocol 1: High-Throughput Co-Solvent Screening

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mg/mL).

  • Solvent Plate Setup: In a 96-well plate, prepare a matrix of co-solvent mixtures. For example:

    • Row A: 90:10 (Ethanol:Water), 80:20, 70:30... 10:90

    • Row B: 90:10 (PEG 400:Water), 80:20, 70:30... 10:90

    • Row C: 90:10 (Acetonitrile:Water), 80:20, 70:30... 10:90

  • Compound Addition: Add a small, precise volume of the DMSO stock solution to each well (e.g., 2 µL into 198 µL of co-solvent) to achieve the target final concentration. Self-Validation: This ensures the final DMSO concentration is low (~1%) and unlikely to be the primary solubilizing agent.

  • Equilibration & Analysis: Seal the plate, shake for 2-4 hours at room temperature, and then visually inspect for precipitation. For quantitative results, use nephelometry or a plate reader to measure light scattering, which indicates the presence of insoluble particles.

Problem 2: My compound is soluble in organic solvents but crashes out when I try to make an aqueous solution for a biological assay.

This is a classic solubility challenge when moving from an organic stock (like DMSO) to an aqueous buffer. The strategies below aim to increase the compound's affinity for the aqueous phase.

Causality: The pyrrolo[3,2-b]pyridine scaffold contains a basic pyridine nitrogen. At a pH below its pKa, this nitrogen will be protonated, forming a cationic salt.[7][8] This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[9][10]

Experimental Protocol 2: Determining a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate (pH 3-6) and phosphate (pH 6-8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a vial containing each buffer (e.g., 2 mg into 1 mL). Self-Validation: Adding excess solid ensures that the resulting solution is saturated, which is required to measure equilibrium solubility.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully remove the supernatant, filter through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot solubility (mg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH drops below the pKa of the pyridine nitrogen.

G cluster_0 cluster_1 Neutral Neutral Compound (Low Aqueous Solubility) Protonated Protonated Cationic Salt (High Aqueous Solubility) Neutral->Protonated + H⁺ (Lower pH) Protonated->Neutral - H⁺ (Raise pH)

Caption: pH effect on the ionization and solubility of the compound.

Causality: If pH modification is not viable (e.g., due to assay constraints or compound instability), excipients can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the lipophilic part of your compound, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[][14][15]

Experimental Protocol 3: Screening for Cyclodextrin Complexation

  • Cyclodextrin Selection: Obtain common cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[12]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD).

    • Add an excess amount of your compound to each solution.

    • Equilibrate, centrifuge, and quantify the dissolved compound as described in Protocol 2.

  • Data Analysis: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble 1:1 complex and is a strong indicator of successful encapsulation.[14]

Problem 3: I need a stable, solid formulation with enhanced dissolution for in-vivo studies.

For oral bioavailability, simply solubilizing the drug is not enough; it must dissolve quickly in the gastrointestinal tract. Amorphous solid dispersions are a powerful technique for this.

Causality: An ASD is a formulation where the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[16][17] This amorphous form lacks a crystal lattice, so no lattice energy needs to be overcome for dissolution.[18] This results in a much faster dissolution rate and can lead to a transient "supersaturated" state that enhances absorption.[19][20]

Experimental Protocol 4: Lab-Scale Preparation of an ASD via Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer such as PVP (polyvinylpyrrolidone) or HPMC-AS (hydroxypropyl methylcellulose acetate succinate).

  • Solvent System: Find a common volatile solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).

  • Preparation:

    • Dissolve a defined ratio of your compound and the polymer (e.g., 1:3 drug-to-polymer by weight) in the chosen solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution. Self-Validation: A successful ASD will appear as a clear, glassy film on the inside of the flask.

  • Characterization: Scrape the solid material from the flask. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) (which will show a glass transition temperature instead of a sharp melting point) or Powder X-Ray Diffraction (PXRD) (which will show a broad "halo" instead of sharp Bragg peaks).

  • Dissolution Testing: Compare the dissolution rate of the ASD powder to the crystalline drug in a simulated gastric or intestinal fluid. The ASD should show a dramatically faster and higher extent of dissolution.

References

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. SpringerLink. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. CORE. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. ResearchGate. [Link]

  • Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. ResearchGate. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

Sources

Optimization

stability of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate under experimental conditions

Technical Support Center: Stability of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Welcome to the technical support center for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Welcome to the technical support center for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Drawing from established principles of stability testing for heterocyclic compounds, this resource offers practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

A1: Based on the behavior of related pyrrolopyridine structures, the primary stability concerns for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate are hydrolysis of the methyl ester group under both acidic and alkaline conditions, oxidation of the pyrrolopyridine ring system, and potential photodegradation.[1][2] The fused heterocyclic ring system can be susceptible to cleavage under harsh conditions.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen. For long-term storage, temperatures of -20°C are advisable.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a methanol/water mixture. What could be the cause?

A3: The appearance of new peaks could indicate degradation. The most likely cause is hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the water used is not pH-neutral. Pyrrolopyridine derivatives have shown instability in both acidic and alkaline aqueous solutions.[1][2] It is also possible that the methanol contains impurities that could react with the compound. We recommend preparing samples fresh and using high-purity, neutral pH solvents.

Q4: Can I use elevated temperatures to dissolve the compound?

A4: While gentle heating may aid dissolution, prolonged exposure to high temperatures should be avoided. Thermal degradation studies on similar heterocyclic compounds suggest that stability can be compromised at elevated temperatures.[3][4] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the methyl ester or degradation of the pyrrolopyridine ring.Prepare solutions fresh before use. If solutions must be stored, keep them at low temperatures (2-8°C) for short periods and protect from light. Use aprotic solvents if compatible with your experimental design.
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation or photodegradation.Store the solid compound under an inert atmosphere and protected from light. Ensure the storage container is properly sealed.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in your specific assay buffer. The pH and components of the buffer can influence stability. Consider performing a time-course experiment to monitor compound integrity during the assay.
Formation of a precipitate when making aqueous solutions. Poor aqueous solubility or degradation to a less soluble product.Verify the solubility of the compound. If it is low, consider using co-solvents (e.g., DMSO, ethanol) or formulation strategies like inclusion complexes with cyclodextrins.[5][6] Ensure the pH of the aqueous solution is neutral.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3][4] These protocols are designed to intentionally degrade the sample to identify potential degradation products and pathways.

Protocol for Hydrolytic Stability Assessment

This protocol assesses the stability of the compound in acidic, alkaline, and neutral aqueous conditions.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC grade, pH neutral)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • For each condition (acidic, alkaline, neutral), add a small volume of the stock solution to the respective aqueous medium to achieve a final concentration of approximately 100 µg/mL.

  • Acidic Condition: Add the stock solution to 0.1 M HCl.

  • Alkaline Condition: Add the stock solution to 0.1 M NaOH.

  • Neutral Condition: Add the stock solution to purified water.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and alkaline samples before HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Expected Outcome: Significant degradation is anticipated under acidic and especially alkaline conditions, likely leading to the formation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.[1][2] The compound is expected to be most stable in a neutral medium.[1]

Protocol for Oxidative Stability Assessment

This protocol evaluates the compound's susceptibility to oxidation.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • Add a small volume of the stock solution to 3% H₂O₂ to obtain a final concentration of approximately 100 µg/mL.

  • Incubate the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples by HPLC to monitor for degradation.

Expected Outcome: The pyrrolopyridine ring system may be susceptible to oxidation. The appearance of new, more polar peaks on the chromatogram would indicate oxidative degradation.

Protocol for Photostability Assessment

This protocol determines the compound's sensitivity to light.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

  • Acetonitrile (HPLC grade)

  • Clear and amber vials

  • Photostability chamber with controlled light exposure (e.g., compliant with ICH Q1B guidelines)

Procedure:

  • Prepare a solution of the compound in acetonitrile (e.g., 100 µg/mL).

  • Place the solution in both clear and amber vials. The amber vial serves as a dark control.

  • Expose the vials to a controlled light source in a photostability chamber.

  • At specified time points, withdraw aliquots from both the clear and amber vials.

  • Analyze the samples by HPLC.

Expected Outcome: Pyrrolopyridine derivatives can be photolabile.[1] A greater degree of degradation in the clear vial compared to the amber vial will indicate photosensitivity.

Visualizing Experimental Logic

The following diagram illustrates the logical workflow for assessing the stability of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 40°C) Prep->Acid Introduce to Stressor Base Alkaline Hydrolysis (0.1 M NaOH, 40°C) Prep->Base Introduce to Stressor Neutral Neutral Hydrolysis (Water, 40°C) Prep->Neutral Introduce to Stressor Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Introduce to Stressor Photo Photolytic Stress (ICH Q1B) Prep->Photo Introduce to Stressor Sampling Time-Point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation: - Identify Degradants - Determine Degradation Pathways - Establish Stability Profile HPLC->Data

Sources

Troubleshooting

minimizing byproduct formation in the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridines

A Guide to Minimizing Byproduct Formation and Maximizing Yield Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridines. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on minimizing byproduct formation and improving reaction outcomes.

Introduction to the Synthetic Challenges

The 2-methyl-1H-pyrrolo[3,2-b]pyridine core is a valuable structural motif in medicinal chemistry. However, its synthesis can be fraught with challenges, primarily related to byproduct formation stemming from a lack of regioselectivity in key cyclization steps. Traditional methods, such as the Bischler-Möhlau indole synthesis and its aza-indole variants, often require harsh reaction conditions, which can lead to low yields and a mixture of difficult-to-separate isomeric products.[1][2] This guide will provide a systematic approach to understanding and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield and/or Incomplete Reaction

Question: My reaction to synthesize 2-methyl-1H-pyrrolo[3,2-b]pyridine is giving a very low yield, or my starting materials are not being fully consumed. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the synthesis of pyrrolopyridines, particularly via classical methods like the Bischler-Möhlau reaction, are a common issue.[1] This is often due to the harsh conditions traditionally required, which can lead to degradation of starting materials, intermediates, or the final product.

Causality and Mechanistic Insights:

The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an arylamine (in this case, an aminopyridine).[1] The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the pyrrole ring. The high temperatures often employed can lead to various side reactions, including polymerization and decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing low reaction yields.

Step-by-Step Protocols & Recommendations:

  • Starting Material Purity:

    • Ensure the aminopyridine and α-haloketone starting materials are pure and dry. Impurities can inhibit the reaction or lead to side products.

    • Verify the identity and purity of your starting materials using techniques like NMR and melting point analysis.

  • Reaction Condition Optimization:

    • Temperature: While high temperatures are traditional, they can be detrimental. Systematically screen a range of temperatures. Consider that modern variations of the Bischler-Möhlau synthesis can sometimes be performed under milder conditions.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Bischler-Möhlau syntheses by providing rapid and uniform heating.[1] This can minimize thermal decomposition.

    • Catalyst/Acid: The choice and concentration of the acid catalyst are critical. While the aminopyridine itself is basic, an additional acid catalyst is often required for the cyclization step. Experiment with different Lewis or Brønsted acids (e.g., ZnCl₂, PPA, H₂SO₄) and vary their concentrations.

ParameterConventional HeatingMicrowave-Assisted
Temperature Often > 150 °CTypically 100-150 °C
Reaction Time Several hours to daysMinutes to a few hours
Yield Often low to moderateGenerally higher
Byproducts More prevalent due to prolonged heatingOften reduced
Issue 2: Formation of Isomeric Byproducts (Regioselectivity)

Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I control the regioselectivity to favor the desired 2-methyl-1H-pyrrolo[3,2-b]pyridine?

Answer:

Lack of regioselectivity is arguably the most significant challenge in the synthesis of substituted pyrrolopyridines. The isomeric byproducts formed will depend on the starting aminopyridine used.

Causality and Mechanistic Insights:

The formation of the 1H-pyrrolo[3,2-b]pyridine ring system requires the cyclization to occur at the C3 position of the pyridine ring.

  • Starting from 2-Amino-3-methylpyridine: The desired cyclization occurs at the C3 position. However, a competing cyclization at the pyridine nitrogen (N1) is possible, which would not lead to an aromatic pyrrolopyridine. More likely is the potential for rearrangement or alternative cyclization pathways under harsh conditions.

  • Starting from 3-Amino-2-picoline (3-amino-2-methylpyridine): The desired cyclization occurs at the C2 or C4 position of the pyridine ring. Cyclization at C2 would lead to the desired 1H-pyrrolo[3,2-b]pyridine. However, cyclization at C4 could lead to the isomeric 2-methyl-1H-pyrrolo[3,4-b]pyridine . The electronic and steric environment of the pyridine ring will dictate the preferred site of electrophilic attack.

Regiocontrol Workflow:

Caption: Strategies for controlling regioselectivity in pyrrolopyridine synthesis.

Step-by-Step Protocols & Recommendations:

  • Strategic Choice of Starting Material: The substitution pattern of the starting aminopyridine is crucial. The use of 3-amino-2-picoline is a direct approach. The electronic nature of other substituents on the pyridine ring can influence the nucleophilicity of the C2 and C4 positions, thereby directing the cyclization. Electron-donating groups can activate the ring towards electrophilic substitution.

  • Protecting Groups:

    • While less common in the classical Bischler-Möhlau synthesis, the use of a protecting group on the pyridine nitrogen could potentially modulate the electronic properties of the ring and influence the regiochemical outcome of the cyclization. This would require subsequent deprotection.

  • Milder Reaction Conditions:

    • As mentioned for improving yield, milder conditions can also enhance regioselectivity. High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • The use of specific Lewis acids might chelate with the pyridine nitrogen, altering the electron distribution and favoring one cyclization pathway over another. A screening of different Lewis acids is recommended.

  • Alternative Synthetic Routes:

    • If regioselectivity remains a persistent issue, consider alternative synthetic strategies that offer better control. These can include palladium-catalyzed cross-coupling reactions to build the pyrrole ring onto the pyridine scaffold in a more controlled manner.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts I should look for?

When starting from 3-amino-2-picoline, the most likely isomeric byproduct is 2-methyl-1H-pyrrolo[3,4-b]pyridine . You should carefully analyze your crude product mixture by LC-MS and NMR to identify all components.

Q2: How can I distinguish between the desired 2-methyl-1H-pyrrolo[3,2-b]pyridine and its isomers by NMR?

The proton and carbon NMR spectra will be distinct for each isomer. The coupling constants and chemical shifts of the aromatic protons on the pyridine and pyrrole rings will be characteristic. For example, the position and splitting pattern of the lone proton on the pyrrole ring and the protons on the pyridine ring will differ significantly between the [3,2-b], [2,3-c], and [3,4-b] isomers. It is advisable to consult literature data for known pyrrolopyridine isomers for comparison.

Q3: Are there any specific purification techniques that are effective for separating these isomers?

Separation of pyrrolopyridine isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is the first step. Using a shallow gradient and testing various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is crucial. Sometimes, adding a small amount of a modifier like triethylamine can improve separation.

  • Preparative HPLC: If column chromatography is insufficient, preparative reverse-phase HPLC is a powerful technique for separating closely related isomers.

Q4: Can I use a different starting material to avoid regioselectivity issues?

Yes, designing your synthesis from a starting material that inherently favors the desired cyclization is a smart strategy. For example, starting with a pre-functionalized pyridine where one of the potential cyclization sites is blocked would force the reaction to proceed in the desired direction.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Möhlau, R. (1881). Ueber die Einwirkung von primären aromatischen Aminen auf Phenylbromacetyl. Berichte der deutschen chemischen Gesellschaft, 14(1), 171-175.
  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.
  • Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-assisted, solvent-free, one-pot synthesis of 2-arylindoles via a Bischler reaction. Synlett, 2006(01), 0091-0095.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a key heterocyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As syntheses move from bench-scale to pilot plant or manufacturing, unique challenges arise. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of scaling up this specific azaindole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core?

The synthesis of the 4-azaindole core can be approached through several established strategies. The optimal choice depends on the availability of starting materials and the desired substitution pattern. Key methods include:

  • Palladium-Catalyzed Cross-Coupling and Cyclization: This is a highly versatile and modern approach. It often involves creating a key C-C or C-N bond on a functionalized pyridine precursor, followed by an intramolecular cyclization to form the pyrrole ring. Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are pivotal in these sequences.[1][2][3]

  • The Fischer Indole Synthesis: A classic method for indole synthesis, which can be adapted for azaindoles.[4] It involves the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde. While powerful, this method can be sensitive to the electronic properties of substituents and may fail for certain substitution patterns.[5]

  • The Bartoli Indole Synthesis: This method uses the reaction of a nitro-pyridine with a vinyl Grignard reagent and is particularly useful for synthesizing 7-substituted indoles, but can be adapted for other isomers.

  • Domino Reactions: Modern approaches sometimes utilize domino or one-pot reactions where multiple bonds are formed sequentially without isolating intermediates, offering increased efficiency.[6]

For the target molecule, a common route involves the functionalization of a pre-existing pyridine ring, as this allows for precise control over the placement of the carboxylate group.

Q2: Why is the pyrrole N-H group often protected during synthesis, and when is it necessary?

The pyrrole N-H is weakly acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Protection is considered to:

  • Prevent Deprotonation: Strong bases (e.g., BuLi, Grignard reagents) will deprotonate the N-H, which can inhibit desired reactivity elsewhere or consume valuable reagents.

  • Improve Solubility: Attaching a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can enhance the solubility of intermediates in organic solvents.

  • Avoid Catalyst Inhibition: In some metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center and interfere with catalysis.[7] While N-protection of the pyrrole does not directly prevent this, it can be part of a broader strategy to manage reactivity.

An orthogonal protecting group strategy is crucial in complex syntheses, allowing for the selective removal of one group without affecting others.[7] For scaling up, it's often desirable to use a route that minimizes protection/deprotection steps to improve process mass intensity (PMI).

Q3: What are the critical parameters to monitor when scaling up a palladium-catalyzed cross-coupling step for this synthesis?

Scaling up palladium-catalyzed reactions requires careful attention to factors that may not be significant at the bench scale.[3]

  • Mass and Heat Transfer: Reactions are often exothermic. In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to poor heat dissipation, creating hot spots that cause byproduct formation or catalyst decomposition. Gradual addition of reagents is crucial.

  • Catalyst Homogeneity: Ensuring the catalyst is well-dispersed is vital. For heterogeneous catalysts, efficient stirring is key. For homogeneous catalysts, ensure complete dissolution before reaction initiation.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[8] Large-scale reactions require rigorous inerting of the reactor (e.g., multiple vacuum/nitrogen cycles) to prevent catalyst oxidation and ensure reproducibility.

  • Choice of Base: The physical properties of the base (e.g., K₂CO₃, Cs₂CO₃) become important on a larger scale. Particle size can affect reaction rate, and solubility can impact mixing and work-up.

Q4: How can residual palladium be removed from the final product, and what are the typical acceptable limits?

For active pharmaceutical ingredients (APIs), regulatory agencies impose strict limits on residual palladium, often in the low parts-per-million (ppm) range. Several methods exist for its removal:

  • Scavenging Agents: Treatment with functionalized silica gels, activated carbon, or resins containing thiol or amine groups can effectively bind and remove palladium.

  • Crystallization: Often, a well-designed crystallization step can purge palladium impurities into the mother liquor, providing a highly pure product.

  • Extraction/Washes: Aqueous washes with solutions containing reagents like L-cysteine or sodium thiosulfate can extract palladium salts.

  • Reaction Optimization: The best strategy is to minimize the amount of catalyst used in the first place by optimizing the reaction conditions (e.g., using highly active catalysts at low loadings).[9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Problem 1: Low or Stalled Reaction Yield
Potential Cause Explanation & Recommended Solution
Inactive Catalyst (Palladium-Catalyzed Steps) The active Pd(0) species may have been oxidized by residual air or impurities in the solvent/reagents. Solution: Ensure all solvents and reagents are rigorously degassed and the reaction vessel is purged with an inert gas (N₂ or Ar). Consider using a more stable Pd(II) pre-catalyst that is reduced in situ.[8] The choice of ligand is also critical for catalyst stability and activity.[1]
Inappropriate Acid Catalyst (Fischer-type Cyclization) The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[5] A weak acid may not be sufficient to promote cyclization, while an overly strong acid can cause decomposition. Solution: Screen various acid catalysts (e.g., H₂SO₄, polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids like ZnCl₂). Perform a concentration optimization study.
N-N Bond Cleavage (Fischer-type Cyclization) A significant competing pathway, especially with electron-donating substituents on the hydrazine or carbonyl precursor, can lead to cleavage of the N-N bond instead of the desired[3][3]-sigmatropic rearrangement.[10] This results in aniline-type byproducts. Solution: This is an inherent mechanistic challenge. Switching to a Lewis acid catalyst (e.g., ZnCl₂) can sometimes favor the desired cyclization over protic acids. If the problem persists, a different synthetic route that avoids the Fischer cyclization may be necessary.
Poor Mixing/Mass Transfer on Scale-Up In a large reactor, inefficient stirring can lead to localized concentration gradients, preventing the reactants from encountering each other effectively. This is particularly problematic for heterogeneous reactions (e.g., with a solid base like K₂CO₃). Solution: Evaluate the reactor's stirring efficiency. Use a baffled reactor if possible. For solid reagents, consider using a finer powder or a phase-transfer catalyst to improve interfacial contact.
Problem 2: Significant Impurity Profile
Potential Cause Explanation & Recommended Solution
Homocoupling of Boronic Acid (Suzuki Coupling) This side reaction (Glaser coupling) forms a dimer of the boronic acid starting material. It is often promoted by the presence of oxygen or high catalyst loading. Solution: Ensure the reaction is performed under strict inert conditions. Optimize the Pd catalyst and ligand loading; sometimes, lower catalyst concentrations can disfavor the homocoupling pathway.
Formation of Regioisomers During the cyclization step to form the pyrrole ring, cyclization onto the wrong position of the pyridine ring can occur, leading to isomeric pyrrolopyridines. Solution: The regioselectivity is dictated by the electronics and sterics of the precursor. Ensure that the starting materials are designed to strongly favor the desired cyclization path. For example, using a directing group can block undesired reactive sites.
Hydrolysis of the Methyl Ester The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to harsh basic or acidic conditions, especially at elevated temperatures during the reaction or work-up. Solution: Use milder bases (e.g., K₂CO₃ instead of NaOH) where possible. During work-up, ensure that aqueous layers are not excessively acidic or basic, and minimize contact time. If hydrolysis is unavoidable, the final product can be re-esterified as a separate step.
Incomplete N-H Deprotection If a protecting group like SEM or Boc is used, its removal may be incomplete, leading to a mixture of protected and unprotected product. Solution: Optimize the deprotection conditions (e.g., extend reaction time, increase temperature, or use a stronger acid like TFA). Monitor the reaction closely by TLC or LCMS to ensure it goes to completion before work-up.
Problem 3: Challenges in Work-up and Purification
Potential Cause Explanation & Recommended Solution
Product Emulsification During Extraction The amphiphilic nature of the azaindole core can lead to the formation of stable emulsions during aqueous/organic extractions, making phase separation difficult on a large scale. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Use a different extraction solvent or perform a slow, gentle agitation instead of vigorous shaking.
Product Precipitation During Work-up The product may have limited solubility in the chosen extraction solvent, causing it to crash out of solution prematurely, trapping impurities. Solution: Use a larger volume of solvent or switch to a solvent in which the product is more soluble (e.g., DCM, EtOAc). Alternatively, perform a filtration to isolate the crude solid, followed by a re-slurry or recrystallization.[11]
Difficulty in Removing Ligand Byproducts Phosphine ligands used in palladium catalysis (e.g., triphenylphosphine) can be oxidized to phosphine oxides, which are often polar and difficult to separate from the product by chromatography. Solution: Choose a ligand that simplifies removal (e.g., a highly nonpolar one that stays in hexane washes, or a very polar one that can be removed with an aqueous acid wash). An acidic wash can often protonate and extract both the product and the phosphine oxide, so careful pH control is needed.
Poor Separation in Column Chromatography On a large scale, closely eluting impurities can be difficult to resolve, leading to low recovery of pure material. Solution: Develop a robust crystallization method. Screen various solvent systems (e.g., EtOAc/heptane, DCM/methanol, acetone/water) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

Experimental Protocols & Data

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (Illustrative Step)

This protocol describes a key step in a potential synthesis: the coupling of a pyridine precursor with a boronic acid to build the carbon skeleton before cyclization.

Step: Synthesis of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Reactor Setup: Charge a 50 L jacketed glass reactor with methyl 2,5-dichloronicotinate (1.0 kg, 4.85 mol), bis(pinacolato)diboron (1.36 kg, 5.34 mol), and potassium acetate (1.43 kg, 14.55 mol).

  • Inerting: Seal the reactor and purge with dry nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 L) to the reactor via cannula transfer.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (118 g, 0.146 mol).

  • Reaction: Begin stirring and heat the reactor jacket to 90 °C. Monitor the internal temperature, ensuring it does not exceed 85 °C. Maintain the reaction at 85 °C for 12 hours.

  • Monitoring: Take an aliquot of the reaction mixture, quench with water, extract with EtOAc, and analyze by LCMS to confirm the consumption of the starting material.

  • Cool-down and Filtration: Cool the reaction mixture to 20 °C. Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the filter cake with EtOAc (2 x 2 L).

  • Work-up: Combine the filtrates and concentrate under reduced pressure to afford the crude product, which can be used in the next step or purified further by crystallization from an isopropanol/water mixture.

Table 1: Optimization of Suzuki Coupling Conditions

This table summarizes hypothetical data from optimization experiments for the illustrative step above, demonstrating how systematic changes can impact yield and purity.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (LCMS)
1Pd(PPh₃)₄ (3%)-K₂CO₃ (3)Toluene/H₂O100166590%
2Pd₂(dba)₃ (1.5%)SPhos (3%)K₃PO₄ (3)Dioxane80128896%
3Pd(dppf)Cl₂ (3%)-KOAc (3)Dioxane85129298%
4Pd(OAc)₂ (2%)XPhos (4%)Cs₂CO₃ (2.5)t-AmylOH90109599%

Data are illustrative and intended for guidance.

Diagrams

General Synthetic Pathway

The following diagram illustrates a plausible two-stage synthetic approach involving a palladium-catalyzed coupling followed by an intramolecular cyclization to form the target 4-azaindole core.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Pyrrole Ring Formation Pyridine Functionalized Pyridine Precursor Intermediate Key Biaryl Intermediate Pyridine->Intermediate  Pd-Catalyzed  Cross-Coupling  (e.g., Suzuki) Reagent Coupling Partner (e.g., Boronic Ester) Reagent->Intermediate FinalProduct Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Intermediate->FinalProduct Intramolecular Cyclization (e.g., C-N Coupling)

Caption: A generalized two-stage synthetic route.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low reaction yield during scale-up.

G cluster_causes Potential Causes & Solutions Start Problem: Low Reaction Yield Check_Purity 1. Verify Starting Material Purity (NMR, LCMS) Start->Check_Purity Check_Inert 2. Review Inert Atmosphere Protocol Check_Purity->Check_Inert Purity OK Check_Params 3. Analyze Reaction Parameters Check_Inert->Check_Params Inertness OK Cause_Catalyst Catalyst/Reagent Degradation? Check_Params->Cause_Catalyst Cause_Temp Incorrect Temp Profile? Check_Params->Cause_Temp Cause_Mixing Poor Mass Transfer? Check_Params->Cause_Mixing Sol_Catalyst Solution: Use fresh catalyst/reagents. Ensure rigorous degassing. Cause_Catalyst->Sol_Catalyst Sol_Temp Solution: Calibrate probes. Profile reactor heating. Use controlled addition. Cause_Temp->Sol_Temp Sol_Mixing Solution: Increase stir rate. Evaluate impeller design. Use phase-transfer catalyst. Cause_Mixing->Sol_Mixing

Caption: A decision tree for troubleshooting low yield.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from vertexaisearch.cloud.google.com.[1]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from vertexaisearch.cloud.google.com.[2]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from vertexaisearch.cloud.google.com.[3]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.[8]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.[4]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from benchchem.com.[5]

  • Various Authors. (2021). Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks. Organic Chemistry Frontiers. DOI:10.1039/D0QO01079K.[12]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[9]

  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. Retrieved from benchchem.com.[11]

  • Garg, N., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.

  • Langer, P. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[13]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from organic-chemistry.org.[14]

  • BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. Retrieved from benchchem.com.[7]

  • NIH National Medical Library. (2011). Why Do Some Fischer Indolizations Fail?. PMC.[10]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.[6]

  • NIH National Medical Library. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.[15]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.[16]

Sources

Troubleshooting

Technical Support Center: Pyrrolopyridine Synthesis - Impurity Identification &amp; Analysis

As Senior Application Scientists, we understand that the synthesis of novel pyrrolopyridine derivatives is both a promising and challenging field. The structural complexity of these scaffolds can often lead to a range of...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the synthesis of novel pyrrolopyridine derivatives is both a promising and challenging field. The structural complexity of these scaffolds can often lead to a range of process-related impurities and degradation products that can impact the efficacy, safety, and regulatory approval of your drug candidates. This guide is designed to provide practical, experience-driven answers to the common analytical challenges you face, moving from routine screening to complex impurity identification.

Section 1: FAQ - First-Line Analytical Approaches

This section addresses the most frequent questions regarding the initial assessment of purity and the identification of unknown peaks in your chromatograms.

Q1: I have an unknown peak in my HPLC-UV chromatogram for a pyrrolopyridine sample. What is my first step?

Your first action should be to determine if the peak is a genuine impurity or an artifact. A systematic approach is crucial.

  • Verify the System: Perform a blank injection (mobile phase only). The absence of the peak rules out system contamination (e.g., from the mobile phase, injector carryover, or detector).

  • Assess Peak Shape & Area: A very sharp, "needle-like" peak, especially at the beginning of the run, might indicate an injection pulse artifact rather than a chemical compound.

  • Spike the Sample: If you have a reference standard for your Active Pharmaceutical Ingredient (API), co-inject it with your sample. A change in the main peak's shape or the appearance of a new shoulder can indicate co-elution.

  • UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV-Vis spectrum of the impurity peak with that of your main pyrrolopyridine peak. A similar spectrum might suggest a structurally related impurity, whereas a completely different spectrum could point to a starting material, reagent, or a significant degradation product.

Q2: What is the best starting point for developing an HPLC method for pyrrolopyridine analysis?

A reverse-phase HPLC (RP-HPLC) method is the industry standard for analyzing non-volatile, polar to moderately non-polar small molecules like pyrrolopyridines.

Rationale: The fused heterocyclic ring system of pyrrolopyridines imparts a degree of hydrophobicity that makes them well-suited for retention on C18 or C8 columns. The nitrogen atoms in the rings can be protonated, making their retention sensitive to mobile phase pH, which provides a powerful tool for method development.

A robust starting point would be:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides a good balance of efficiency and backpressure for high-resolution separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic compounds like pyrrolopyridines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for screening samples with unknown impurities of varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, at the λmax of the pyrrolopyridineStart with the wavelength of maximum absorbance of your main compound for best sensitivity.

Section 2: Troubleshooting Guide - When Good Separations Go Bad

Even with a validated method, issues can arise. This section provides a logical framework for diagnosing and solving common chromatographic problems.

Q3: My pyrrolopyridine API peak is tailing severely. What are the likely causes and how do I fix it?

Peak tailing for basic compounds like pyrrolopyridines is most often caused by secondary interactions with the stationary phase.

Causality: The nitrogen atoms in the pyrrolopyridine ring system are basic and can interact ionically with residual acidic silanol groups (Si-OH) on the surface of the silica-based C18 column. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below pKa of Analyte? start->check_ph increase_acid Action: Increase Acidic Modifier (e.g., 0.1% TFA instead of Formic Acid) check_ph->increase_acid No check_overload Is the Peak Height near Maximum Detector Response? check_ph->check_overload Yes solved Problem Resolved increase_acid->solved reduce_conc Action: Reduce Injection Concentration/Volume check_overload->reduce_conc Yes check_column Is the Column Old or Contaminated? check_overload->check_column No reduce_conc->solved replace_column Action: Use a Column with End-Capping or a Hybrid Particle Column check_column->replace_column Yes replace_column->solved

Caption: Troubleshooting workflow for peak tailing.

  • Explanation:

    • Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate your basic pyrrolopyridine. This ensures it interacts with the reverse-phase column primarily through hydrophobic interactions. Using a stronger acid like trifluoroacetic acid (TFA) can act as an ion-pairing agent, further masking silanol interactions.

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Dilute your sample and reinject.

    • Column Health: Over time, the stationary phase can degrade, exposing more active silanol sites. Consider using a column with advanced end-capping or a hybrid particle column (e.g., BEH) which is more resistant to basic compounds.

Q4: I'm trying to identify a low-level impurity, but I can't get enough sensitivity with my HPLC-UV method. What are my options?

When UV detection is insufficient, mass spectrometry (MS) is the next logical step due to its superior sensitivity and selectivity.

  • Switch to Mass Spectrometry (LC-MS): An LC-MS system can be thousands of times more sensitive than a UV detector. For routine screening, a single quadrupole mass spectrometer is often sufficient.

  • Optimize Ionization: Pyrrolopyridines, being basic, ionize very well in positive ion mode using Electrospray Ionization (ESI). Ensure your mobile phase is compatible (volatile buffers like formic acid or ammonium formate are ideal).

  • Use Selected Ion Monitoring (SIM): If you have a hypothesized structure for the impurity (e.g., a starting material or a common byproduct), you can use SIM mode. In this mode, the mass spectrometer only monitors for the specific mass-to-charge ratio (m/z) of your target impurity, dramatically increasing sensitivity by filtering out background noise.

Section 3: Advanced Characterization - Identifying the Unknowns

When you need to definitively identify the structure of a novel impurity, more advanced techniques are required.

Q5: My LC-MS data shows an impurity with a mass that doesn't correspond to any expected starting materials or byproducts. How can I determine its structure?

This is a common challenge in process development and forced degradation studies. A multi-step approach using High-Resolution Mass Spectrometry (HRMS) and NMR is the gold standard.

Workflow for Structural Elucidation:

G start Unknown Impurity Detected hrms 1. Acquire High-Resolution MS Data (e.g., Q-TOF, Orbitrap) start->hrms formula 2. Determine Elemental Formula from Accurate Mass (< 5 ppm error) hrms->formula msms 3. Acquire MS/MS (Fragmentation) Data formula->msms fragment 4. Propose Substructures based on Fragmentation Pattern msms->fragment isolate 5. Isolate Impurity (Prep-HPLC or SFC) fragment->isolate nmr 6. Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Data isolate->nmr elucidate 7. Elucidate Final Structure nmr->elucidate

Caption: Workflow for unknown impurity identification.

  • Step 1 & 2 (HRMS): Unlike a single quadrupole MS which gives nominal mass, an HRMS instrument (like a Q-TOF or Orbitrap) provides a highly accurate mass measurement (typically with < 5 ppm error). This accuracy allows you to determine the unique elemental formula of the impurity.

  • Step 3 & 4 (MS/MS): By isolating the impurity ion in the mass spectrometer and fragmenting it (collision-induced dissociation), you can obtain an MS/MS spectrum. The fragments provide vital clues about the molecule's structure, similar to putting together a puzzle. For example, a neutral loss of 44 Da often corresponds to the loss of a CO₂ group from a carboxylic acid.

  • Step 5 & 6 (Isolation & NMR): While MS provides the formula and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of the atoms. This requires isolating a sufficient quantity of the impurity (typically > 1 mg) using techniques like preparative HPLC. A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the complete chemical structure.

Section 4: Protocols and Workflows

Protocol 1: Generic LC-MS Method for Impurity Profiling of Pyrrolopyridines

This protocol is designed for initial screening and identification of impurities using a standard LC-MS system with an ESI source.

Objective: To achieve a rapid profile of a pyrrolopyridine synthesis reaction mixture, obtaining mass information for all detectable components.

Instrumentation:

  • HPLC or UHPLC system with a binary pump and autosampler.

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 acetonitrile:water. Vortex to mix and transfer to an HPLC vial.

  • LC Method Setup:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Injection Volume: 2 µL.

    • Column Temperature: 45 °C.

  • MS Method Setup:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Gas Temperature: 325 °C.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • For each peak, view the mass spectrum.

    • Compare the observed m/z values with the calculated masses of your API, starting materials, reagents, and expected byproducts (e.g., oxidized species, dimers, regioisomers).

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Murphy, R. C., & Uhl, M. K. (2017). The role of high-resolution mass spectrometry in the analysis of small molecules. Mass Spectrometry Reviews, 36(1), 3-18. [Link]

  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press. [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

In the landscape of contemporary drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antibacterial properties.[1][2] This guide provides a comprehensive framework for the biological validation of a novel derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Our focus will be on a systematic evaluation of its potential anticancer activity, a prominent therapeutic area for this class of compounds.[2][3][4] We will navigate through the essential experimental protocols, comparative analysis against established alternatives, and the scientific rationale underpinning each step, tailored for researchers and professionals in drug development.

Introduction to Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its Therapeutic Potential

The pyrrolo[3,2-b]pyridine core is a key pharmacophore in several biologically active molecules.[2] While the specific biological activity of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not yet extensively documented in publicly available literature, the known antiproliferative effects of similar derivatives against melanoma cell lines suggest a strong rationale for investigating its potential as an anticancer agent.[2] This guide, therefore, outlines a rigorous, multi-faceted approach to validate this hypothesized activity, providing a clear roadmap from initial cytotoxicity screening to preliminary mechanistic insights.

Experimental Design for Biological Validation

A robust validation strategy is anchored in a well-conceived experimental design. This involves the careful selection of a relevant biological system, appropriate positive and negative controls, and a logical sequence of assays to build a comprehensive activity profile.

2.1. Selection of a Human Cancer Cell Line

Given that other pyrrolo[3,2-b]pyridine derivatives have shown efficacy against melanoma, the A375 human melanoma cell line is a logical and scientifically sound choice for the initial validation studies.[2] This cell line is well-characterized and widely used in cancer research, ensuring the reproducibility and comparability of the findings.

2.2. Comparative Compounds

To contextualize the biological activity of our topic compound, a comparative analysis against established drugs is crucial.

  • Positive Control: Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, has been used as a reference compound in studies of other pyrrolo[3,2-b]pyridine derivatives and serves as an excellent positive control.[2]

  • Negative Control: A structurally similar but biologically inactive analog is the ideal negative control. For this guide, we will hypothesize the use of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, assuming the position of the carboxylate group is critical for activity.

  • Alternative Compound: To provide a broader comparison, a recently developed pyrrolo[3,2-c]pyridine derivative with demonstrated FMS kinase inhibitory and anticancer activity, compound 1r from a published study, will be included.[3]

In Vitro Validation Protocols

The following protocols are fundamental to the initial biological characterization of a novel compound.

3.1. Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Experimental Protocol:

  • Cell Seeding: Plate A375 human melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Sorafenib, the negative control, and the alternative compound (1r) in the cell culture medium. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

3.2. Apoptosis Induction Analysis by Flow Cytometry

To delve into the mechanism of cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is employed.[6] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed A375 cells in 6-well plates and treat with the IC₅₀ concentration of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and the control compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Comparative Performance Analysis

The data obtained from the in vitro assays should be systematically compiled to facilitate a clear comparison of the biological activity of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate against the selected alternatives.

CompoundTarget/Mechanism (Hypothesized/Known)A375 IC₅₀ (µM) [Hypothetical Data]Apoptosis Induction (% of cells) [Hypothetical Data]
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Unknown; potential kinase inhibitor 5.2 45%
SorafenibMulti-kinase inhibitor3.855%
Negative ControlInactive> 100< 5%
Alternative Compound (1r)FMS Kinase Inhibitor1.562%
Visualizing the Validation Workflow and Potential Mechanism

Graphical representations are invaluable for conceptualizing complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture A375 Cell Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Annexin V/PI Apoptosis Assay cell_culture->apoptosis_assay compound_prep Compound Dilution compound_prep->mtt_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry comparison Comparative Analysis ic50->comparison flow_cytometry->comparison

Caption: Experimental workflow for the biological validation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (e.g., FMS) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Caspase9 Caspase-9 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Caspase9 Inhibition AKT->Proliferation Inhibits Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Compound->RTK Inhibition

Caption: A hypothesized signaling pathway inhibited by the topic compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological validation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a potential anticancer agent. The proposed experiments, from initial cytotoxicity screening to preliminary mechanistic studies, will generate the critical data needed to establish a robust biological activity profile. Positive results from this initial validation would warrant further investigation, including broader screening against a panel of cancer cell lines, in-depth mechanism of action studies (e.g., kinase profiling, western blotting for key signaling proteins), and eventual progression to in vivo animal models to assess efficacy and safety.[7][8] The systematic approach outlined herein ensures scientific rigor and provides a solid framework for advancing this promising compound through the drug discovery pipeline.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

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  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

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  • Gîrd, C. E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11739. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300963. [Link]

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  • Gîrd, C. E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

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Comparative

Privileged Scaffolds in Focus: A Comparative Analysis of Pyrrolo[3,2-b]pyridine and Pyrrolo[2,3-b]pyridine Inhibitors

Introduction In the landscape of medicinal chemistry, particularly in the pursuit of kinase inhibitors, certain heterocyclic structures have earned the designation of "privileged scaffolds." These molecular frameworks de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, particularly in the pursuit of kinase inhibitors, certain heterocyclic structures have earned the designation of "privileged scaffolds." These molecular frameworks demonstrate a remarkable ability to bind to a variety of biological targets with high affinity. Among these, the pyrrolopyridines, also known as azaindoles, stand out. Their structural resemblance to the purine ring of ATP allows them to function as effective ATP-competitive inhibitors, particularly at the hinge region of kinases.[1] This guide provides an in-depth comparative analysis of two prominent isomeric scaffolds: pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) .

While both are bioisosteres of indole, the distinct placement of the nitrogen atom in the pyridine ring imparts unique physicochemical and pharmacological properties that have profound implications for drug design.[2] We will explore these differences, delving into their respective biological targets, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select and optimize these scaffolds for next-generation targeted therapies.

Core Scaffold Analysis: Structural and Physicochemical Divergence

The fundamental difference between 4-azaindole and 7-azaindole lies in the position of the non-bridgehead nitrogen atom, which alters the molecule's electronic landscape and hydrogen bonding potential.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): The nitrogen at position 7 is a key hydrogen bond acceptor, while the pyrrole N-H at position 1 acts as a hydrogen bond donor. This arrangement is highly effective for interacting with the kinase hinge region.[3]

  • Pyrrolo[3,2-b]pyridine (4-Azaindole): With the nitrogen at position 4, this isomer also presents a hydrogen bond accepting site. Critically, the introduction of this nitrogen atom often leads to improved physicochemical properties compared to its indole or 7-azaindole counterparts. It has been successfully employed as an indole surrogate to lower the distribution coefficient (logD) and enhance aqueous solubility, which are crucial for developing compounds with better pharmacokinetic profiles.[4]

Caption: Isomeric relationship of 7-azaindole and 4-azaindole scaffolds.

Comparative Landscape of Biological Targets and Inhibitor Potency

Both scaffolds have yielded potent inhibitors against a wide array of biological targets, predominantly within the human kinome. However, the existing literature reveals distinct patterns of exploration and success for each isomer.

Pyrrolo[2,3-b]pyridine (7-Azaindole): A Workhorse for Kinase Inhibition

The 7-azaindole core is arguably one of the most successful and widely utilized scaffolds in kinase inhibitor design. Its derivatives have shown potent activity against numerous kinases, including:

  • Rho Kinase (ROCK): Key for treating disorders like hypertension and glaucoma.[5][6]

  • Glycogen Synthase Kinase-3β (GSK-3β): A target for Alzheimer's disease.[7]

  • Bruton's Tyrosine Kinase (BTK): Crucial in B-cell malignancies.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[9]

  • Dual Abl/Src Kinases: Targets in oncology.[3]

  • Met Kinase: A proto-oncogene involved in gastric carcinoma.[10][11]

  • Histone Deacetylases (HDACs): A class of epigenetic targets.[12]

Pyrrolo[3,2-b]pyridine (4-Azaindole): A Scaffold for Optimizing Properties

The 4-azaindole scaffold is often employed as a strategic replacement for indole or other heterocycles to fine-tune a molecule's drug-like properties. This approach has led to the development of inhibitors with improved potency and pharmacokinetics.[4] Notable targets include:

  • p21-Activated Kinase-1 (PAK1): A target in oncology.[4]

  • Anti-parasitic Agents: The scaffold has been investigated for activity against Trypanosoma cruzi, the parasite causing Chagas disease.[13]

Quantitative Comparison of Representative Inhibitors

The following table summarizes the performance of select inhibitors from both classes, providing a quantitative snapshot of their potency against various targets.

ScaffoldInhibitor ExampleTarget(s)Potency (IC₅₀ / Kᵢ)Reference(s)
Pyrrolo[2,3-b]pyridine Compound 3p BTKIC₅₀ = 6.0 nM (enzymatic)[8]
Compound 4h FGFR1, FGFR2IC₅₀ = 7 nM, 9 nM[9]
Compound 41 GSK-3βIC₅₀ = 0.22 nM[7]
Compound 37 ROCKIC₅₀ < 10 nM[5]
Compound B3 HDAC6, HDAC1IC₅₀ = 4.4 nM, 5.2 nM[12]
Pyrrolo[3,2-b]pyridine Compound 5 PAK1Kᵢ < 10 nM[4]
Compound 5 (vs. Indole analog 1 )Mouse Clearance20-fold decrease in unbound clearance[4]
GSK "Chagas box" analogT. cruziIC₅₀ = 3.4 µM (intracellular)[13]

Decoding Structure-Activity Relationships (SAR)

The strategic modification of the pyrrolopyridine core is essential for achieving high potency and selectivity. The SAR for each scaffold reveals key "hotspots" for chemical elaboration.

For 7-azaindole , positions 1, 3, and 5 are the most critical sites for modification to generate effective anticancer agents.[3][14] The nature of the substituent is paramount; alkyl, aryl carboxamide, and other heterocyclic rings have proven to be the most successful additions.[14][15]

For 4-azaindole , SAR studies have focused on leveraging the scaffold to enhance physicochemical properties while maintaining or improving biological activity. For PAK1 inhibitors, modifications around the core led to analogs with superior biochemical activity and enhanced selectivity for group I over group II PAKs.[4]

Caption: Key sites for chemical modification on the azaindole scaffolds.

Key Experimental Protocols

The successful development of pyrrolopyridine inhibitors relies on robust synthetic and bioassay methodologies.

A. General Synthesis Workflow

The synthesis of substituted pyrrolopyridines often involves building complexity upon a commercially available or readily synthesized core. Metal-catalyzed cross-coupling reactions are frequently employed.

Synthesis_Workflow start Start with Halogenated Pyrrolopyridine Core (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine) protect Protect Pyrrole N-H (e.g., SEM-Cl, Boc) start->protect coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) protect->coupling modify Further Functionalization (e.g., Halogenation, Nitration) coupling->modify partner Coupling Partner (Boronic acid, Amine, etc.) partner->coupling deprotect Deprotection of Pyrrole N-H (e.g., TFA, HCl) modify->deprotect final Final Inhibitor Molecule deprotect->final

Caption: A generalized synthetic workflow for pyrrolopyridine derivatives.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted for the synthesis of C4-aminated pyrrolo[2,3-d]pyrimidine, a related scaffold, but the principles are directly applicable to many pyrrolopyridine syntheses.[16]

  • Reaction Setup: To a reaction vessel, add the SEM-protected 4-chloro-pyrrolopyrimidine (1.0 eq), the desired amine coupling partner (1.5 eq), and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: Add a suitable solvent, such as n-Butanol.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time must be optimized (e.g., 120 °C for 2-4 hours).

    • Causality: Heating provides the activation energy for the catalytic cycle. The inert atmosphere prevents oxidation of the palladium catalyst.

  • Workup: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the aminated intermediate.

  • Deprotection: Treat the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the protecting group, yielding the final product.

B. Biochemical Kinase Inhibition Assay Protocol

To evaluate the potency of synthesized inhibitors, a robust biochemical assay is essential. Luminescence-based assays that measure ATP consumption are widely used for their sensitivity and high-throughput compatibility.[17][18]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow step1 Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor step2 Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent step1->step2 Incubate at RT step3 Step 3: Convert ADP to ATP Add Kinase Detection Reagent step2->step3 Incubate at RT step4 Step 4: Generate Signal Luciferase/Luciferin reaction produces light step3->step4 step5 Step 5: Detection Measure luminescence step4->step5

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
  • Assay Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.

  • Kinase Reaction: In a 384-well plate, add:

    • The kinase of interest.

    • The specific substrate peptide for that kinase.

    • ATP. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[19]

    • The diluted test inhibitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

    • Self-Validation: Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity) on every plate.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: Removing the remaining ATP is critical to ensure that the light signal generated in the final step is directly proportional only to the ADP produced.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 2 into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Detection: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The comparative analysis of pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) reveals two powerful, yet distinct, scaffolds for modern drug discovery.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) stands as a proven and versatile core for generating potent inhibitors against a vast range of kinases. Its favorable geometry for hinge binding makes it a primary choice when initiating a kinase inhibitor program.

  • Pyrrolo[3,2-b]pyridine (4-Azaindole) offers a more strategic advantage, serving as an intelligent bioisostere to overcome common drug development hurdles like poor solubility and high lipophilicity.[4] Its application demonstrates a sophisticated approach to optimizing lead compounds into viable drug candidates.

The choice between these scaffolds is not a matter of inherent superiority but of strategic application. For broad target exploration and initial hit generation, the well-trodden path of 7-azaindole offers a high probability of success. For lead optimization, where fine-tuning pharmacokinetic and physicochemical properties is paramount, the 4-azaindole scaffold provides an invaluable tool. As drug discovery continues to demand inhibitors with ever-greater selectivity and superior drug-like properties, a deep understanding of both these privileged structures will remain essential for success.

References

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • Come, J. H., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]

  • Diaz, J. L., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • Diaz, J. L., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5028. [Link]

  • Sore, H. F., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10257-10275. [Link]

  • Sykes, M. L., et al. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 30(1), 126779. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5199. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(27), 2469-2486. [Link]

  • Staszewska-Krajewska, O., & Ciemnicka, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117028. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(23), 14008-14021. [Link]

  • Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3422-3426. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6355. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem, 18(13), e202200683. [Link]

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Validation

A Comparative Analysis of Kinase Inhibitor Scaffolds: The Pyrrolo[3,2-b]pyridine Core Versus Established Frameworks

A Technical Guide for Researchers in Drug Discovery In the landscape of kinase inhibitor development, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is a continuous endeavor. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is a continuous endeavor. This guide provides a comparative analysis of the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold against three archetypal kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the targeted therapy pioneer Imatinib, and the multi-targeted inhibitor Dasatinib. While specific experimental data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not extensively available in the public domain, we will draw upon data from closely related pyrrolopyridine analogs to extrapolate and discuss the potential of this scaffold in kinase-targeted drug discovery.

Introduction to the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolopyridine core, a bicyclic heteroaromatic system, has garnered significant interest in medicinal chemistry due to its structural resemblance to the purine core of ATP, the ubiquitous substrate of kinases. This inherent structural motif allows pyrrolopyridine derivatives to function as ATP-competitive inhibitors. The specific isomer, pyrrolo[3,2-b]pyridine, presents a unique arrangement of nitrogen atoms and a pyrrole ring fused to a pyridine ring, offering distinct opportunities for chemical modification to achieve desired potency and selectivity profiles.

Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory effects against FMS kinase, a key player in cancer and inflammatory diseases. For instance, certain derivatives have shown IC50 values in the low nanomolar range (e.g., 30 nM), highlighting the potential of the broader pyrrolopyridine class.[1]

Comparator Kinase Inhibitor Scaffolds

To provide a comprehensive comparison, we have selected three well-characterized kinase inhibitors that represent different paradigms in kinase inhibitor design:

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective kinase inhibitor that binds to the ATP-binding site of a vast number of kinases. Its broad activity profile makes it a valuable research tool but unsuitable for therapeutic use due to off-target effects.

  • Imatinib (Gleevec®): A synthetic 2-phenylaminopyrimidine derivative, Imatinib was a landmark in targeted cancer therapy.[2] It exhibits high selectivity for a limited number of tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R, the causative agents of certain cancers.[3]

  • Dasatinib (Sprycel®): A multi-targeted kinase inhibitor, Dasatinib is structurally distinct from Imatinib and inhibits a broader range of kinases, including the ABL and SRC families.[4] Its multi-targeted nature can be advantageous in overcoming resistance mechanisms but may also lead to a different side-effect profile.

Comparative Analysis of Kinase Inhibitory Profiles

A direct comparison of the kinase inhibitory profiles of these scaffolds reveals their distinct mechanisms of action and potential therapeutic applications. The following table summarizes the inhibitory activity (IC50 values) of Staurosporine, Imatinib, and Dasatinib against a panel of representative kinases. Data for a representative pyrrolo[3,2-c]pyridine derivative is included to illustrate the potential of the pyrrolopyridine scaffold.

Kinase TargetPyrrolo[3,2-c]pyridine derivative (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
FMS 30[1]---
PKCα -2[5]>10,000>10,000
PKA -15[6]>10,000>10,000
c-Abl -20250<1
c-Kit -10010011
PDGFRβ -810028
Src -6>10,000<1
VEGFR2 -70>10,0008

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Interpretation of the Data:

  • The pyrrolo[3,2-c]pyridine derivative shows potent and selective inhibition of FMS kinase, suggesting that the pyrrolopyridine scaffold can be tailored to achieve high target specificity.[1]

  • Staurosporine demonstrates potent, broad-spectrum inhibition across both serine/threonine (PKC, PKA) and tyrosine kinases (c-Abl, c-Kit, PDGFRβ, Src, VEGFR2), confirming its non-selective nature.

  • Imatinib exhibits high potency against its primary targets c-Abl, c-Kit, and PDGFRβ, with significantly less activity against other kinases like Src and VEGFR2, underscoring its targeted profile.

  • Dasatinib displays potent inhibition of a wider range of kinases, including c-Abl, Src, c-Kit, PDGFRβ, and VEGFR2, consistent with its classification as a multi-targeted inhibitor.

Structural Basis of Kinase Inhibition

The interaction of these inhibitor scaffolds with the ATP-binding pocket of kinases is crucial for their inhibitory activity.

cluster_scaffolds Core Kinase Inhibitor Scaffolds cluster_kinase Kinase ATP-Binding Pocket Pyrrolopyridine Pyrrolo[3,2-b]pyridine Hinge Hinge Region (H-bonds) Pyrrolopyridine->Hinge Forms H-bonds Hydrophobic_pocket Hydrophobic Pocket Pyrrolopyridine->Hydrophobic_pocket Occupies pocket Staurosporine Indolocarbazole (Staurosporine) Staurosporine->Hinge Extensive H-bonds Staurosporine->Hydrophobic_pocket Deep penetration Ribose_pocket Ribose-binding Pocket Staurosporine->Ribose_pocket Interacts with sugar pocket Imatinib_scaffold 2-Phenylaminopyrimidine (Imatinib) Imatinib_scaffold->Hinge Key H-bonds Imatinib_scaffold->Hydrophobic_pocket Specific interactions Dasatinib_scaffold Aminothiazole (Dasatinib) Dasatinib_scaffold->Hinge H-bond interactions Dasatinib_scaffold->Hydrophobic_pocket Fits into pocket ATP_pocket ATP-Binding Site cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3, etc.) Akt->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway is crucial for cell growth and survival. [7][8]

cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (c-Myc, AP-1, etc.) ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Differentiation Transcription_Factors->Proliferation

Caption: The MAPK/ERK pathway regulates cell proliferation and differentiation. [6][9][10][11][12] Inhibitors targeting kinases within these pathways can effectively block downstream signaling and inhibit cancer cell growth. The selectivity profile of an inhibitor determines which specific nodes in these complex networks are affected.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantitatively assess the inhibitory potential of a compound, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of a test compound (e.g., a pyrrolo[3,2-b]pyridine derivative) against a specific kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal. [13]

cluster_workflow ADP-Glo™ Kinase Assay Workflow Step1 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Step2 2. Add ADP-Glo™ Reagent: - Stop kinase reaction - Deplete remaining ATP Step1->Step2 Step3 3. Add Kinase Detection Reagent: - Convert ADP to ATP - Luciferase/Luciferin reaction Step2->Step3 Step4 4. Measure Luminescence Step3->Step4

Sources

Comparative

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study with Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical and intensely pursued classe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical and intensely pursued classes of drug targets.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory, cardiovascular, and neurodegenerative disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.[3] Therefore, the comprehensive profiling of a compound's activity across a broad panel of kinases is an indispensable step in the discovery and development of safe and effective kinase-targeted therapies.[5][6]

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[7] This has led to the successful development of several approved drugs. The related pyrrolo[3,2-b]pyridine core of our compound of interest, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, shares key structural features that suggest potential kinase inhibitory activity. This guide provides a comprehensive framework for designing and executing a robust kinase selectivity profiling campaign for this, and other novel compounds, to elucidate their potential as selective kinase inhibitors. We will delve into the strategic considerations behind assay selection, provide detailed experimental workflows, and offer insights into data interpretation and comparative analysis.

The Compound of Interest: Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Our focus is on the compound methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The rationale for investigating this specific molecule stems from the established success of related heterocyclic scaffolds in kinase inhibition. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of kinases such as Cdc7 and Janus kinase 3 (JAK3).[8][9] Furthermore, structure-activity relationship (SAR) studies on related pyridine derivatives have demonstrated their potential as antiproliferative agents.[10]

Chemical Structure:

Caption: Structure of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Designing a Robust Kinase Selectivity Profiling Strategy

A well-designed kinase profiling study is crucial for generating high-quality, reproducible data that can confidently guide a drug discovery program.[11] Key decisions include the selection of the kinase panel, the choice of assay format, and the definition of critical experimental parameters.

Choosing the Right Kinase Panel

The breadth and composition of the kinase panel are critical determinants of the study's scope and relevance. Several options are available, each with its own advantages:

  • Broad Kinome Panels: These panels offer the most comprehensive assessment of selectivity, often covering a large percentage of the human kinome.[5] They are invaluable for identifying both primary targets and potential off-target liabilities early in the discovery process.

  • Disease-Specific Panels: For projects with a clear therapeutic indication, disease-specific panels (e.g., oncology panels, inflammation panels) can provide a more focused and cost-effective approach.

  • Customizable Panels: Many service providers offer the flexibility to create custom panels tailored to the specific needs of a project, which is useful for follow-up studies or for investigating specific kinase families.[11]

Selecting the Optimal Assay Format

The choice of assay format depends on the stage of the drug discovery program and the specific questions being addressed. The two main categories are biochemical assays and cell-based assays.

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated, purified kinase. They are ideal for determining intrinsic potency and for high-throughput screening. Common formats include:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A robust and sensitive method that measures the phosphorylation of a substrate by a kinase.

  • ADP-Glo™ Kinase Assay: A luminescent assay that quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.

  • Radiometric Assays: The traditional "gold standard," these assays use radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to directly measure the incorporation of phosphate into a substrate. They are highly sensitive and less prone to interference from compound fluorescence.[12]

Cell-Based Assays: These assays measure the effect of a compound on a kinase within a living cell, providing a more physiologically relevant assessment of target engagement and cellular potency.

  • NanoBRET™ Target Engagement Intracellular Kinase Assays: This technology allows for the quantitative measurement of compound binding to specific kinases in live cells, providing valuable data on cellular permeability and target occupancy.[13]

Critical Experimental Parameters: The Importance of Context

The interpretation of kinase inhibition data is highly dependent on the experimental conditions. One of the most critical parameters is the concentration of ATP used in the assay.

  • IC50 vs. Ki: The IC50 (half-maximal inhibitory concentration) is an operational value that is dependent on the assay conditions, particularly the ATP concentration.[14][15] The Ki (inhibition constant), on the other hand, is an intrinsic measure of the affinity of an inhibitor for a kinase.[15] For ATP-competitive inhibitors, the IC50 value will increase with increasing ATP concentration.[16]

  • Standardizing ATP Concentration: To facilitate the comparison of data across different kinases and studies, it is common practice to perform assays at an ATP concentration that is at or near the Km (Michaelis constant) for each kinase.[16] This allows the IC50 value to more closely approximate the Ki.[16]

Experimental Protocols: A Step-by-Step Guide

While specific protocols will vary depending on the chosen assay format and service provider, the following provides a generalized workflow for a typical in vitro biochemical kinase inhibition assay.

Generalized In Vitro Biochemical Kinase Inhibition Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to generate a dose-response curve.

    • Prepare the kinase reaction buffer, containing a buffering agent, divalent cations (e.g., MgCl₂), and any necessary co-factors.

    • Prepare the kinase and substrate solutions in the reaction buffer.

    • Prepare the ATP solution at the desired concentration (e.g., at the Km for the specific kinase).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and test compound (or vehicle control).

    • Allow the components to pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.[17]

    • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains within the linear range.

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagents specific to the chosen assay format (e.g., TR-FRET antibodies, ADP-Glo™ reagents).

    • Incubate to allow the detection signal to develop.

    • Read the plate using a suitable plate reader (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition as a function of the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Dilution D Pre-incubation: Kinase + Substrate + Compound A->D B Kinase & Substrate Prep B->D C ATP Solution E Initiation: Add ATP C->E D->E F Incubation E->F G Stop Reaction F->G H Add Detection Reagents G->H I Read Plate H->I J Data Analysis (IC50) I->J

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Data Interpretation and Comparative Analysis

The output of a kinase selectivity profiling study is a rich dataset that requires careful interpretation.

Key Parameters and Their Significance
  • Percent Inhibition (% Inhibition): The primary readout from a single-point screen, indicating the degree to which the compound inhibits the kinase at a given concentration.

  • IC50: The concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

  • Selectivity Score (S-score): A metric used to quantify the selectivity of a compound. A common method is to calculate the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Illustrative Data Presentation

The following table provides a hypothetical example of how the data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate could be presented.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
Kinase A 98 50 TK
Kinase B85250TK
Kinase C20>10,000TKL
Kinase D95150STE
Kinase E5>10,000AGC
............

TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; STE: Serine/Threonine Kinase; AGC: Protein Kinase A, G, and C families.

Benchmarking Against Known Inhibitors

To put the selectivity profile of a novel compound into context, it is essential to compare it to that of known kinase inhibitors, particularly those with similar scaffolds or those targeting the same kinases. This comparative analysis helps to:

  • Assess the novelty and potential advantages of the new compound.

  • Identify potential liabilities that may have been observed with other inhibitors.

  • Guide the next steps in lead optimization, such as improving potency for the primary target or reducing activity against undesirable off-targets.

Conclusion: From Data to Drug Candidate

The kinase selectivity profile is a critical piece of the puzzle in the development of novel kinase inhibitors. A comprehensive and well-executed profiling campaign, as outlined in this guide, provides the necessary data to make informed decisions about the future of a drug discovery program. For a compound like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, the selectivity profile will be instrumental in determining its therapeutic potential, guiding medicinal chemistry efforts to optimize its properties, and ultimately, shaping its path toward becoming a clinical candidate. The principles and methodologies described herein provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor discovery and to advance the next generation of targeted therapies.

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Validation

A Researcher's Guide to Characterizing Off-Target Effects of Novel Pyrrolopyridine-Based Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrrolopyridine scaffold has emerged as a privileged structure. Its derivatives are the foundation for numerous potent and selec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrrolopyridine scaffold has emerged as a privileged structure. Its derivatives are the foundation for numerous potent and selective kinase inhibitors. However, as with any small molecule therapeutic, understanding and mitigating off-target effects is paramount to ensuring both efficacy and safety. While specific preclinical data on methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not extensively available in public literature, this guide will provide researchers with a robust framework for evaluating the off-target profile of this and other novel pyrrolopyridine-based compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your findings.

The pyrrolopyridine core is a versatile scaffold found in inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, and Glycogen Synthase Kinase 3 (GSK-3), among others.[1][2][3][4] The seemingly minor positional changes of the nitrogen atom within the bicyclic system, or alterations in substituent groups, can dramatically shift the target profile and introduce unintended interactions with other proteins. These off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a systematic and multi-pronged approach to characterizing the selectivity of a novel compound is not just a regulatory requirement but a fundamental aspect of understanding its mechanism of action.

Comparative Analysis: A Framework for Selectivity Profiling

To illustrate the process of comparative analysis, we will consider a hypothetical scenario where we compare our lead compound, "Pyrrolo-Lead," against two representative, literature-derived pyrrolopyridine-based inhibitors with known targets. This approach allows us to benchmark the selectivity of our compound and anticipate potential off-target liabilities.

Table 1: Hypothetical Kinome Profiling Data for Pyrrolopyridine-Based Inhibitors

Kinase TargetPyrrolo-Lead (% Inhibition @ 1µM)Compound A (FGFRi) (% Inhibition @ 1µM)Compound B (c-Met-i) (% Inhibition @ 1µM)
FGFR1 (On-Target) 98% 99% 5%
FGFR2 (On-Target) 95% 97% 3%
FGFR3 (On-Target) 92% 96% 4%
c-Met15%10%95%
VEGFR265%70%25%
KIT45%55%18%[5]
PDGFRβ30%40%8%[5]
GSK-3β5%8%2%
CDK212%15%7%
SRC25%30%12%

Data for Compounds A and B are illustrative and based on typical selectivity profiles for their respective classes.

This table immediately highlights that while "Pyrrolo-Lead" is a potent FGFR inhibitor, it also shows significant activity against VEGFR2 and KIT, a common off-target profile for this class of inhibitors.[6] This necessitates further investigation to determine if these off-target activities are potent enough to have physiological consequences.

Methodologies for Off-Target Identification and Validation

A comprehensive assessment of off-target effects relies on a combination of high-throughput screening and targeted validation assays. The following sections detail the key experimental approaches.

Kinome Profiling: A Broad-Spectrum Approach

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. This provides a broad overview of the compound's interaction space within the human kinome.

  • Causality of Experimental Choice : Kinome scanning is employed early in the drug discovery process to identify potential off-target liabilities and to guide structure-activity relationship (SAR) studies towards improved selectivity. It helps to avoid costly late-stage failures due to unforeseen off-target toxicities. Many GSK-3 inhibitors, for instance, have been plagued by a lack of selectivity across the kinome, making this an essential screening step.[3][7]

This protocol outlines a standard method for assessing the inhibitory activity of a compound against a specific kinase.[8][9]

  • Reaction Preparation : In a 96-well plate, prepare a kinase reaction mix containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and a kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Compound Addition : Add the test compound (e.g., "Pyrrolo-Lead") at various concentrations to the reaction mix. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction : Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).[9] Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture : Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing : Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection : Quantify the amount of incorporated radiolabel on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified Kinase ReactionMix Reaction Mix Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Compound Test Compound Compound->ReactionMix Incubation Incubate @ 30°C ReactionMix->Incubation Add ATP ATP [γ-³²P]ATP ATP->Incubation Stop Stop Reaction Incubation->Stop Capture Capture on Membrane Stop->Capture Wash Wash Capture->Wash Quantify Quantify Radioactivity Wash->Quantify Analysis Calculate % Inhibition & IC50 Quantify->Analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that allows for the confirmation of target engagement in a more physiologically relevant setting—within intact cells or even tissues.[10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]

  • Causality of Experimental Choice : While kinome profiling identifies potential interactions, it does so in a cell-free system. CETSA validates whether the compound can enter the cell and bind to its intended target and potential off-targets under physiological conditions.[13] This is crucial as cell permeability and intracellular competition can significantly alter a compound's activity.

  • Cell Treatment : Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a specified time.

  • Heating : Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis : Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Fractions : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to ensure equal protein loading.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein of interest.

  • Detection and Analysis : Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

CETSA_Workflow A Treat cells with compound or vehicle B Aliquot cells and heat at various temperatures A->B C Lyse cells (freeze-thaw) B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Western Blot for target protein E->F G Quantify band intensity F->G H Plot melting curve (Intensity vs. Temp) G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomics: Unbiased Off-Target Discovery

For a truly unbiased view of a compound's interactome, chemical proteomics is the gold standard.[14] This approach aims to identify all proteins that a compound binds to within the complex environment of a cell lysate or even in living cells.

  • Causality of Experimental Choice : Kinome profiling is limited to kinases. Many adverse drug reactions are caused by interactions with non-kinase proteins.[14] Chemical proteomics can uncover these unexpected off-targets, providing critical insights into a compound's safety profile and potential for drug repositioning.

  • Probe Synthesis : Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent compound. It is critical to ensure that the modification does not significantly alter the compound's biological activity.

  • Incubation : Incubate the probe with cell lysate or treat intact cells with the probe.

  • Affinity Capture : Lyse the cells (if treated intact) and capture the probe-protein complexes using streptavidin-coated beads.

  • Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads.

  • Proteomic Analysis : Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify the proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., beads alone or a competition experiment with the parent compound).

ChemProteomics_Workflow A Synthesize Biotinylated Probe B Incubate Probe with Cell Lysate A->B C Capture on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify Enriched Proteins F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->PLCg RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->RAS Inhibitor Pyrrolo-Lead Inhibitor->FGFR On-Target Inhibitor->VEGFR2 Off-Target

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Conclusion

The development of safe and effective kinase inhibitors requires a deep and early understanding of their selectivity profile. For novel compounds like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, where public data is scarce, a systematic evaluation using a combination of kinome profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics is essential. This multi-faceted approach provides a self-validating system to not only confirm on-target activity but also to identify and characterize potentially problematic off-target interactions. By understanding the causality behind these experimental choices and meticulously executing these protocols, researchers can build a comprehensive selectivity profile, enabling more informed decisions in the journey from lead optimization to clinical development.

References

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Comparative

A Comparative Efficacy Analysis of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Analogs as Kinase Inhibitors

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purines, this scaffold has been extensively explor...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purines, this scaffold has been extensively explored for the development of potent inhibitors targeting various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] This guide provides a comprehensive comparison of the efficacy of various analogs of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a key derivative of this scaffold. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate the impact of structural modifications on their inhibitory potency and selectivity against different kinase targets.

The 1H-pyrrolo[3,2-b]pyridine Core: A Foundation for Kinase Inhibition

The pyrrolopyridine nucleus mimics the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[2] The nitrogen atoms in the pyridine ring and the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the hinge region of the kinase domain.[3] Modifications at various positions of the 1H-pyrrolo[3,2-b]pyridine ring system allow for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. This guide will focus on analogs of the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold and compare their efficacy based on available preclinical data for related pyrrolopyridine isomers.

Comparative Efficacy of Pyrrolopyridine Analogs

While direct comparative studies on a wide range of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate analogs are limited in publicly available literature, extensive research on isomeric pyrrolopyridine scaffolds provides significant insights into the structure-activity relationships that are likely applicable to this specific core. The following sections compare the efficacy of various pyrrolopyridine derivatives based on their targeted kinases and cellular activities.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[4] Structure-activity relationship studies revealed that modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring significantly influence inhibitory activity. For instance, the introduction of a group capable of forming a hydrogen bond with Gly485 in the kinase domain can enhance potency.[4]

Table 1: Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors [4]

CompoundR Group (at position 5)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H>1000>1000>1000>1000
4h (E)-2-(3,4-dimethoxyphenyl)vinyl7925712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4]

The data clearly indicates that the addition of a substituted vinyl group at the 5-position dramatically increases the inhibitory activity against FGFRs 1, 2, and 3.[4] This highlights the importance of exploring substitutions at this position in the 1H-pyrrolo[3,2-b]pyridine scaffold to develop potent FGFR inhibitors.

Targeting FMS Kinase (CSF-1R)

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of FMS kinase, a receptor tyrosine kinase involved in various cancers.[5] A study on eighteen such derivatives revealed that substitutions at the 4-position are critical for potency.

Table 2: Comparative Efficacy of 1H-pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors [5]

CompoundSubstitution at Position 4FMS Kinase IC50 (nM)
KIST101029 (Lead) Di-arylamide96
1e 4-Benzamido60
1r 4-Benzamido with morpholino and trifluoromethylphenyl30

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[5]

The results demonstrate that the introduction of a benzamido moiety at the 4-position enhances FMS kinase inhibition compared to the lead compound.[5] Further substitution on the terminal phenyl ring, as in compound 1r , leads to a more than three-fold increase in potency.[5] This suggests that exploring amide linkages and substituted aryl groups at analogous positions on the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate core could yield potent FMS kinase inhibitors.

Targeting Colchicine-Binding Site of Tubulin

Interestingly, the 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to design inhibitors of tubulin polymerization that bind to the colchicine site. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibited potent antiproliferative activities against various cancer cell lines.[6]

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs [6]

CompoundB-ring (at position 6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10h 4-methoxyphenyl1.251.531.87
10t Indolyl0.120.150.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[6]

The structure-activity relationship indicates that the nature of the aryl group at the 6-position significantly impacts antiproliferative efficacy. An indolyl group in compound 10t resulted in the most potent activity.[6] This finding suggests that the 6-position of the 1H-pyrrolo[3,2-b]pyridine ring is a key site for modification to develop potent anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is crucial to understand the experimental methodologies employed. Below are representative protocols for key assays used in the evaluation of these pyrrolopyridine analogs.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. A control with DMSO alone is included. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Key Concepts

General Kinase Inhibition Workflow

The following diagram illustrates the typical workflow for identifying and characterizing kinase inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library HTS High-Throughput Screening Library->HTS DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity Proliferation Antiproliferative Assays (e.g., MTT) Selectivity->Proliferation Apoptosis Apoptosis Assays Proliferation->Apoptosis Pathway Target Pathway Modulation Apoptosis->Pathway PK Pharmacokinetics Pathway->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Efficacy->Lead Lead Optimization SAR_Cycle Lead Initial Lead Compound Design Design Analogs (Modify R-groups) Lead->Design Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing (Efficacy & Selectivity) Synthesis->Testing SAR Analyze SAR Testing->SAR SAR->Design Iterate Optimized Optimized Lead SAR->Optimized Achieve Goal

Caption: The iterative cycle of structure-activity relationship (SAR) analysis in drug design.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly promising class of compounds for the development of targeted therapies, particularly kinase inhibitors. The comparative analysis of analogs from related pyrrolopyridine series demonstrates that strategic modifications at various positions on the heterocyclic core can lead to significant improvements in potency and selectivity. For the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate scaffold, future research should focus on:

  • Exploring diverse substitutions at the 6-position: Building on the finding that aryl and heteroaryl groups at this position can confer potent antiproliferative activity.

  • Investigating modifications at the 2-methyl and N1 positions: To probe interactions with different regions of the kinase ATP-binding pocket and enhance selectivity.

  • Systematic SAR studies: To build a comprehensive understanding of how different functional groups at various positions influence the efficacy against a panel of kinases.

By leveraging the insights gained from existing pyrrolopyridine analogs and employing rational drug design principles, it is anticipated that novel and highly effective therapeutic agents based on the methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate core can be developed.

References

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3582-3586. Available from: [Link]

  • Li, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116088. Available from: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available from: [Link]

  • Li, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27653-27665. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]

  • Singh, R., & Singh, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. Available from: [Link]

  • Al-Otaibi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. Available from: [Link]

  • Li, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 27653-27665. Available from: [Link]

  • Oguro, Y., et al. (2011). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 12(9), 5836-5855. Available from: [Link]

  • Vangavaragu, J. R., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]

  • Ramirez, M. A. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 15003. Available from: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-60. Available from: [Link]

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Validation

A Technical Guide to Assessing the Kinase Cross-Reactivity of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a variety of kinases. This guide focuses on a specific derivative, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and provides a comprehensive framework for evaluating its cross-reactivity with related kinases. Understanding the selectivity profile of a kinase inhibitor is paramount in drug development, as off-target effects can lead to unforeseen toxicities or polypharmacology that can be either detrimental or beneficial.

This document is intended to serve as a practical, in-depth resource for researchers. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

Introduction: The Importance of Kinase Selectivity

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutics. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing selective inhibitors.

The compound at the center of this guide, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, belongs to a chemical class known for its interaction with the hinge region of kinase ATP-binding sites. Based on the activities of structurally related pyrrolopyridines, we will hypothesize that our compound of interest is a potent inhibitor of Janus Kinase 1 (JAK1), a key mediator of cytokine signaling.[1] This guide will therefore detail a systematic approach to assess its selectivity against other members of the JAK family (JAK2, JAK3, TYK2) and a panel of structurally related kinases from other families.

A thorough understanding of a compound's selectivity is crucial for interpreting its biological effects and predicting its therapeutic window. A highly selective inhibitor is often desirable to minimize off-target side effects. However, in some cases, multi-targeted inhibitors can offer enhanced efficacy. The experimental strategies outlined herein will provide the necessary data to make these critical assessments.

Experimental Strategy for Assessing Kinase Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and functional consequences in a physiological context.

Our strategy will involve:

  • In Vitro Biochemical Assays: To determine the direct inhibitory activity of the compound against a panel of purified kinases. We will focus on a fluorescence polarization (FP) based competition binding assay and an ADP-Glo luminescence-based assay to measure enzymatic activity.

  • Cell-Based Assays: To assess the compound's ability to inhibit the target kinase in a cellular environment and to evaluate its functional effects on downstream signaling pathways.

Below is a diagrammatic representation of the overall workflow.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Validation A Compound Synthesis & Purity Analysis B Primary Kinase Assay (e.g., JAK1) A->B C Broad Kinase Panel Screening (e.g., JAK family, related kinases) B->C D IC50 Determination for Active Hits C->D H Cellular Potency & Selectivity Profiling D->H Inform Cellular Experiments E Cell Permeability Assessment F Target Engagement Assay (e.g., CETSA) E->F G Downstream Signaling Assay (e.g., pSTAT analysis) F->G G->H

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Methodologies and Protocols

In Vitro Kinase Inhibition Assays

The choice of assay format is critical for obtaining reliable and reproducible data.[2] We will describe two commonly used non-radioactive methods: a fluorescence polarization-based competition binding assay and the ADP-Glo™ Kinase Assay.

3.1.1. Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound. It is a direct measure of binding affinity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2) in assay buffer.

    • Prepare a fluorescent tracer specific for the kinase family.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4x test compound dilutions (in assay buffer with 4% DMSO) to the wells. For the positive control (no inhibition), add buffer with 4% DMSO. For the negative control (100% inhibition), add a known potent inhibitor.

    • Add 2.5 µL of 4x kinase solution.

    • Add 5 µL of 2x fluorescent tracer solution.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.[3]

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.1.2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a direct measure of enzymatic activity.

Protocol:

  • Kinase Reaction:

    • Set up a 20 µL kinase reaction in a 96- or 384-well plate containing kinase buffer, the substrate peptide, ATP, the test compound, and the purified kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.

Cell-Based Target Engagement and Downstream Signaling Assay

To confirm that the compound inhibits the target kinase in a cellular context, we will use a Western blot-based assay to measure the phosphorylation of a downstream substrate. For JAK1, a key downstream target is the STAT3 transcription factor.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cell line responsive to cytokine stimulation) in appropriate media.

    • Starve the cells of serum for 4-6 hours.

    • Pre-treat the cells with various concentrations of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate for 1-2 hours.

  • Kinase Activation and Cell Lysis:

    • Stimulate the cells with a specific cytokine (e.g., Interleukin-6) to activate the JAK-STAT pathway for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[4]

    • Block the membrane and probe with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for pSTAT3 and total STAT3.

    • Normalize the pSTAT3 signal to the total STAT3 signal.

    • Plot the normalized pSTAT3 levels against the compound concentration to determine the cellular IC50.

Data Presentation and Interpretation

The results from the in vitro and cellular assays should be tabulated for clear comparison. Below is a hypothetical data table for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

KinaseIn Vitro IC50 (nM) (FP Assay)In Vitro IC50 (nM) (ADP-Glo)Cellular IC50 (nM) (pSTAT3 Inhibition)
JAK1152050
JAK2350400>1000
JAK3800950>5000
TYK2500600>2000
SRC>10,000>10,000N/A
LCK>10,000>10,000N/A

Interpretation:

The hypothetical data suggests that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a potent and selective inhibitor of JAK1. The in vitro IC50 values for JAK1 are significantly lower than those for other JAK family members and unrelated kinases like SRC and LCK. The cellular assay confirms that the compound can penetrate the cell membrane and inhibit JAK1 signaling, albeit with a slightly lower potency, which is common. The selectivity over JAK2 is particularly important, as JAK2 inhibition is associated with hematological side effects.

The following diagram illustrates the targeted signaling pathway and the potential for off-target effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 STAT3 STAT3 JAK1->STAT3 phosphorylates JAK2 JAK2 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Compound Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-6-carboxylate Compound->JAK1 Inhibits (High Potency) Compound->JAK2 Inhibits (Low Potency) Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Targeted and off-target signaling pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the kinase cross-reactivity of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The combination of in vitro biochemical assays and cell-based functional assays provides a robust dataset for assessing both potency and selectivity.

Based on our hypothetical data, this compound demonstrates promise as a selective JAK1 inhibitor. Further studies would be warranted to:

  • Screen against a much larger panel of kinases to build a more comprehensive selectivity profile.

  • Conduct in vivo studies in relevant animal models of inflammatory diseases or cancer to assess efficacy and tolerability.

  • Perform co-crystallography studies to understand the structural basis of its potency and selectivity.

By following a systematic and rigorous approach to characterizing kinase inhibitors, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(4), 2143–2162. [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyrrolopyridine Derivatives in Xenograft Models

Introduction: The Ascendancy of Pyrrolopyridine Derivatives in Oncology The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrrolopyridine Derivatives in Oncology

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural resemblance to the purine ring of ATP allows these molecules to function as highly effective kinase inhibitors, targeting the ATP-binding site of these critical enzymes.[1] This mimicry is the foundation of their therapeutic potential, enabling the disruption of aberrant signaling pathways that drive tumor growth, proliferation, and survival.[1] Several pyrrolopyridine derivatives have demonstrated significant promise, with some, like Vemurafenib, already established in clinical practice for the treatment of melanoma.[1]

To translate promising in vitro activity into clinical reality, robust preclinical evaluation is paramount. In this context, xenograft models—the implantation of human tumor cells or tissues into immunocompromised mice—serve as a gold standard for assessing the in vivo efficacy and therapeutic window of novel anticancer agents.[2] These models, ranging from established cancer cell line-derived xenografts (CDX) to more clinically relevant patient-derived xenografts (PDX), provide a living system to evaluate a compound's antitumor activity, pharmacokinetics, and potential toxicities before human trials.[2][3][4]

This guide offers a comparative analysis of the in vivo efficacy of various pyrrolopyridine derivatives across different xenograft models. We will delve into the experimental data, dissect the methodologies, and explore the underlying molecular mechanisms to provide researchers and drug development professionals with a comprehensive understanding of this vital compound class.

Comparative In Vivo Efficacy of Pyrrolopyridine Derivatives

The true measure of an anticancer compound lies in its ability to inhibit tumor growth within a complex biological system. The following table summarizes key in vivo efficacy data for several notable pyrrolopyridine derivatives evaluated in xenograft models. This comparative overview highlights the therapeutic potential across different cancer types and molecular targets.

Pyrrolopyridine DerivativeTarget Kinase(s)Xenograft Model (Cell Line/Tumor Type)Dose & ScheduleKey Efficacy OutcomeReference
Compound 1 (Pyrrolo[2,3-d]pyrimidine) RETRIE KIF5B-RET (Transgenic)10 mg/kg, PO, QDTumor Regression [5]
Compound 10 (Pyrrolo[2,3-d]pyrimidine) RETRIE KIF5B-RET (Transgenic)60 mg/kg, PO, QDTumor Regression [5]
Compound 11 (Pyrrolo[2,3-d]pyrimidine) RETRIE KIF5B-RET (Transgenic)10 mg/kg, PO, QDTumor Regression [5]
Compound 12 (Pyrrolo[2,3-d]pyrimidine) RETRIE KIF5B-RET (Transgenic)3 mg/kg, PO, QDTumor Regression [5]
Amuvatinib (MP-470) c-KIT, PDGFRα, c-MET, RAD51H1299 (Lung Carcinoma)Not specifiedSensitizes tumors to radiation and chemotherapy[6][7]
Compound 18p (Pyrrolopyrimidine) ENPP14T1 (Syngeneic Mouse Breast Cancer)Not specifiedTumor Growth Suppression [8]
TG02 ERK5, CDK1/2/9Triple-Negative Breast Cancer (TNBC)Not specifiedSignificant Antitumor Activity [9]
XMD8-92 ERK5Hepatocellular Carcinoma (HCC)Not specifiedReduced Xenograft Growth [9]

Deep Dive: Mechanism and Efficacy of Key Pyrrolopyridine Classes

Pyrrolo[2,3-d]pyrimidines: Potent and Selective RET Inhibitors

The REarranged during Transfection (RET) proto-oncogene is a critical driver in certain cancers, including a subset of non-small cell lung cancer (NSCLC).[5] The development of selective RET inhibitors represents a significant therapeutic advance. A series of pyrrolo[2,3-d]pyrimidine derivatives has demonstrated remarkable potency and in vivo efficacy in RET-driven xenograft models.[5]

In a study utilizing a transgenic RIE KIF5B-RET xenograft model, several optimized compounds showed robust, dose-dependent antitumor activity.[5]

  • Compound 12 induced significant tumor regression at a low oral dose of just 3 mg/kg once daily (qd).[5]

  • Compound 1 also caused tumor regression at 10 mg/kg, with tumor stasis observed at 3 mg/kg and growth inhibition at 1 mg/kg.[5]

  • Compound 10 achieved robust tumor regression at 60 mg/kg and was well-tolerated, validating the scaffold for further development.[5]

The causality behind this success lies in meticulous structure-activity relationship (SAR) optimization, which enhanced RET potency while improving pharmacokinetic properties like oral bioavailability and clearance.[5] Critically, these studies also monitored tolerability by tracking animal body weight, a crucial parameter for determining the therapeutic index. For instance, while compound 11 showed efficacy, significant body weight loss was noted at 30 mg/kg, necessitating a "drug holiday," highlighting the importance of balancing efficacy with safety.[5]

Targeting the MAPK Pathway: ERK5 Inhibitors

The Extracellular signal-Regulated Kinase 5 (ERK5) pathway is increasingly recognized for its role in cancer progression, including promoting proliferation, angiogenesis, and metastasis.[10][11] Unlike the more-studied ERK1/2 pathway, ERK5 offers a distinct therapeutic target. Pharmacological inhibition of ERK5 has shown significant antitumor activity in various xenograft models.

  • In neuroblastoma xenografts, combining the ERK5 inhibitor XMD8-92 with the ALK inhibitor crizotinib resulted in synergistic reduction of tumor growth.[9]

  • Similarly, in hepatocellular carcinoma (HCC) and melanoma models, ERK5 inhibition via genetic silencing or with agents like XMD8-92 led to reduced xenograft growth.[9]

This demonstrates the principle of targeting parallel or downstream signaling pathways to overcome resistance and enhance therapeutic efficacy.

ERK5_Signaling_Pathway cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) MEKK2_3 MEKK2/3 RTK->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates Nucleus Nucleus ERK5->Nucleus Translocates Transcription Gene Transcription (e.g., MYC, c-REL) ERK5->Transcription Activates ERK5_Inhibitor Pyrrolopyridine ERK5 Inhibitors (e.g., XMD8-92) ERK5_Inhibitor->ERK5 Inhibits Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: The ERK5 Signaling Pathway and Point of Inhibition.
Multi-Targeted Inhibition: The Case of Amuvatinib (MP-470)

Amuvatinib is a multi-targeted tyrosine kinase inhibitor with a pyrrolopyrimidine core that hits several key oncogenic drivers, including c-MET, c-KIT, and PDGFRα.[7][12] Its unique mechanism extends beyond kinase inhibition; it also suppresses RAD51, a critical protein in the homologous recombination DNA repair pathway.[6] This dual action makes it a potent sensitizer to DNA-damaging agents. Studies have shown that amuvatinib enhances the efficacy of ionizing radiation and chemotherapies like mitomycin C, providing a strong rationale for combination therapies in the clinic.[6] This highlights a crucial strategy in drug development: targeting both the primary oncogenic signaling and the cell's ability to repair treatment-induced damage.

Experimental Protocol: A Standard Cell Line-Derived Xenograft (CDX) Efficacy Study

The trustworthiness of in vivo data hinges on a meticulously executed and well-controlled experimental protocol. Below is a representative step-by-step methodology for a subcutaneous xenograft study, designed as a self-validating system.

Objective: To evaluate the in vivo antitumor efficacy of a novel pyrrolopyridine derivative (Compound X) in a subcutaneous human cancer xenograft model.

1. Animal Model and Husbandry:

  • Choice of Model: Severe Combined Immunodeficient (SCID) or athymic nude mice (4-6 weeks old) are selected.[2] These models lack a functional adaptive immune system, preventing rejection of the human tumor graft.

  • Acclimatization: Animals are acclimatized for at least one week under specific pathogen-free (SPF) conditions with controlled temperature, humidity, and light/dark cycles.

2. Cell Line and Tumor Inoculation:

  • Cell Culture: The selected human cancer cell line (e.g., H1299 lung carcinoma) is cultured under sterile conditions using appropriate media and supplements. Cells are harvested during the exponential growth phase.

  • Inoculation: A suspension of 1-10 million cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse. Matrigel is often used to support initial tumor formation.

3. Tumor Growth Monitoring and Staging:

  • Measurement: Once tumors become palpable, they are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]

  • Staging: When the mean tumor volume reaches a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This ensures a uniform starting tumor burden across all groups.

4. Dosing and Administration:

  • Randomization: Mice are randomly assigned to groups (n=6-10 per group): Vehicle Control, Compound X (multiple dose levels), and a Positive Control (standard-of-care drug).

  • Formulation: Compound X is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administration: Dosing is performed according to the planned schedule (e.g., once daily, 5 days a week). Animal body weights are recorded at each measurement to monitor toxicity.[5]

5. Efficacy Evaluation and Endpoints:

  • Primary Endpoint: The study continues until tumors in the control group reach a specified maximum size (e.g., ~2000 mm³). Key efficacy metrics include Tumor Growth Inhibition (TGI) and statistical significance of the difference in tumor volume between treated and control groups.

  • Secondary Endpoints: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for target engagement, immunohistochemistry).

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., H1299) start->cell_culture inoculation 2. Subcutaneous Inoculation cell_culture->inoculation monitoring 3. Tumor Growth Monitoring inoculation->monitoring randomization 4. Randomization (Tumor Volume ~150mm³) monitoring->randomization treatment 5. Treatment Phase (Vehicle, Cmpd X, PoC) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Study Endpoint (Tumor Excision) data_collection->endpoint analysis 8. Data Analysis (TGI, Statistics) endpoint->analysis finish End analysis->finish

Caption: Standard Workflow for a Subcutaneous Xenograft Efficacy Study.

Conclusion and Future Perspectives

The comparative data clearly establish pyrrolopyridine derivatives as a versatile and potent class of oncology therapeutics. Their success in in vivo xenograft models, particularly the robust tumor regression seen with next-generation RET inhibitors, underscores the power of targeted therapy.[5] The ability of these compounds to inhibit key oncogenic drivers like RET, FGFR, and ERK5, or to act as multi-targeted agents that sensitize tumors to conventional therapies, provides a broad strategic platform for cancer treatment.[7][9][14]

The causality behind the most successful compounds often involves a combination of high target potency, selectivity against off-target kinases (which minimizes toxicity), and favorable pharmacokinetic profiles that ensure adequate tumor exposure.[5] The experimental choice of xenograft model is also critical; while CDX models are invaluable for initial screening, the field is increasingly moving towards patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and microenvironment of human tumors, thus offering potentially higher predictive value for clinical outcomes.[2][3]

Future research will likely focus on developing pyrrolopyridines with even greater selectivity, exploring novel combination strategies to overcome resistance, and applying them to a wider range of genetically defined cancers. The continued use of sophisticated and clinically relevant in vivo models will be essential to identify the most promising candidates and accelerate their journey from the laboratory to the clinic.

References

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.ACS Omega.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.ACS Medicinal Chemistry Letters.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.Journal of Visualized Experiments.
  • The receptor tyrosine kinase inhibitor amuvatinib (MP470)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Medicinal Chemistry.
  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy.Acta Pharmaceutica Sinica B.
  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer.ACS Medicinal Chemistry Letters.
  • Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines.Blood Cancer Journal.
  • ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?Frontiers in Cell and Developmental Biology.
  • Cell Line-Derived Xenograft (CDX) Models.Melior Discovery.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.European Journal of Medicinal Chemistry.
  • Patient-derived xenograft models to optimize kidney cancer therapies.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.RSC Medicinal Chemistry.
  • Impact of ERK5 on the Hallmarks of Cancer.
  • Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice.Clinical Cancer Research.
  • Amuv

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Validation

A Head-to-Head Comparison of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate with Known RIPK1 Inhibitors in the Context of Necroptosis

In the landscape of drug discovery, particularly for inflammatory diseases and neurodegenerative disorders, the identification of novel, potent, and selective kinase inhibitors is of paramount importance. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly for inflammatory diseases and neurodegenerative disorders, the identification of novel, potent, and selective kinase inhibitors is of paramount importance. This guide provides a comprehensive head-to-head comparison of a novel compound, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, with established inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 has emerged as a critical regulator of programmed cell death, particularly necroptosis, and inflammation, making it a prime therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's potential, supported by detailed experimental protocols and comparative data.

Introduction: The Role of RIPK1 in Necroptosis and Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key signaling node that governs cell fate decisions between survival, apoptosis, and necroptosis.[3] Necroptosis is a form of regulated necrosis that, when dysregulated, is implicated in the pathophysiology of a wide range of human diseases, including inflammatory bowel disease, psoriasis, atherosclerosis, and neurodegenerative conditions like Alzheimer's disease.[1][4]

The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade.[5] Upon certain stimuli, such as TNF-α binding to its receptor, and in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation.[6] This event triggers the recruitment and phosphorylation of RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[8] Given its central role, the inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate necroptosis-driven pathology.[9]

This guide will evaluate the inhibitory potential of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, a compound belonging to the pyrrolopyridine class of molecules known to produce kinase inhibitors.[4][10] Its performance will be benchmarked against two well-characterized RIPK1 inhibitors:

  • Necrostatin-1 (Nec-1): The first-identified and widely used allosteric inhibitor of RIPK1.[3][11] It is a valuable tool for studying necroptosis but has limitations, including off-target effects on indoleamine 2,3-dioxygenase (IDO).[11]

  • GSK'963: A potent and highly selective type II RIPK1 inhibitor with favorable pharmacokinetic properties.[12][13]

The following sections will detail the experimental methodologies to assess the biochemical and cellular activities of these compounds, present comparative data in a structured format, and provide the necessary context for interpreting the results.

Comparative Analysis of Inhibitor Performance

To provide a clear and objective comparison, the inhibitory activities of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Necrostatin-1, and GSK'963 are evaluated using both biochemical and cell-based assays. The following table summarizes the key performance indicators.

Parameter Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Necrostatin-1 (Nec-1) GSK'963
Target Presumed RIPK1RIPK1, IDORIPK1
Inhibition Type To be determinedAllostericType II
Biochemical IC50 (RIPK1 Kinase Assay) To be determined~182 nM[11]~1-3 nM[13]
Cellular EC50 (Necroptosis Assay) To be determined~490 nM (Jurkat cells)[11]~1-3 nM (L929, BMDM cells)[13]
Kinase Selectivity To be determinedModerateHigh[13]

Experimental Protocols

The following are detailed protocols for the head-to-head comparison of the specified RIPK1 inhibitors. The choice of these assays is based on their robustness and relevance in characterizing RIPK1 inhibitors.[1][5]

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction. The rationale for using this assay is its high sensitivity and amenability to high-throughput screening.[14]

Workflow:

cluster_0 Biochemical RIPK1 Kinase Assay Workflow A Recombinant RIPK1, substrate (e.g., myelin basic protein), and ATP are combined in a reaction buffer. B Test compounds (Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Nec-1, GSK'963) are added at varying concentrations. A->B C The kinase reaction is initiated and incubated at 30°C for 1 hour. B->C D ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. C->D E Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal. D->E F Luminescence is measured using a plate reader. E->F G The IC50 values are calculated from the dose-response curves. F->G

Figure 1: Workflow for the Biochemical RIPK1 Kinase Assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing recombinant human RIPK1 kinase domain, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.

  • Serially dilute the test compounds (methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Nec-1, and GSK'963) in DMSO and add them to the reaction wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding the ATP solution and incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Necroptosis Assay (Cell Viability Assay)

This assay assesses the ability of the inhibitors to protect cells from necroptosis induced by a specific stimulus. The rationale is to determine the compound's efficacy in a more physiologically relevant context.[7]

Signaling Pathway:

cluster_1 RIPK1-Mediated Necroptosis Pathway TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 TNF-α + zVAD.fmk P_RIPK1 p-RIPK1 RIPK1->P_RIPK1 Autophosphorylation RIPK3 RIPK3 P_RIPK3 p-RIPK3 RIPK3->P_RIPK3 Phosphorylation MLKL MLKL P_MLKL p-MLKL (oligomer) MLKL->P_MLKL Phosphorylation P_RIPK1->RIPK3 P_RIPK3->MLKL Membrane Plasma Membrane Disruption P_MLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor RIPK1 Inhibitors (e.g., Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) Inhibitor->RIPK1

Figure 2: Simplified signaling pathway of RIPK1-mediated necroptosis.

Step-by-Step Protocol:

  • Seed a suitable cell line (e.g., human HT-29 or murine L929 cells) in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds (methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, Nec-1, and GSK'963) for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (zVAD.fmk).[13] The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.[6]

  • Incubate the cells for 18-24 hours.

  • Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Plot cell viability against inhibitor concentration and calculate the EC50 value.

Target Engagement Assay (NanoBRET™ Assay)

To confirm that the novel compound directly interacts with RIPK1 in living cells, a target engagement assay is essential. The NanoBRET™ assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.[1]

Step-by-Step Protocol:

  • Co-transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-RIPK1 fusion protein and a plasmid for a fluorescent tracer.

  • Plate the transfected cells in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the NanoBRET™ tracer and the NanoLuc® substrate.

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement by the test compound.

Conclusion

This guide outlines a comprehensive strategy for the head-to-head comparison of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate with the established RIPK1 inhibitors, Necrostatin-1 and GSK'963. The provided experimental protocols for biochemical and cellular assays, along with a target engagement study, will enable a thorough evaluation of the novel compound's potency, efficacy, and mechanism of action. The pyrrolopyridine scaffold has shown promise in the development of kinase inhibitors, and a rigorous comparative analysis as described herein is the critical next step in determining the therapeutic potential of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a novel modulator of necroptosis. The data generated from these studies will be invaluable for guiding further preclinical development and establishing its position relative to existing inhibitors in the field.

References

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. (Source: NIH)
  • Overview of currently known RIPK1 inhibitors.
  • RIPK1 - Wikipedia. (Source: Wikipedia)
  • Advances in RIPK1 kinase inhibitors - PMC. (Source: PubMed Central - NIH)
  • Activity assays for receptor-interacting protein kinase 1:a key regul
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Source: N/A)
  • Design, Synthesis and Biochemical evaluation of novel RIPK1 inhibitors. (Source: N/A)
  • Kinase Inhibitors on RIPK Signaling P
  • Structures of RIPK1 kinase inhibitors. a Necrostatins identified in a...
  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (Source: N/A)
  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. (Source: ACS Medicinal Chemistry Letters)
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI)
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (Source: Semantic Scholar)
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (Source: PubMed)
  • Potent Inhibition of Necroptosis by Simultaneously Targeting Multiple Effectors of the P
  • Assessing Cell Health: Necroptosis.
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  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (Source: PubMed)
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (Source: PubMed Central)
  • Methodological advances in necroptosis research: From challenges to solutions - PMC. (Source: NIH)

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Comparative

A Comparative Guide to Confirming the Binding Mode of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate to its Target

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is a critical first step. However, the journey from a preliminary "hit" to a viable drug candidate is a rigorous path pave...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is a critical first step. However, the journey from a preliminary "hit" to a viable drug candidate is a rigorous path paved with detailed molecular investigation. A crucial milestone in this journey is the unambiguous confirmation of how the molecule binds to its biological target. This guide provides an in-depth comparison of state-of-the-art techniques to elucidate the binding mode of a novel compound, using the hypothetical case of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

While the specific biological target of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not yet defined in publicly accessible literature, this guide will proceed under the premise that a putative target, for instance, a protein kinase, has been identified. This framework will allow us to explore the practical application of various biophysical and computational methods.

Part 1: The Preceding Step - Identifying the Molecular Target

Before confirming a binding mode, one must first identify the target. While a comprehensive review of target identification is beyond the scope of this guide, it is pertinent to mention some contemporary approaches. Techniques such as affinity chromatography coupled with mass spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA) are powerful methods for identifying the molecular target of a small molecule in a complex biological milieu.[1][2][3][4][5]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This method involves immobilizing the small molecule (the "bait") on a solid support to capture its binding partners from a cell lysate.[3][5] The captured proteins are then identified using mass spectrometry.[3]

  • Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[6][7] By heating cells or cell lysates treated with the compound to various temperatures, researchers can detect a shift in the target protein's melting point, thus confirming engagement in a cellular context.[6][7][8][9]

For the purpose of this guide, we will assume that a protein kinase has been identified as the primary target of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate through one of these methods.

Part 2: A Head-to-Head Comparison of Binding Mode Confirmation Techniques

Once a target is identified, the next critical phase is to determine the precise atomic-level interactions between the ligand and the protein. This understanding is paramount for structure-based drug design and lead optimization. Below, we compare the leading experimental and computational techniques.

X-Ray Crystallography: The Gold Standard for High-Resolution Structures

X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and its interactions with individual amino acid residues.[10][11][12]

Causality Behind Experimental Choices: The fundamental principle is that a well-ordered crystal will diffract X-rays in a pattern that can be used to calculate the electron density of the molecule, and thus its atomic structure. The choice between co-crystallization and soaking depends on the ligand's affinity and solubility, and its effect on the protein's ability to crystallize.[13][14]

Experimental Workflow:

G A Prepare ¹⁵N-labeled Protein & Ligand Stock B Acquire ¹H-¹⁵N HSQC Spectrum (Apo Protein) A->B C Titrate Ligand into Protein Sample B->C D Acquire ¹H-¹⁵N HSQC Spectra at each Titration Point C->D E Analyze Chemical Shift Perturbations (CSPs) D->E F Map Binding Site on Protein Surface E->F G A Immobilize Target Protein on Sensor Chip B Inject Serial Dilutions of Ligand (Analyte) A->B C Monitor Association & Dissociation in Real-Time B->C D Regenerate Sensor Surface C->D E Fit Sensorgram Data to Kinetic Models C->E F Determine k_on, k_off, and K_D E->F G A Prepare Protein in Cell & Ligand in Syringe B Perform Sequential Injections of Ligand into Protein A->B C Measure Heat Change after each Injection B->C D Generate Binding Isotherm C->D E Fit Data to a Binding Model D->E F Determine K_D, n, ΔH, and ΔS E->F

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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